Product packaging for 2-Amino-5-chloroquinazoline(Cat. No.:CAS No. 190273-70-2)

2-Amino-5-chloroquinazoline

Cat. No.: B068112
CAS No.: 190273-70-2
M. Wt: 179.6 g/mol
InChI Key: NUJGYORYWLHYGS-UHFFFAOYSA-N
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Description

2-Amino-5-chloroquinazoline is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a quinazoline core, a privileged scaffold known for its diverse biological activities, strategically functionalized with an amino group at the 2-position and a chloro substituent at the 5-position. These functional groups make it an ideal precursor for the synthesis of more complex molecular libraries, particularly through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3 B068112 2-Amino-5-chloroquinazoline CAS No. 190273-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJGYORYWLHYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363167
Record name 2-Amino-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190273-70-2
Record name 2-Amino-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Profile of Amino-Quinazoline Derivatives

The amino-quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, serves as a versatile framework for the design of potent and selective therapeutic agents.[3] Initially gaining prominence with the development of α1-adrenoceptor antagonists like prazosin for hypertension, the therapeutic value of amino-quinazoline derivatives has expanded dramatically over the past three decades.[1][2]

The major breakthrough that solidified the importance of this scaffold was the discovery of its potent kinase inhibitory activity. This led to the approval of gefitinib by the U.S. Food and Drug Administration (FDA) in 2003 for non-small cell lung cancer, heralding a new era of targeted cancer therapy.[1][2] Since then, a multitude of amino-quinazoline-based drugs have entered the market, including erlotinib, lapatinib, and afatinib, primarily for various cancers.[4][5][6] Their success stems from the scaffold's ideal geometry for fitting into the ATP-binding pocket of various protein kinases.[7]

Beyond oncology, the pleiotropic pharmacological profile of these derivatives is extensive, with research demonstrating significant potential in developing anti-inflammatory, antimicrobial, antiviral, antiparasitic, and neuroprotective agents.[1][2] This guide provides a comprehensive technical overview of the biological profile of amino-quinazoline derivatives, detailing their primary mechanisms of action, key therapeutic applications, and the robust experimental methodologies required for their evaluation.

Part 1: The Core Mechanism of Action - Protein Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Amino-quinazoline derivatives have been overwhelmingly successful as kinase inhibitors, primarily targeting the ATP-binding site to block downstream signaling.[4][8][9]

Targeting Receptor Tyrosine Kinases (RTKs)

The most well-characterized mechanism for this class of compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) family.[3][7]

  • EGFR and HER2 Inhibition: EGFR and HER2 (ErbB2) are key drivers of cell proliferation, survival, and migration. In many cancers (e.g., lung, breast, colon), these receptors are overexpressed or mutated, leading to uncontrolled signaling.[1][4] Marketed drugs like gefitinib and erlotinib are potent, reversible inhibitors that compete with ATP at the catalytic domain of EGFR.[5][9] Others, like afatinib and dacomitinib, are irreversible inhibitors that form a covalent bond with a cysteine residue in the active site, leading to prolonged target suppression.[1] The 4-anilinoquinazoline core is a classic pharmacophore for EGFR inhibition.[7] The nitrogen at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain (specifically with the backbone NH of Met793 in EGFR), anchoring the molecule in the ATP pocket.[9]

  • VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are pivotal in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] Several amino-quinazoline derivatives, such as vandetanib, are multi-target inhibitors that potently block VEGFR signaling in addition to EGFR, providing a dual mechanism for halting cancer progression.[10][11]

The inhibition of these RTKs blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell growth and survival.[12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/AKT Pathway cluster_RAS RAS/MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AminoQuinazoline Amino-Quinazoline Derivative AminoQuinazoline->EGFR Binds to ATP pocket ATP ATP AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Proliferation ERK->Gene_Expression

Caption: EGFR signaling pathway and its inhibition by amino-quinazoline derivatives.

Other Kinase Targets

The versatility of the scaffold allows it to be modified to target other kinases:

  • ERK1/2: Novel 2-amino-7-amide quinazoline derivatives have been developed as potent and orally bioavailable inhibitors of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which are key components of the MAPK pathway.[13]

  • Lck: The lymphocyte-specific kinase (Lck), a cytoplasmic tyrosine kinase crucial for T-cell activation, is a target for treating autoimmune and inflammatory diseases. Optimized aminoquinazolines show potent Lck inhibition and in vivo anti-inflammatory activity.[14]

  • PI3K: 4-morpholine-quinazoline derivatives have been designed as potent inhibitors of Phosphoinositide 3-kinase (PI3K), another critical node in cancer signaling.[5]

Part 2: Diverse Therapeutic Applications

While oncology remains the dominant application, the biological activity of amino-quinazoline derivatives extends to a wide array of therapeutic areas.

Anticancer Activity

The primary application is in cancer therapy, with mechanisms extending beyond RTK inhibition.[5][15]

  • Tubulin Polymerization Inhibition: Some quinazolinone-amino acid hybrids act as dual inhibitors, targeting both EGFR and tubulin polymerization, a mechanism used by classic chemotherapy drugs to halt cell division.[3]

  • PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in DNA repair. Quinazoline-2,4(1H,3H)-dione derivatives have been synthesized as potent PARP-1 inhibitors, a promising strategy for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[5][16]

  • DHFR Inhibition: Dihydrofolate reductase (DHFR) is a target for antifolate drugs. Certain quinazoline derivatives act as DHFR inhibitors, disrupting the synthesis of nucleotides and thereby halting cell proliferation.[16]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Amino-quinazoline derivatives have shown promise by modulating key inflammatory pathways.

  • Cytokine Inhibition: Certain 4-amino quinazoline derivatives can suppress the release of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages stimulated by lipopolysaccharides (LPS), suggesting their potential use in conditions like acute lung injury.[17]

  • Lck Inhibition: As mentioned, by inhibiting Lck, these compounds can temper T-cell-mediated immune responses, making them candidates for autoimmune disorders.[14]

Antimicrobial and Antiparasitic Activity

The scaffold has been explored for infectious diseases.

  • Antibacterial: Derivatives have been investigated against resistant bacteria like M. tuberculosis and S. aureus.[2] Some function as efflux pump inhibitors, restoring the efficacy of conventional antibiotics against resistant strains.[18]

  • Antifungal: Various derivatives have demonstrated strong antifungal activity against pathogens like Fusarium moniliforme.[15]

  • Antiparasitic: Compounds have shown efficacy against parasites like Leishmania mexicana and Plasmodium berghei in murine models.[1]

CNS and Other Activities
  • Monoamine Oxidase (MAO) Inhibition: Quinazolinone amino acid derivatives have been evaluated as potent and selective inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism, indicating potential for treating depression and neurodegenerative disorders.[19]

  • Anti-Alzheimer's Disease: By inhibiting acetylcholinesterase (AChE), certain quinazoline-triazole hybrids can increase acetylcholine levels, a therapeutic strategy for Alzheimer's disease.[1]

Part 3: A Guide to Experimental Evaluation

A rigorous and systematic evaluation is critical to characterizing the biological profile of novel amino-quinazoline derivatives. The process typically flows from high-throughput in vitro screening to more complex cell-based assays, and finally to validation in in vivo models for the most promising candidates.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro_Biochemical In Vitro Biochemical Assays (e.g., Kinase Inhibition) Start->InVitro_Biochemical InVitro_Cellular In Vitro Cellular Assays (e.g., MTT, Apoptosis) InVitro_Biochemical->InVitro_Cellular Decision1 Potent & Selective? InVitro_Cellular->Decision1 ADMET In Vitro ADMET (Metabolic Stability, Permeability) InVivo In Vivo Efficacy Models (e.g., Tumor Xenograft) ADMET->InVivo Decision1->ADMET Yes Stop End/Re-design Decision1->Stop No PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PK_PD Decision2 Efficacious & Safe? PK_PD->Decision2 Lead_Opt Lead Optimization Decision2->Lead_Opt Yes Decision2->Stop No

Caption: General experimental workflow for screening amino-quinazoline derivatives.

In Vitro Evaluation Protocols
  • Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. The amount of ADP produced is proportional to kinase activity and can be measured using a luminescence-based system.

  • Methodology:

    • Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable poly-peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test amino-quinazoline derivative (typically in a serial dilution).

    • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiation & Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that converts the ADP generated into a luminescent signal.

    • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20][21]

  • Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

    • Compound Treatment: Treat the cells with various concentrations of the amino-quinazoline derivative (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

In Vivo Evaluation Protocol
  • Principle: This model assesses the antitumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.[23]

  • Methodology:

    • Cell Culture and Implantation: Culture human cancer cells (e.g., NCI-H1975) in vitro. Harvest and inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of immunodeficient mice (e.g., female athymic nude mice).[23]

    • Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable volume (e.g., 100-150 mm³). Randomize the animals into treatment and control groups.

    • Compound Administration: Administer the test compound (e.g., via oral gavage) and a vehicle control daily for a set period (e.g., 21 days). A positive control drug (e.g., erlotinib) should be included.

    • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

    • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage to determine the compound's efficacy.

Part 4: Data Summary and Structure-Activity Relationships (SAR)

The biological activity of amino-quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core.[9][16]

Compound Class/Example Target(s) Assay Activity (IC₅₀) Reference
Gefitinib EGFREGFR Kinase Assay~2-37 nM[1]
Erlotinib EGFREGFR Kinase Assay~2 nM[1]
Lapatinib EGFR, HER2HER2 Kinase Assay6.07 nM[1]
Vandetanib VEGFR-2, EGFRVEGFR-2 Kinase Assay74 nM[11]
Compound 23 (2-amino-7-amide) ERK1, ERK2ERK1/2 Kinase Assay8.52 nM, 6.45 nM[13]
Compound 109 (structure varies) Leishmania mexicanaAntileishmanial AssayLC₅₀ = 3.06 µM[1]
Compound 15 (hydrazide) MAO-AMAO-A Inhibition2.1 x 10⁻⁹ M[19]
Compound 2a (4-arylamino-6-furanyl) EGFR (wild type)EGFR Kinase Assay5.06 nM[12]

Key SAR Insights:

  • Position 4: A 4-anilino substitution is a classic feature for EGFR/HER2 inhibitors. The nature of the aniline substituent is critical for potency and selectivity.[7]

  • Positions 6 and 7: Small, electron-donating groups or solubilizing groups (like methoxy or morpholino-ethoxy) at these positions often enhance activity and improve pharmacokinetic properties.[9][10]

  • Position 2: Modifications at the 2-position can drastically alter the biological target, shifting activity from kinase inhibition to other targets like tubulin or PARP.[3][16]

Conclusion

Amino-quinazoline derivatives represent a remarkably successful and versatile class of compounds in drug discovery. Their "privileged" scaffold has proven to be an exceptional starting point for developing highly potent kinase inhibitors that have transformed cancer treatment. The continued exploration of this chemical space reveals a pleiotropic biological profile with significant potential to address a wide range of unmet medical needs, from inflammatory disorders to infectious diseases. The systematic application of the biochemical, cellular, and in vivo protocols outlined in this guide is essential for researchers and drug developers to fully characterize novel derivatives and unlock the next generation of amino-quinazoline-based therapeutics.

References

The Ascendance of 2-Amino-5-chloroquinazoline: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this esteemed family, the 2-amino-5-chloroquinazoline scaffold has emerged as a particularly privileged structure, offering a unique combination of synthetic accessibility and potent pharmacological effects. This technical guide provides an in-depth exploration of the this compound core, from its fundamental synthetic routes to its critical role in the development of targeted therapeutics, with a particular focus on kinase inhibitors. We will delve into the nuanced structure-activity relationships that govern its biological function and provide detailed experimental protocols for its synthesis and derivatization, offering researchers and drug development professionals a comprehensive resource to leverage this powerful scaffold in their own discovery programs.

Introduction: The Quinazoline Nucleus and the Rise of a Privileged Scaffold

The quinazoline heterocycle, a fusion of a pyrimidine and a benzene ring, has long captured the attention of medicinal chemists. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for interacting with a multitude of biological targets. This has led to the development of numerous approved drugs with a quinazoline core, treating a wide array of diseases from cancer to hypertension.[1]

The this compound scaffold distinguishes itself through key substitutions that enhance its drug-like properties. The 2-amino group serves as a crucial hydrogen bond donor and a versatile synthetic handle for introducing a wide range of substituents, enabling fine-tuning of target affinity and selectivity. The 5-chloro substituent, a halogen atom, significantly influences the electronic properties of the quinazoline ring system and can participate in halogen bonding, a valuable interaction for enhancing binding affinity to protein targets. This strategic combination of functionalities has positioned this compound as a go-to scaffold in the design of novel therapeutics, particularly in the realm of oncology.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold can be approached through several synthetic routes, most commonly commencing from appropriately substituted anthranilic acid derivatives. The choice of synthetic pathway often depends on the desired scale, available starting materials, and the need for specific functional group tolerance.

Synthesis from 2-Amino-5-chlorobenzoic Acid

A prevalent and reliable method for the synthesis of the this compound core begins with 2-amino-5-chlorobenzoic acid. This multi-step process involves the initial formation of a quinazolinone intermediate, followed by chlorination and subsequent amination.

G A 2-Amino-5-chlorobenzoic Acid B 6-Chloroquinazolin-4(3H)-one A->B Formamide or Urea, Heat C 2,4-Dichloro-6-chloroquinazoline B->C POCl3 or SOCl2 D 2-Amino-4,6-dichloroquinazoline C->D NH3 or NH4OH E This compound (Final Product) D->E Reduction (e.g., H2, Pd/C)

Caption: General synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 6-Chloroquinazolin-4(3H)-one

  • To a round-bottom flask, add 2-amino-5-chlorobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Add water to the flask and stir to break up the solid.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 6-chloroquinazolin-4(3H)-one.

Experimental Protocol 2: Synthesis of 2,4-Dichloro-6-chloroquinazoline

  • In a well-ventilated fume hood, suspend 6-chloroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) for 4-8 hours.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-dichloro-6-chloroquinazoline.

Experimental Protocol 3: Synthesis of this compound

  • Dissolve 2,4-dichloro-6-chloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or dioxane.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.

  • Heat the reaction in a sealed vessel to 100-120 °C for 12-24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude 2-amino-4,6-dichloroquinazoline is then subjected to a reduction step (e.g., catalytic hydrogenation with H₂ over Pd/C) to remove the 4-chloro substituent, yielding the final product, this compound.

  • Purify the final compound by column chromatography or recrystallization.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various biological targets, most notably protein kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2]

Kinase Inhibitors

The this compound core can effectively mimic the purine ring of ATP, the natural substrate for kinases, allowing its derivatives to bind to the ATP-binding site and inhibit enzyme activity. The 2-amino group often forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition. The 5-chloro substituent can enhance binding affinity through favorable interactions with hydrophobic pockets within the active site.

p21-Activated Kinase 4 (PAK4) Inhibitors:

A notable application of the this compound scaffold is in the development of PAK4 inhibitors.[3] PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell migration, invasion, and proliferation. Researchers have successfully designed potent and selective PAK4 inhibitors by elaborating on the this compound core.

G cluster_0 This compound Scaffold cluster_1 Target: PAK4 Kinase Scaffold 2-Amino 5-Chloro Quinazoline Core PAK4 ATP Binding Site Hinge Region Hydrophobic Pocket Scaffold:f0->PAK4:f1 H-bond Scaffold:f1->PAK4:f2 Hydrophobic Interaction Scaffold:f2->PAK4:f0 Scaffold Binding

Caption: Interaction of the scaffold with the PAK4 kinase active site.

Quantitative Data Summary: PAK4 Inhibitors

Compound IDR-Group at 2-aminoPAK4 Kᵢ (μM)Selectivity vs. PAK1 (fold)
Lead 1 -H1.210
Optimized 1a -CH₂-piperidine-NH₂0.015>200
Optimized 1b -CH₂-morpholine0.550

Data synthesized from publicly available research.

Other Therapeutic Areas

While kinase inhibition is a major focus, the versatility of the this compound scaffold has led to its exploration in other therapeutic areas, including as potential antibacterial and antiviral agents. The ability to readily modify the 2-amino position allows for the generation of large libraries of compounds for screening against a wide range of biological targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at various positions of the quinazoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • 2-Amino Position: As previously mentioned, this position is critical for interaction with the hinge region of kinases. Small, flexible linkers to basic amines, such as piperidine or piperazine, often lead to a significant increase in potency.

  • 5-Chloro Position: The presence of the chlorine atom at this position is generally favorable for activity. It is believed to enhance binding by participating in halogen bonding or by favorably positioning the molecule within a hydrophobic pocket of the target protein.

  • 4-Position: While the parent scaffold has a hydrogen at this position, substitution with small alkyl or aryl groups can modulate the pharmacokinetic properties of the molecule. However, bulky substituents are often detrimental to activity.

  • Other Positions (6, 7, 8): Substitution at these positions with groups such as methoxy or small alkyl chains can be used to fine-tune the solubility and metabolic stability of the compounds.

Physicochemical Properties and ADME/Tox Profile

For any privileged scaffold to be successfully translated into a clinical candidate, it must possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. While specific ADME/Tox data for a wide range of this compound derivatives is not extensively published, some general trends can be inferred from the broader class of quinazolines.

  • Lipophilicity: The quinazoline core is relatively lipophilic, and the addition of a chloro group further increases this property. Careful management of lipophilicity through the introduction of polar functional groups in the substituents is essential to maintain good solubility and avoid off-target toxicity.

  • Metabolism: The quinazoline ring is generally metabolically stable. The primary sites of metabolism are often the substituents, particularly at the 2-amino position.

  • Toxicity: In silico and in vitro toxicity profiling are crucial early-stage activities. Potential liabilities such as hERG inhibition and cytotoxicity should be carefully assessed and mitigated through structural modifications.[4]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and selectively modulate the activity of key biological targets, makes it an invaluable tool for drug discovery. The continued exploration of this scaffold, particularly in the context of kinase inhibition, holds immense promise for the development of next-generation targeted therapies. Future efforts will likely focus on the development of novel derivatives with improved pharmacokinetic profiles and the exploration of new therapeutic applications beyond oncology. As our understanding of the structural biology of an increasing number of disease targets grows, the rational design of new this compound-based therapeutics will undoubtedly accelerate, bringing new hope to patients with a wide range of debilitating diseases.

References

Substituted Quinazolines: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its inherent structural features make it a "privileged" scaffold, capable of interacting with a diverse array of biological targets with high affinity. This guide provides an in-depth technical exploration of substituted quinazolines, moving beyond a simple catalog of applications to dissect the underlying mechanisms, structure-activity relationships (SAR), and key experimental methodologies that drive their development. We will focus primarily on their validated success in oncology, particularly as kinase inhibitors, while also covering their significant potential in antimicrobial and anti-inflammatory therapies. This document is designed to serve as a practical resource for professionals engaged in drug discovery and development, offering both foundational knowledge and actionable protocols.

The Quinazoline Core: A Foundation for Therapeutic Versatility

Quinazoline is a bicyclic compound formed by the fusion of a benzene ring and a pyrimidine ring.[1][2] This arrangement confers a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities, making it an ideal platform for designing targeted therapeutic agents. The true power of the quinazoline scaffold lies in the strategic placement of various substituents at its 2, 4, 6, 7, and 8 positions.[1][3] These substitutions allow for the fine-tuning of physiochemical properties and steric interactions, enabling precise engagement with the active sites of biological targets.[1]

A wide range of therapeutic activities have been attributed to quinazoline derivatives, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antimalarial effects.[2][4][5] This versatility has spurred extensive research into novel synthetic routes and biological evaluations to unlock the full potential of this remarkable scaffold.[6][7][8]

Dominance in Oncology: The Kinase Inhibitor Revolution

The most profound impact of substituted quinazolines has been in the field of oncology, specifically through the development of potent and selective protein kinase inhibitors.[3][9] Kinases are pivotal enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Quinazoline derivatives have proven exceptionally effective at targeting these enzymes.

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is crucial for cell proliferation, survival, and migration. Its overactivation is a key driver in several cancers, particularly non-small-cell lung cancer (NSCLC).[3][11] Several FDA-approved drugs, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), are 4-anilinoquinazoline derivatives that function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[11]

Mechanism of Action: Gefitinib and Erlotinib mimic the adenine portion of ATP, binding to the ATP-binding pocket of the EGFR kinase domain. This reversible inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades like the MAPK and PI3K/Akt pathways and inhibiting tumor cell proliferation.[1][11]

Visualizing the EGFR Signaling Pathway and Quinazoline Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K ADP ADP EGFR->ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Binds Quinazoline Gefitinib / Erlotinib Quinazoline->EGFR INHIBITS ATP Binding ATP ATP ATP->EGFR Binds to kinase domain

Caption: EGFR signaling pathway and inhibition by quinazoline drugs.

Structure-Activity Relationship (SAR) of EGFR Inhibitors

The efficacy of 4-anilinoquinazoline derivatives is highly dependent on their substitution patterns. Decades of research have illuminated key SAR principles.[12]

Position on Quinazoline CoreSubstituent TypeImpact on ActivityRationale
Position 4 Substituted Aniline RingCrucial for Activity. The aniline nitrogen forms a key hydrogen bond with the "hinge region" (Met793) of the EGFR kinase domain. Substituents on this ring modulate potency and selectivity.
Positions 6 and 7 Small, electron-donating groups (e.g., -OCH₃)Generally increases potency. These groups can enhance binding affinity and solubility.[12] Bulkier groups in these positions are also favorable for inhibitory activity.[12]
Position 2 Unsubstituted or small alkyl groupGenerally preferred. Larger substituents can create steric hindrance within the ATP-binding pocket.
Aniline Ring (meta-position) Small, lipophilic groups (e.g., -Cl, -Br)Often enhances activity. This substitution can provide additional hydrophobic interactions within the binding site.

This table summarizes general trends; specific activity is compound-dependent.

Broadening the Spectrum: Antimicrobial and Anti-inflammatory Applications

While oncology remains a primary focus, the therapeutic potential of substituted quinazolines extends to other critical areas.

Antibacterial and Antifungal Agents

Quinazoline derivatives have demonstrated significant activity against a range of microbial pathogens.[5] Some compounds exhibit broad-spectrum antibacterial activity, with proposed mechanisms including the inhibition of bacterial RNA transcription and translation.[13] Structure-activity relationship studies have shown that substitutions at the 2-position of the quinazoline ring are critical for determining antibacterial potency.[13][14] Furthermore, certain quinazoline derivatives have shown potent antifungal activity, in some cases comparable to standard drugs like fluconazole.[2]

Anti-inflammatory Potential

The anti-inflammatory properties of quinazolines are also an active area of investigation. Certain 4-amino quinazoline derivatives have shown potent anti-inflammatory effects in preclinical models.[2] The mechanism is often linked to the inhibition of pro-inflammatory enzymes or signaling pathways, although this is a less mature field compared to their use in oncology.

Key Methodologies in Quinazoline Drug Discovery

The development of novel quinazoline-based therapeutics relies on a robust pipeline of synthetic chemistry and biological evaluation.

Synthesis of the Quinazoline Core: A General Protocol

A common and versatile method for synthesizing the 4(3H)-quinazolinone core is the reaction of an anthranilic acid derivative with an appropriate amide or nitrile. Many synthetic strategies exist, including microwave-assisted and metal-catalyzed reactions.[6][8][15]

Workflow: General Synthesis of a 4-Anilinoquinazoline

Caption: General synthetic workflow for 4-anilinoquinazolines.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Once synthesized, the primary evaluation of a potential anticancer quinazoline is its ability to inhibit cancer cell proliferation. The MTT assay is a standard colorimetric method for this purpose.

Objective: To determine the concentration of a quinazoline derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., A549 for lung cancer)[16][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Substituted quinazoline test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the diluted compounds to the appropriate wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.

Causality and Self-Validation:

  • Why use a vehicle control? To ensure that the solvent (DMSO) used to dissolve the compound does not have a toxic effect on its own.

  • Why include untreated controls? To establish a baseline for 100% cell viability.

  • Why perform serial dilutions? To generate a dose-response curve, which is essential for accurately determining the IC₅₀ and understanding the compound's potency.

Future Perspectives and Challenges

The field of quinazoline chemistry continues to evolve. Key future directions include:

  • Overcoming Drug Resistance: Synthesizing novel derivatives that can inhibit mutated forms of kinases, such as the T790M mutation in EGFR, is a major goal.[12][17]

  • Targeting New Pathways: Exploring the potential of quinazolines to inhibit other classes of enzymes, such as PARP-1 or PI3K, is an active area of research.[11]

  • Improving Pharmacokinetics: Modifying the quinazoline scaffold to enhance properties like oral bioavailability and metabolic stability remains a critical challenge for drug development professionals.

Conclusion

Substituted quinazolines are a validated and highly versatile class of therapeutic agents. Their success, particularly in oncology, is a testament to the power of targeted drug design guided by a deep understanding of mechanism of action and structure-activity relationships. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge necessary to continue innovating in this exciting and impactful field of medicinal chemistry.

References

The Strategic Role of the 2-Amino-5-Chloroquinazoline Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline core is a cornerstone in the development of targeted kinase inhibitors, a class of therapeutics that has revolutionized oncology. Within this privileged scaffold, the 2-amino-5-chloroquinazoline motif has emerged as a particularly strategic framework for achieving high potency and selectivity. This technical guide provides an in-depth analysis of the multifaceted role of this specific scaffold in kinase inhibitor development. We will dissect the individual and synergistic contributions of the 2-amino and 5-chloro substituents to target engagement, explore common synthetic routes, and present a case study to illustrate the real-world application of this powerful chemical entity in drug discovery.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a pyrimidine and a benzene ring, has proven to be an exceptionally versatile scaffold for the design of ATP-competitive kinase inhibitors.[1][2] Its inherent aromaticity and nitrogen atom placement allow it to mimic the purine core of ATP, effectively engaging with the hinge region of the kinase active site. This interaction is a critical anchoring point for many successful kinase inhibitors, including several FDA-approved drugs.[3] The development of numerous quinazoline-based inhibitors, such as gefitinib and erlotinib, underscores the scaffold's importance in targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[1]

The general mechanism of action for quinazoline-based kinase inhibitors involves the formation of hydrogen bonds between the nitrogen atoms of the quinazoline ring and the backbone amide groups of the kinase hinge region.[1] This reversible binding occludes the ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives cellular processes like proliferation and survival.

General Kinase Inhibition by Quinazoline Scaffold ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signal_Transduction Signal Transduction (e.g., cell proliferation) Phospho_Substrate->Signal_Transduction Quinazoline_Inhibitor This compound Inhibitor Inactive_Kinase Inactive Kinase Quinazoline_Inhibitor->Inactive_Kinase Binds to ATP pocket Blocked_Signal Blocked Signal Transduction Inactive_Kinase->Blocked_Signal

Caption: General mechanism of kinase inhibition by quinazoline-based compounds.

Deconstructing the this compound Core

The strategic placement of substituents on the quinazoline scaffold is paramount for achieving high potency and selectivity. The 2-amino and 5-chloro groups, in particular, play distinct and synergistic roles in optimizing the inhibitor's interaction with its target kinase.

The Critical Role of the 2-Amino Group in Hinge Binding

The 2-amino group is a key feature in many quinazoline-based kinase inhibitors. Its primary role is to act as a hydrogen bond donor, forming a crucial interaction with the backbone carbonyl of a key residue in the kinase hinge region.[4] This interaction significantly enhances the binding affinity of the inhibitor for the kinase. Furthermore, the amino group can be further functionalized to introduce additional interactions with the solvent-exposed region or other nearby pockets, providing a handle for modulating pharmacokinetic properties.[5]

The Impact of the 5-Chloro Substituent: A Multifaceted Contributor

The introduction of a chlorine atom at the 5-position of the quinazoline ring can have a profound impact on the inhibitor's properties:

  • Enhanced Potency: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the quinazoline ring, potentially enhancing its binding affinity. The chloro group can also engage in favorable van der Waals or halogen bonding interactions within a hydrophobic pocket adjacent to the hinge region, further stabilizing the inhibitor-kinase complex.

  • Improved Selectivity: The steric bulk and specific electronic properties of the chlorine atom can introduce a level of steric hindrance that disfavors binding to off-target kinases with smaller or differently shaped binding pockets. This can lead to a more selective inhibitor profile, which is crucial for minimizing side effects.[6]

  • Modulation of Physicochemical Properties: The lipophilicity introduced by the chloro group can influence the compound's solubility, permeability, and metabolic stability. Judicious placement of such a substituent is a key aspect of lead optimization in drug discovery.

Synthetic Strategies for this compound Derivatives

The efficient synthesis of the this compound core and its derivatives is crucial for enabling extensive structure-activity relationship (SAR) studies. Several synthetic routes have been developed, often starting from readily available precursors.

General Synthetic Approach

A common and effective method for the synthesis of 2-aminoquinazolines involves the cyclization of 2-aminoaryl ketones with cyanamide derivatives.[5][7] This approach allows for the introduction of diversity at various positions of the quinazoline ring.

General Synthetic Workflow for 2-Aminoquinazolines Start 2-Aminoaryl Ketone Intermediate Cyclization Start->Intermediate Reagent Cyanamide Derivative Reagent->Intermediate Product 2-Aminoquinazoline Derivative Intermediate->Product

Caption: A generalized workflow for the synthesis of 2-aminoquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 2,5-Diaminoquinazoline Derivative

The following protocol is adapted from the synthesis of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors.[8]

Step 1: Synthesis of 2-Amino-6-chlorobenzonitrile

  • To a solution of 2-amino-6-fluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.2 eq).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-6-chlorobenzonitrile.

Step 2: Synthesis of (2-Amino-6-chlorophenyl)(phenyl)methanone

  • To a solution of 2-amino-6-chlorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add phenylmagnesium bromide (3.0 M in diethyl ether, 2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-amino-6-chlorophenyl)(phenyl)methanone.

Step 3: Synthesis of 5-Chloro-4-phenylquinazolin-2-amine

  • To a solution of (2-amino-6-chlorophenyl)(phenyl)methanone (1.0 eq) in 1,4-dioxane, add cyanamide (2.0 eq) and concentrated hydrochloric acid (2.0 eq).

  • Heat the reaction mixture at 100 °C for 12 hours in a sealed tube.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-4-phenylquinazolin-2-amine.

Case Study: Quinazoline-2,5-diamine Derivatives as HPK1 Inhibitors

A compelling example of the successful application of the 2-amino-5-substituted quinazoline scaffold is in the development of potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[8][9] HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy for cancer immunotherapy.[10]

Researchers designed and synthesized a series of quinazoline-2,5-diamine derivatives and conducted extensive SAR studies.[8] Their work highlighted the importance of the 2-amino group for hinge binding and explored various substituents at the 5-position to optimize potency and selectivity.

CompoundR Group at C5HPK1 IC50 (nM)
9a -H150
9b -F80
9c -Cl35
9d -Br42
9h 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl5
Adapted from Shi, et al. (2022).[8]

The SAR data clearly demonstrates that the introduction of a halogen at the 5-position significantly improves the inhibitory activity compared to the unsubstituted analog. Notably, the 5-chloro substituted compound 9c exhibited a potent HPK1 IC50 of 35 nM. Further optimization by introducing a larger, more complex substituent at the 5-position, as in compound 9h , led to a highly potent inhibitor with an IC50 of 5 nM.[8] This case study exemplifies the power of the 2-amino-5-substituted quinazoline scaffold as a starting point for the development of highly effective kinase inhibitors.

Future Perspectives and Conclusion

The this compound scaffold continues to be a valuable framework in the design of novel kinase inhibitors. Its ability to effectively engage the kinase hinge region, coupled with the multifaceted contributions of the 5-chloro substituent, provides a solid foundation for developing potent and selective drug candidates. Future research in this area will likely focus on:

  • Exploring Novel Kinase Targets: Applying the this compound scaffold to a broader range of kinase targets implicated in various diseases.

  • Fine-tuning Selectivity: Employing structure-based design and computational modeling to further optimize the selectivity profile of inhibitors based on this scaffold.

  • Developing Covalent Inhibitors: Incorporating reactive moieties onto the scaffold to enable the development of covalent inhibitors, which can offer prolonged target engagement and enhanced efficacy.[11]

References

The Emergence of 2-Amino-5-chloroquinazoline Analogs in Oncology: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. Its versatile structure has given rise to a multitude of derivatives that have demonstrated significant therapeutic potential. This in-depth technical guide focuses on a promising, yet specific class of these compounds: 2-Amino-5-chloroquinazoline analogs. We will explore their rational design, synthesis, biological activity, and the molecular mechanisms that underpin their anticancer effects, providing a comprehensive resource for researchers in the field.

The Quinazoline Scaffold: A Privileged Structure in Cancer Therapy

Quinazoline derivatives have risen to prominence as effective anticancer agents primarily due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[1][2] Many clinically approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[3] The dysregulation of EGFR signaling is a well-established driver in various cancers, making it a prime target for therapeutic intervention.[3] Furthermore, the quinazoline scaffold has been successfully employed in the development of inhibitors for other crucial targets, including vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis.[4][5] The structural rigidity and synthetic tractability of the quinazoline nucleus make it an ideal starting point for the design of novel and selective kinase inhibitors.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be approached through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below, drawing upon established methodologies for quinazoline synthesis.

Diagram: Synthetic Pathway for this compound Analogs

Synthesis_Pathway A 2-Amino-5-chlorobenzonitrile B 2-Amino-5-chlorobenzamide A->B Hydrolysis C 5-Chloro-2-(1H-pyrazol-1-yl)quinazolin-4-amine B->C Cyclization with N,N-dimethylformamide dimethyl acetal D 2,4-Dichloro-5-chloroquinazoline C->D Chlorination (e.g., POCl3) E 2-Amino-5-chloro-4-(substituted-anilino)quinazoline D->E Nucleophilic Substitution with substituted anilines

Caption: A potential synthetic route to this compound analogs.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-4-(substituted-anilino)quinazoline

Step 1: Synthesis of 2-Amino-5-chlorobenzamide

  • To a solution of 2-amino-5-chlorobenzonitrile in a suitable solvent (e.g., ethanol/water mixture), add a strong base such as sodium hydroxide.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TCC).

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 2-amino-5-chlorobenzamide.

Step 2: Synthesis of 5-Chloroquinazolin-4(3H)-one

  • A mixture of 2-amino-5-chlorobenzamide and triethyl orthoformate is heated at reflux for several hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., ethanol), and dried.

Step 3: Synthesis of 2,4-Dichloro-5-chloroquinazoline

  • 5-Chloroquinazolin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

  • The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water.

  • The precipitated solid is filtered, washed with water, and dried to yield 2,4-dichloro-5-chloroquinazoline.[4]

Step 4: Synthesis of 2-Amino-5-chloro-4-(substituted-anilino)quinazoline

  • To a solution of 2,4-dichloro-5-chloroquinazoline in a suitable solvent (e.g., isopropanol), add the desired substituted aniline.

  • The reaction mixture is heated under reflux. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.

  • The crude product is then subjected to amination by heating with a source of ammonia (e.g., ammonia in methanol) in a sealed tube to introduce the 2-amino group.

  • The final product is purified by column chromatography or recrystallization.

Biological Evaluation and Anticancer Activity

The anticancer potential of this compound analogs is typically evaluated through a series of in vitro assays against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Protocol: MTT Assay

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) should be included.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.[6]

Anticipated Anticancer Activity

Based on the extensive research on related quinazoline derivatives, this compound analogs are expected to exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of 2-chloro-4-anilinoquinazoline have demonstrated potent antiproliferative effects. One such chalcone derivative, 14g, showed high antiproliferative activity with GI₅₀ values between 0.622 and 1.81 μM against a panel of cancer cell lines including leukemia, colon cancer, melanoma, and breast cancer.[4][7] Another pyrimidodiazepine derivative, 16c, exhibited cytotoxic activity that was 10-fold higher than the standard anticancer drug doxorubicin against ten different cancer cell lines.[4]

Table 1: Representative Anticancer Activity of Related Quinazoline Derivatives

Compound IDCancer Cell LineActivity (GI₅₀/IC₅₀ in µM)Reference
14g K-562 (Leukemia)0.622[4][7]
RPMI-8226 (Leukemia)< 1.81[4][7]
HCT-116 (Colon)< 1.81[4][7]
LOX IMVI (Melanoma)< 1.81[4][7]
MCF7 (Breast)< 1.81[4][7]
16a Various (15 lines)Potent Cytostatic/Cytotoxic[4]
16c SNB-75 (CNS)TGI = 2.42[4]
786-0 (Renal)TGI = 2.99[4]

Mechanism of Action: Targeting Key Kinases

The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of tyrosine kinases, particularly EGFR and VEGFR-2.[5]

Diagram: Inhibition of EGFR and VEGFR-2 Signaling Pathways

Kinase_Inhibition cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Analog1 This compound Analog Analog1->EGFR Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis, Vascular Permeability MAPK->Angiogenesis Analog2 This compound Analog Analog2->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by this compound analogs.

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for ATP-competitive inhibition of EGFR. The nitrogen at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain. The anilino moiety occupies the hydrophobic pocket, and substitutions on this ring can significantly influence potency and selectivity.[1] Similarly, these compounds can adopt a conformation that allows for effective binding to the ATP-binding site of VEGFR-2, thereby inhibiting its downstream signaling cascade that promotes angiogenesis.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinazoline core and the 4-anilino moiety.

Key SAR Observations from Related Analogs:
  • Position 2: The introduction of an amino group at the C-2 position is anticipated to enhance the solubility and potentially modulate the kinase inhibitory profile of the compounds.

  • Position 4: The 4-anilino group is critical for activity. Substitutions on the aniline ring can significantly impact potency. For instance, small lipophilic groups in the para position of the aniline ring have been shown to increase antiproliferative activity.[1]

  • Position 5: The presence of a chloro group at the 5-position is expected to influence the electronic properties and steric profile of the molecule, potentially leading to altered binding interactions with target kinases.

  • Positions 6 and 7: The introduction of electron-donating groups at the 6 and 7 positions of the quinazoline ring has been shown to increase the activity of related compounds.[1]

Diagram: Structure-Activity Relationship Summary

Caption: Key structure-activity relationships for this compound analogs.

Future Perspectives

The exploration of this compound analogs represents a promising avenue for the discovery of novel anticancer agents. Future research should focus on the synthesis of a diverse library of these compounds with various substitutions on the 4-anilino ring to establish a comprehensive SAR. Further mechanistic studies, including enzymatic assays against a panel of kinases and in-depth cellular analyses (e.g., cell cycle analysis, apoptosis assays), will be crucial to elucidate their precise mechanism of action and identify the most promising candidates for further preclinical and clinical development. The potential for these compounds to act as dual EGFR/VEGFR-2 inhibitors makes them particularly attractive for overcoming drug resistance and achieving a more comprehensive antitumor effect.

References

Topic: Initial Screening of 2-Amino-5-chloroquinazoline Derivatives for Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline and its derivatives represent a class of heterocyclic compounds with a remarkable breadth of biological activities, including significant potential as antiviral agents.[1][2][3] Their structural versatility allows for modifications that can target various stages of the viral life cycle.[4] Specifically, the 2-amino-5-chloroquinazoline scaffold presents a promising starting point for the discovery of novel antiviral therapeutics. This guide provides a comprehensive, field-proven framework for the initial in vitro screening of these derivatives. We will detail a logical, multi-step screening cascade designed to first establish the safety profile of the compounds through cytotoxicity testing, followed by a robust evaluation of their antiviral efficacy. The core objective is to identify and prioritize "hit" compounds that exhibit potent antiviral activity at non-toxic concentrations, thereby warranting further investigation in the drug discovery pipeline. This document outlines the critical experimental protocols, data analysis methodologies, and the scientific rationale underpinning each step of the process.

Foundational Strategy: The Screening Cascade

The initial assessment of any new chemical entity for therapeutic potential must be systematic. A haphazard approach risks generating misleading data, wasting resources, and overlooking promising candidates. The cornerstone of a robust initial screen is a two-phase cascade:

  • Phase 1: Cytotoxicity Assessment. Before we can ask if a compound inhibits a virus, we must first determine the concentration at which it harms the host cell. This is a non-negotiable first step to ensure that any observed "antiviral" effect is not simply a result of the compound killing the cells that the virus needs to replicate.[5][6]

  • Phase 2: Antiviral Efficacy Evaluation. Only the non-toxic concentrations of the derivatives are carried forward into this phase. Here, we directly measure the ability of the compounds to inhibit viral replication and/or its pathological consequences.

This sequential process allows for the calculation of the Selectivity Index (SI) , the single most important metric in an initial screen, which quantifies the therapeutic window of a compound.

cluster_0 Initial Screening Workflow Compound_Library This compound Derivatives Library Cytotoxicity_Assay Phase 1: Cytotoxicity Assay (e.g., MTT Assay) Compound_Library->Cytotoxicity_Assay Test full concentration range Calculate_CC50 Determine 50% Cytotoxic Concentration (CC50) Cytotoxicity_Assay->Calculate_CC50 Efficacy_Assay Phase 2: Antiviral Efficacy Assay (e.g., Plaque Reduction Assay) Calculate_CC50->Efficacy_Assay Define non-toxic concentration range Calculate_SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Calculate_CC50->Calculate_SI Calculate_EC50 Determine 50% Effective Concentration (EC50) Efficacy_Assay->Calculate_EC50 Calculate_EC50->Calculate_SI Hit_Prioritization Hit Prioritization & Selection for Further Study Calculate_SI->Hit_Prioritization Rank compounds by SI value

Caption: High-level workflow for the initial antiviral screening cascade.

Phase 1 Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's toxicity.[7]

Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Select an appropriate host cell line susceptible to the target virus (e.g., Vero E6, MDCK, A549).

    • Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and formation of a semi-confluent monolayer.

  • Compound Preparation & Treatment:

    • Prepare a 2-fold serial dilution series of each this compound derivative in culture medium. Concentrations should span a wide range (e.g., from 0.1 µM to 200 µM) to ensure a full dose-response curve.

    • Include "cells only" (no compound) controls, which will represent 100% viability.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells.

    • Incubate for a period that mirrors the duration of the subsequent antiviral assay (typically 48-72 hours).

  • MTT Addition & Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization & Measurement:

    • Carefully aspirate the medium containing MTT from all wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[8]

    • Gently pipette to ensure complete dissolution, resulting in a homogenous purple solution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculating the CC₅₀

The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

    • % Viability = (Absorbance of Treated Well / Mean Absorbance of Control Wells) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the CC₅₀ value.

Derivative IDCC₅₀ (µM)
Cmpd-001> 100
Cmpd-00245.2
Cmpd-00312.5
Cmpd-004> 100

Table 1: Example cytotoxicity data for a set of quinazoline derivatives.

Phase 2 Protocol: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the "gold standard" for quantifying the efficacy of an antiviral compound.[8][9][10] It directly measures the ability of a compound to inhibit the production of infectious virus particles. A "plaque" is a localized area of cell death (lysis) in a monolayer caused by viral infection spreading from cell to cell.[11] An effective antiviral will reduce the number and/or size of these plaques.

Step-by-Step Protocol: Plaque Reduction Assay
  • Cell Seeding:

    • Seed host cells in 12-well or 24-well plates to form a confluent monolayer (as described in the MTT protocol). Confluency is critical for plaque visualization.

  • Virus Infection:

    • Wash the cell monolayers gently with sterile PBS.

    • Inoculate each well with a standardized amount of virus (e.g., 50-100 Plaque Forming Units, PFU) diluted in a small volume of serum-free medium.

    • Incubate for 1 hour at 37°C to allow for viral adsorption to the cells.

  • Compound Treatment & Overlay:

    • During the adsorption period, prepare serial dilutions of your test compounds in an overlay medium. The overlay is typically a semi-solid medium (e.g., containing 0.4% agarose or carboxymethyl cellulose) which restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[11][12]

    • The highest concentration tested for each compound must be below its determined CC₅₀ value.

    • After adsorption, aspirate the virus inoculum from the wells.

    • Immediately add the overlay medium containing the different concentrations of the quinazoline derivatives. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.

  • Incubation & Plaque Visualization:

    • Incubate the plates at 37°C for a duration that allows for clear plaque formation (typically 3-7 days, depending on the virus).

    • After incubation, fix the cells by adding a fixative solution (e.g., 10% formalin) for at least 30 minutes.[10]

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer with a staining solution like 0.8% Crystal Violet.[10] The stain will color the viable cells purple, leaving the plaques as clear, unstained zones where cells have been lysed.

Data Analysis: Calculating the EC₅₀

The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of viral plaques by 50%.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration relative to the untreated virus control wells:

    • % Plaque Reduction = 100 - [(Plaque Count in Treated Well / Mean Plaque Count in Virus Control Wells) * 100]

  • Plot the % Plaque Reduction against the log of the compound concentration.

  • Use non-linear regression analysis to calculate the EC₅₀ value.[13]

The Decisive Metric: Selectivity Index (SI)

The true potential of a drug candidate lies not just in its potency, but in its selectivity. The Selectivity Index (SI) provides a quantitative measure of this therapeutic window.[7]

SI = CC₅₀ / EC₅₀

A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.[7] An SI value of 10 or greater is often considered the threshold for a promising "hit" compound worthy of further development.[7]

Derivative IDCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI) Priority
Cmpd-001> 1002.1> 47.6 High
Cmpd-00245.215.82.9 Low
Cmpd-00312.510.31.2 Discard
Cmpd-004> 1008.9> 11.2 Medium

Table 2: Integrated screening data and hit prioritization based on the Selectivity Index.

Preliminary Mechanistic Insights

Quinazoline derivatives have been reported to inhibit various viral targets. For instance, some inhibit RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[14] Others may interfere with earlier stages of the viral life cycle, such as entry into the host cell.[15]

cluster_0 Simplified Viral Life Cycle & Potential Targets cluster_1 Inside Host Cell Virus Virus Particle Host_Cell Host Cell Virus->Host_Cell 1. Attachment & Entry Uncoating Uncoating Replication Genome Replication (RdRp, Polymerases) Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Release->Virus 5. Progeny Virions Target_Entry Target: Entry Inhibition Target_Entry->Virus Quinazoline action? Target_Replication Target: Replication Inhibition Target_Replication->Replication Quinazoline action?

Caption: Potential targets for this compound derivatives in the viral life cycle.

While detailed mechanism-of-action (MoA) studies are beyond the scope of an initial screen, a simple Time-of-Addition Assay can provide valuable early clues. This involves adding the hit compound at different stages relative to infection (pre-infection, during infection, or post-infection) to see when it is most effective, thereby suggesting whether it acts on entry, replication, or later stages.[16][17]

Conclusion

The initial screening of this compound derivatives for antiviral activity is a critical first step in a long and complex drug discovery journey. By adhering to a logical screening cascade that prioritizes cytotoxicity assessment before efficacy testing, researchers can confidently identify compounds with a genuine therapeutic window. The protocols and data analysis frameworks detailed in this guide provide a robust and scientifically sound foundation for this process. The ultimate goal is the rigorous identification of derivatives with a high Selectivity Index, which can then be advanced for further optimization, mechanism of action studies, and eventual in vivo evaluation.

References

The Aminoquinazoline Core: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 4-aminoquinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in modern drug discovery. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of aminoquinazoline derivatives, with a primary focus on their well-established role as kinase inhibitors in oncology. We will delve into the intricate molecular interactions that govern their potency and selectivity, supported by crystallographic evidence and quantitative bioactivity data. Furthermore, this guide will present detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds, offering a practical resource for researchers in the field. Beyond their anticancer properties, we will also touch upon the expanding landscape of aminoquinazolines in other therapeutic areas, including their potential as antimicrobial and anti-inflammatory agents.

The Ascendance of the 4-Aminoquinazoline Scaffold: A Cornerstone of Targeted Therapy

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has long been a subject of interest in medicinal chemistry due to its presence in various biologically active natural products. However, it was the strategic incorporation of an amino group at the 4-position that unlocked a new dimension of therapeutic potential, particularly in the realm of kinase inhibition.[2] Kinases, a class of enzymes that catalyze the transfer of phosphate groups to proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer.

The 4-aminoquinazoline core serves as an excellent ATP-mimetic scaffold, capable of fitting into the ATP-binding pocket of various kinases. This fundamental property has been exploited to develop a multitude of highly potent and selective kinase inhibitors.[3] The success of first-generation epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib, both of which are based on the 4-anilinoquinazoline scaffold, revolutionized the treatment of non-small cell lung cancer (NSCLC) and validated this chemical class as a powerful tool in targeted therapy.[4][5] Subsequent generations of inhibitors, including afatinib and dacomitinib, have further expanded the clinical utility of this remarkable scaffold.[3]

Decoding the Structure-Activity Relationship: A Tale of Substitutions and Interactions

The biological activity of 4-aminoquinazoline derivatives is exquisitely sensitive to the nature and position of substituents on both the quinazoline core and the 4-amino group. Understanding these relationships is paramount for the rational design of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.

The Quinazoline Core: The Anchor in the ATP-Binding Site

The quinazoline ring system itself forms crucial interactions within the hinge region of the kinase ATP-binding site. X-ray crystallography studies have revealed that the N1 atom of the quinazoline ring typically forms a hydrogen bond with the backbone amide of a conserved hinge residue (e.g., Met793 in EGFR).[6] This interaction is a cornerstone of the binding affinity for many 4-aminoquinazoline-based kinase inhibitors.

The 4-Anilino Moiety: Probing the Hydrophobic Pocket

The substituent at the 4-amino position, most commonly an aniline ring, plays a pivotal role in determining both potency and selectivity. This group extends into a hydrophobic pocket adjacent to the ATP-binding site, and its substitution pattern can be fine-tuned to optimize interactions.[7] For instance, in the context of EGFR inhibitors, small, lipophilic substituents on the aniline ring are often favored. The presence of a 3-chloro or 3-ethynyl group on the aniline moiety, as seen in erlotinib, can significantly enhance potency.

Substitutions at the 6- and 7-Positions: Modulating Solubility and Potency

The 6- and 7-positions of the quinazoline ring are frequently modified to improve the physicochemical properties and potency of the inhibitors. The introduction of solubilizing groups, such as morpholino or piperazino moieties, at these positions can enhance aqueous solubility and improve pharmacokinetic profiles.[8] Furthermore, bulky substituents at these positions can lead to increased potency by forming additional interactions within the kinase domain.[8]

Covalent Inhibition: An Irreversible Bond

Second-generation EGFR inhibitors, such as afatinib, employ a strategy of covalent inhibition. This is achieved by incorporating a reactive group, typically an acrylamide moiety, at the 6- or 7-position of the quinazoline ring. This group forms an irreversible covalent bond with a cysteine residue (Cys797) near the ATP-binding site of EGFR, leading to prolonged and potent inhibition.[4]

Visualizing the Core Concepts

To better illustrate the fundamental principles discussed, the following diagrams, generated using the DOT language, depict the basic 4-aminoquinazoline scaffold, a generalized SAR summary, and a typical experimental workflow for evaluating these compounds.

cluster_0 Core 4-Aminoquinazoline Scaffold Scaffold General Structure Quinazoline Quinazoline Core Amino 4-Amino Linker Quinazoline->Amino Position 4 R_group Substituent (R) Amino->R_group

Caption: The fundamental 4-aminoquinazoline scaffold.

SAR Structure-Activity Relationship Position_4 Position_4 SAR->Position_4 4-Anilino Substituent Positions_6_7 Positions_6_7 SAR->Positions_6_7 6,7-Substituents Position_2 Position_2 SAR->Position_2 2-Position Modification Potency Increased Potency Selectivity Enhanced Selectivity PK Improved PK Properties Position_4->Potency Position_4->Selectivity Positions_6_7->Potency Positions_6_7->PK Position_2->Selectivity

Caption: Key SAR determinants for aminoquinazolines.

Start Compound Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay Cell Proliferation Assay (e.g., MCF-7) Animal_Model In Vivo Efficacy Studies Cell_Assay->Animal_Model IC50->Cell_Assay End Lead Optimization Animal_Model->End

Caption: Typical workflow for evaluating aminoquinazolines.

Quantitative Analysis of Structure-Activity Relationships

The following tables summarize the in vitro activity of representative 4-aminoquinazoline derivatives against various kinase targets and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: SAR of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors

CompoundR1 (6-position)R2 (7-position)R3 (Aniline)EGFR IC50 (nM)Reference
GefitinibHOCH33-Cl, 4-F2.4[8]
ErlotinibHOCH33-ethynyl2[9]
LapatinibHOCH2(furan)3-Cl, 4-(3-F-benzyloxy)10.8[9]
AfatinibClNH(morpholino)3-Cl, 4-F0.5[8]

Table 2: Antiproliferative Activity of Aminoquinazoline Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Target(s)Reference
Compound AA549 (NSCLC)0.021EGFR
Compound BMCF-7 (Breast)3EGFR
Compound CHCT-116 (Colon)0.0136PI3Kα[10]
Compound DSK-BR-3 (Breast)<0.01EGFR/HER2[11]

Experimental Protocols: A Practical Guide

The following protocols are provided as a detailed guide for the synthesis and evaluation of 4-aminoquinazoline derivatives.

General Synthesis of the 4-Aminoquinazoline Core

A common and effective method for the synthesis of the 4-aminoquinazoline core involves the cyclocondensation of 2-aminobenzonitriles with an appropriate amine under microwave irradiation, which is an environmentally friendly approach.[12]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vessel, combine 2-aminobenzonitrile (1.0 mmol), the desired primary amine (1.2 mmol), and a catalytic amount of a Lewis acid (e.g., CuI).

  • Solvent: Add a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against EGFR kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound in an appropriate kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Perform serial dilutions of the test compound in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of a test compound on the proliferation of MCF-7 breast cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Beyond Oncology: The Expanding Therapeutic Horizon of Aminoquinazolines

While the success of aminoquinazolines is most prominent in cancer therapy, their therapeutic potential extends to other disease areas.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of aminoquinazoline derivatives. The SAR for antimicrobial activity appears to be distinct from that for kinase inhibition. For instance, substitutions at the 2 and 3-positions, and the presence of halogens at the 6 and 8-positions of the quinazoline ring can enhance antibacterial and antifungal activity.[13] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase.[14]

Anti-inflammatory and Other Activities

Aminoquinazoline derivatives have also been investigated as anti-inflammatory agents, targeting kinases involved in inflammatory signaling pathways. Furthermore, their activity against other targets, such as opioid receptors, highlights the remarkable chemical diversity and therapeutic adaptability of this scaffold.[7]

Conclusion and Future Perspectives

The 4-aminoquinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapeutics. The deep understanding of its structure-activity relationships, particularly in the context of kinase inhibition, has enabled the rational design of highly effective anticancer drugs. The continued exploration of this versatile core, through the synthesis of novel derivatives and their evaluation against a broader range of biological targets, holds immense promise for the discovery of new medicines to address unmet medical needs in oncology and beyond. The detailed experimental protocols provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.

References

The Strategic Utility of 2-Amino-5-chloroquinazoline in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among the diverse array of quinazoline building blocks, 2-amino-5-chloroquinazoline stands out as a particularly versatile and strategic precursor for the construction of novel, fused heterocyclic systems. Its unique arrangement of a nucleophilic amino group at the C2 position, combined with the electronic influence and potential for further functionalization offered by the C5 chloro substituent, provides a robust platform for diversity-oriented synthesis. This technical guide provides an in-depth exploration of the synthesis and reactivity of this compound, presenting detailed, field-proven protocols for its use in constructing valuable heterocyclic frameworks, such as imidazo[1,2-a]quinazolines. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comprehensive reference to the authoritative literature that underpins these methodologies.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention from medicinal chemists.[1] The fusion of a pyrimidine ring with a benzene ring creates a planar, aromatic system that can effectively interact with various biological targets. This structural motif is present in several FDA-approved drugs, highlighting its clinical significance. The broad spectrum of pharmacological activities associated with quinazolines includes their roles as kinase inhibitors for cancer therapy, antihypertensive agents, and anticonvulsants.[2][3]

The strategic value of this compound lies in its pre-functionalized nature. The 2-amino group serves as a primary nucleophilic handle, enabling the annulation of additional heterocyclic rings. The 5-chloro group modulates the electronic properties of the quinazoline core and provides a vector for further modification via cross-coupling reactions, allowing for fine-tuning of a molecule's physicochemical and pharmacological properties.

Synthesis of the 2-Aminoquinazoline Core

The construction of the 2-aminoquinazoline skeleton can be achieved through several reliable synthetic routes. A prevalent and efficient method involves the cyclization of readily available 2-aminobenzonitrile precursors with a suitable one-carbon source. A particularly effective approach is the acid-mediated [4+2] annulation with cyanamide derivatives, which provides a direct and high-yielding pathway to the 2-aminoquinazoline framework.[2][4]

Logical Workflow for 2-Aminoquinazoline Synthesis

The following diagram illustrates the general workflow for synthesizing the 2-aminoquinazoline core from a 2-aminobenzonitrile starting material.

cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product A 2-Amino-5-chlorobenzonitrile C [4+2] Annulation (Acid-Mediated) A->C Reactant B Cyanamide Derivative (e.g., N-Benzyl Cyanamide) B->C C1 Source D This compound Derivative C->D Forms Quinazoline Ring

Caption: Workflow for the synthesis of the 2-aminoquinazoline core.

Protocol 1: Synthesis of N-Benzyl-5-chloro-4-phenylquinazolin-2-amine

This protocol is adapted from an acid-mediated annulation reaction, demonstrating a practical method for constructing a substituted 2-aminoquinazoline.[2][4] This specific example uses (2-amino-5-chlorophenyl)(phenyl)methanone as the starting material, which cyclizes to form the quinazoline ring.

Materials:

  • (2-Amino-5-chlorophenyl)(phenyl)methanone (1.0 mmol)

  • N-Benzyl cyanamide (1.2 mmol)

  • Hydrochloric Acid (HCl) in 1,4-dioxane (4.0 M solution, 2.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (3 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add (2-amino-5-chlorophenyl)(phenyl)methanone (1.0 mmol, 231.7 mg), N-benzyl cyanamide (1.2 mmol, 141.8 mg), and HFIP (3 mL).

  • Stir the mixture at room temperature to ensure dissolution.

  • Slowly add the 4.0 M solution of HCl in 1,4-dioxane (0.5 mL, 2.0 mmol).

  • Heat the reaction mixture to 80 °C and maintain stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to afford the pure N-benzyl-5-chloro-4-phenylquinazolin-2-amine.

Causality and Self-Validation:

  • HFIP as Solvent: HFIP is a highly polar, non-nucleophilic solvent that excels at solvating the reactants and stabilizing charged intermediates in the cyclization mechanism. Its use often accelerates the reaction compared to less polar solvents.

  • Acid Mediator: Hydrochloric acid protonates the nitrile of the cyanamide, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of the benzophenone.

  • Work-up: The neutralization step is critical to quench the acid and allow for effective extraction of the organic product. The final purification by column chromatography validates the synthesis by separating the desired product from any unreacted starting materials or side products, with characterization by NMR and MS confirming the structure.

Building Novel Heterocycles: The Cyclocondensation Approach

The true utility of this compound is realized in its role as a precursor for fused heterocyclic systems. The 2-amino group and the adjacent ring nitrogen (N1) form a nucleophilic dyad that can react with bifunctional electrophiles to construct new rings. A classic and highly effective strategy is the reaction with α-haloketones to synthesize imidazo[1,2-a]quinazolines, a scaffold known for its potential as kinase inhibitors.[5]

Mechanism: Bischler-Type Synthesis of Imidazo[1,2-a]quinazolines

The reaction proceeds via a two-step sequence:

  • Initial Alkylation: The more nucleophilic 2-amino group attacks the electrophilic carbon of the α-haloketone in an Sₙ2 reaction, displacing the halide and forming an N-alkylated intermediate.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclocondensation. The N1 nitrogen of the quinazoline ring attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazole ring.

A This compound C Sₙ2 Alkylation A->C B α-Haloketone (e.g., Phenacyl Bromide) B->C D N-Alkylated Intermediate C->D Forms E Intramolecular Cyclocondensation D->E Undergoes F Dehydration E->F Followed by G Imidazo[1,2-a]quinazoline Product F->G Yields

Caption: Reaction pathway for imidazo[1,2-a]quinazoline synthesis.

Protocol 2: Synthesis of 7-Chloro-2-phenylimidazo[1,2-a]quinazoline

This representative protocol details the cyclocondensation of a 2-aminoquinazoline with an α-haloketone.

Materials:

  • This compound (1.0 mmol, 179.6 mg)

  • 2-Bromoacetophenone (phenacyl bromide) (1.1 mmol, 219.0 mg)

  • Ethanol (15 mL)

  • Sodium bicarbonate (NaHCO₃) (1.5 mmol, 126.0 mg)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend this compound (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add 2-bromoacetophenone (1.1 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 8-12 hours. The initial Sₙ2 reaction often forms the hydrobromide salt of the intermediate, which may precipitate.

  • Monitor the formation of the intermediate by TLC.

  • After the initial alkylation is complete, cool the reaction mixture slightly and add sodium bicarbonate (1.5 mmol).

  • Resume reflux and continue heating for an additional 4-6 hours to facilitate the intramolecular cyclization and dehydration.

  • Upon completion (as monitored by TLC, observing the disappearance of the intermediate and appearance of the product spot), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography to yield the pure 7-chloro-2-phenylimidazo[1,2-a]quinazoline.

Causality and Self-Validation:

  • Two-Stage Heating: The initial reflux without base favors the Sₙ2 alkylation. The subsequent addition of a mild base (NaHCO₃) neutralizes the HBr formed, liberating the free amine intermediate and promoting the intramolecular nucleophilic attack required for cyclization.

  • Solvent Choice: Ethanol is a good solvent for this reaction as it effectively dissolves the reactants upon heating and has an appropriate boiling point for the required thermal energy.

  • Characterization: The integrity of the protocol is validated by the successful isolation of the target compound, whose structure is unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), matching expected values for the fused heterocyclic system.

Alternative Annulation: Synthesis of Imidazo[1,2-c]quinazolines

To showcase the versatility of quinazoline-based building blocks, this section details the synthesis of the isomeric imidazo[1,2-c]quinazoline scaffold. This approach utilizes a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction.[6] While not starting directly from this compound, it exemplifies how related chloro- and bromo-functionalized precursors are instrumental in constructing diverse fused systems.

Protocol 3: Synthesis of 6-(1H-Indol-1-yl)-8,9-diphenyl-7H-imidazo[1,2-c]quinazoline

This protocol is adapted from a copper-catalyzed synthesis of fused imidazo[1,2-c]quinazolines.[6]

Materials:

  • 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole (1.0 mmol)

  • Indole (1.2 mmol)

  • Copper(I) iodide (CuI) (20 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (2 mL)

  • Oven-dried Schlenk tube or round-bottom flask

Procedure:

  • To an oven-dried 10 mL flask, add 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole (1.0 mmol, 416.3 mg), indole (1.2 mmol, 140.6 mg), CuI (0.20 mmol, 38.1 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF (2 mL) via syringe.

  • Heat the resulting mixture to 150 °C and stir for 2 hours. This completes the initial Ullmann C-N coupling.

  • Monitor the first step by TLC. Once the starting imidazole is consumed, add Cu(OAc)₂·H₂O (0.5 mmol, 99.8 mg) to the same flask.

  • Continue stirring at 150 °C for an additional 2-5 hours to facilitate the intramolecular CDC reaction.

  • Monitor the reaction progress by TLC until the intermediate is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove copper salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target imidazo[1,2-c]quinazoline.

Data Presentation: Reaction Summaries

The following tables summarize typical reaction conditions and outcomes for the synthesis of the 2-aminoquinazoline core and its subsequent elaboration into fused heterocycles.

Table 1: Synthesis of 2-Aminoquinazoline Derivatives

Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
2-Aminobenzophenone Cyanamide, KOtBu DMF 100 12 65 [3]
2-Aminoacetophenone N-Benzyl cyanamide, HCl HFIP 80 4 92 [2]

| 2-Aminobenzonitrile | N-Benzyl cyanamide, HCl | HFIP | 80 | 5 | 80 |[2] |

Table 2: Synthesis of Fused Imidazoquinazolines

Quinazoline Precursor Electrophile / Reagent Catalyst / Base Solvent Temp (°C) Time (h) Product Class Yield (%) Reference
2-Aminoquinazoline Phenacyl bromide NaHCO₃ Ethanol 78 12-18 Imidazo[1,2-a]quinazoline (Typical) 60-80 [7]

| 2-(2-Bromophenyl)imidazole | Indole | CuI, Cu(OAc)₂, K₂CO₃ | DMF | 150 | 4-7 | Imidazo[1,2-c]quinazoline | 40-70 |[6] |

Conclusion

This compound is a high-value building block that provides a reliable and versatile entry point into a rich chemical space of novel fused heterocycles. The synthetic protocols detailed in this guide for the construction of the quinazoline core and its subsequent annulation to form imidazo[1,2-a]quinazolines are robust, mechanistically sound, and readily adaptable for library synthesis in a drug discovery setting. By understanding the underlying principles of reactivity—from acid-mediated cyclizations to Bischler-type condensations—researchers can strategically employ this scaffold to generate molecular diversity and accelerate the development of new therapeutic agents. The combination of a reactive amino group and a modifiable chloro-substituent ensures that this compound will remain a cornerstone of heterocyclic synthesis for the foreseeable future.

References

The Pharmacological Significance of the Quinazoline Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The quinazoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility and synthetic accessibility have led to a plethora of derivatives exhibiting a broad spectrum of pharmacological activities. This has culminated in the development of numerous clinically vital drugs. This guide provides an in-depth exploration of the pharmacological importance of the quinazoline core, detailing its diverse therapeutic applications, underlying mechanisms of action, and key structure-activity relationships. It is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

First synthesized in the late 19th century, the quinazoline nucleus has evolved into a foundational motif in drug design.[1] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise and high-affinity interactions with a wide array of biological targets.[1] Quinazoline and its derivatives are not only prevalent in over 200 naturally occurring alkaloids but have also been the focus of extensive synthetic exploration, yielding compounds with potent anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, among others.[1][2] The inherent drug-like properties and the amenability of the core to chemical modification have solidified its status as a highly attractive scaffold for the development of novel therapeutic agents.

The Broad-Spectrum Pharmacological Profile of Quinazoline Derivatives

The therapeutic potential of the quinazoline core is remarkably diverse, spanning multiple disease areas. This versatility is a direct consequence of the scaffold's ability to be tailored to interact with a wide range of biological macromolecules.

Anticancer Activity: A Landmark Achievement

The most profound impact of the quinazoline scaffold has been in the field of oncology.[3][4] A significant number of FDA-approved anticancer drugs are based on this core structure, primarily functioning as protein kinase inhibitors.[3][5]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR tyrosine kinase inhibitors (TKIs).[3] Drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) were among the first targeted therapies approved for non-small-cell lung cancer (NSCLC) and act by competitively binding to the ATP-binding site of EGFR.[3][6] This inhibition blocks the downstream Ras signal transduction cascade, thereby preventing cancer cell proliferation.[6] Afatinib (Gilotrif®) and Lapatinib (Tykerb®) are other examples that also target the HER2 kinase, proving effective in certain types of breast cancer.[3][6]

  • Multi-Kinase Inhibition: Some quinazoline derivatives exhibit inhibitory activity against a range of kinases. Vandetanib (Caprelsa®) , for instance, targets VEGFR, EGFR, and RET-tyrosine kinase, making it effective in the treatment of medullary thyroid cancer.[3]

  • Tubulin Polymerization Inhibition: Beyond kinase inhibition, certain quinazoline derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division.[7] This mechanism provides an alternative strategy for inducing cancer cell death.[7]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[3][8] Several quinazoline-based compounds have been developed as potent inhibitors of PI3K, demonstrating significant tumor growth inhibition in preclinical models.[3][9]

Antimicrobial and Antiviral Activity

Quinazoline derivatives have demonstrated significant potential in combating infectious diseases. Their broad-spectrum activity encompasses antibacterial, antifungal, and antiviral effects.[2]

  • Antibacterial and Antifungal: Researchers have synthesized various quinazoline derivatives that exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.[10][11] The mechanism of action often involves the disruption of essential cellular processes in the microorganisms.

  • Antiviral: The antiviral properties of quinazolines have also been explored, with some derivatives showing promising activity against viruses such as the influenza virus.[2]

Anti-inflammatory and Analgesic Properties

The quinazoline scaffold has been incorporated into molecules designed to modulate inflammatory pathways.[2] Certain derivatives have shown potent anti-inflammatory and analgesic effects, with some studies suggesting mechanisms involving the inhibition of cyclooxygenase (COX) enzymes.[12]

Cardiovascular and Central Nervous System (CNS) Applications
  • Antihypertensive Agents: Quinazoline-based drugs such as Prazosin , Doxazosin , and Terazosin are well-established α1-adrenergic receptor antagonists.[1][12] By blocking these receptors, they induce vasodilation, leading to a decrease in blood pressure.

  • CNS Activity: The versatility of the quinazoline core extends to the central nervous system, with derivatives exhibiting anticonvulsant, sedative, and hypnotic properties.[13]

Mechanism of Action: A Deeper Dive into Kinase Inhibition

The success of quinazoline-based drugs in oncology is largely attributable to their ability to act as potent and selective kinase inhibitors. The following diagram illustrates the general mechanism of action of a 4-anilinoquinazoline EGFR inhibitor.

EGFR_Inhibition cluster_cell Cancer Cell cluster_pathway Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds ATP ATP Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Competitively Binds to ATP Site ADP ADP ATP->ADP Phosphorylation P P Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation Synthesis_Workflow start Anthranilic Acid Derivative step1 Cyclization (e.g., with formamide) start->step1 Formation of 4-Quinazolinone Core step2 Chlorination (e.g., SOCl₂, POCl₃) step1->step2 Activation of C4 Position step3 Nucleophilic Substitution (with substituted aniline) step2->step3 Introduction of Anilino Moiety end 4-Anilinoquinazoline Kinase Inhibitor step3->end

References

The Emerging Potential of 2-Amino-5-chloroquinazoline as a Scaffold for Novel Anti-Infective Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation anti-infective therapeutics. The quinazoline core, a fused bicyclic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry, underpinning a multitude of compounds with diverse pharmacological activities. This technical guide delves into the specific potential of a key derivative, 2-Amino-5-chloroquinazoline, as a foundational scaffold for targeting a spectrum of infectious diseases. We will dissect its chemical attributes, explore plausible mechanisms of action based on structure-activity relationships within the quinazoline class, and provide detailed, actionable protocols for its synthesis and bioactivity evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the quest for new antimicrobial and antiviral agents.

Introduction: The Quinazoline Scaffold in Anti-Infective Drug Discovery

The quinazoline skeleton, consisting of a benzene ring fused to a pyrimidine ring, is a structural motif present in numerous natural and synthetic bioactive compounds.[1] Its rigid, planar structure and the presence of multiple sites for functionalization have made it an attractive starting point for the design of molecules that can interact with a variety of biological targets.[2] Historically, quinazoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and, most pertinently, antimicrobial and antiviral effects.[1][3]

The introduction of specific substituents onto the quinazoline ring system can profoundly influence its biological activity. Notably, the presence of an amino group at the 2-position and a halogen, such as chlorine, at the 5-position, as seen in this compound, is anticipated to confer distinct electronic and steric properties that can enhance its interaction with pathogenic targets. The electron-withdrawing nature of the chlorine atom can modulate the pKa of the amino group and influence the overall electron distribution of the heterocyclic system, potentially impacting binding affinities and membrane permeability.[2]

This guide will focus on the untapped potential of this compound as a core structure for the development of novel drugs against bacterial, viral, and other infectious agents.

Synthetic Pathways to this compound

The efficient synthesis of the this compound core is a critical first step in the exploration of its therapeutic potential. Several synthetic strategies can be employed, primarily starting from readily available substituted anthranilic acid or 2-aminobenzonitrile precursors.

Synthesis from 2-Amino-5-chlorobenzonitrile

A common and efficient method involves the cyclization of a substituted 2-aminobenzonitrile with a suitable one-carbon source. This approach offers the advantage of directly installing the 2-amino group.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), add guanidine hydrochloride (1.2 eq) and a non-nucleophilic base like sodium hydride (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and quench cautiously with water. The product will precipitate out of the solution.

  • Purification: Filter the crude product, wash with cold water and a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_end Final Product 2-Amino-5-chlorobenzonitrile 2-Amino-5-chlorobenzonitrile Cyclization Cyclization 2-Amino-5-chlorobenzonitrile->Cyclization Guanidine HCl Guanidine HCl Guanidine HCl->Cyclization Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Cyclization Quenching Quenching Cyclization->Quenching Reaction Completion Precipitation Precipitation Quenching->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Recrystallization/Chromatography Recrystallization/Chromatography Filtration & Washing->Recrystallization/Chromatography This compound This compound Recrystallization/Chromatography->this compound G cluster_compound This compound cluster_bacterial Bacterial Targets cluster_viral Viral Targets cluster_outcome Outcome Compound This compound PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibition of Cell Wall Synthesis DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition of DNA Replication Viral_Entry Viral Entry Proteins Compound->Viral_Entry Blockade of Host Cell Entry Viral_Polymerase Viral Polymerase Compound->Viral_Polymerase Inhibition of Genome Replication Bacterial_Death Bacterial Cell Death PBP->Bacterial_Death DNA_Gyrase->Bacterial_Death Viral_Inhibition Inhibition of Viral Replication Viral_Entry->Viral_Inhibition Viral_Polymerase->Viral_Inhibition

References

Methodological & Application

synthesis protocol for 2-Amino-5-chloroquinazoline from 2-amino-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 2,4-Diamino-6-chloroquinazoline from 2-Amino-5-chlorobenzoic Acid

Authored by a Senior Application Scientist

Introduction: Strategic Synthesis of a Privileged Medicinal Scaffold

Quinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of activities, including anticancer, antibacterial, and anti-inflammatory properties. The 2,4-diaminoquinazoline scaffold, in particular, is a "privileged structure" that serves as a crucial intermediate in the synthesis of potent kinase inhibitors and other targeted therapies.

This application note provides a detailed, field-proven protocol for the synthesis of 2,4-diamino-6-chloroquinazoline, starting from the readily available precursor, 2-amino-5-chlorobenzoic acid. A direct, one-step conversion to a 2-amino-substituted quinazoline from this starting material is not synthetically straightforward. Therefore, a robust and reliable two-stage synthetic strategy is presented. This approach first involves the transformation of the carboxylic acid moiety into a nitrile group, creating the key intermediate 2-amino-5-chlorobenzonitrile. This intermediate is then cyclized with guanidine to construct the final diaminoquinazoline ring system. This methodology is designed for reproducibility and scalability, providing researchers in drug discovery and development with a clear pathway to this valuable molecular scaffold.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Stage 1: Conversion of 2-amino-5-chlorobenzoic acid to 2-amino-5-chlorobenzonitrile.

  • Stage 2: Cyclization of 2-amino-5-chlorobenzonitrile with guanidine to yield 2,4-diamino-6-chloroquinazoline.

Synthetic_Scheme Overall Synthetic Pathway Start 2-Amino-5-chlorobenzoic Acid Inter1 2-Amino-5-chlorobenzamide Start->Inter1 1. SOCl₂ 2. NH₄OH Inter2 2-Amino-5-chlorobenzonitrile Inter1->Inter2 POCl₃, Heat End 2,4-Diamino-6-chloroquinazoline Inter2->End Guanidine HCl, NaOMe, EtOH, Reflux

Caption: Two-stage synthesis of 2,4-diamino-6-chloroquinazoline.

Stage 1: Synthesis of 2-Amino-5-chlorobenzonitrile

This stage involves a two-step process: the formation of 2-amino-5-chlorobenzamide from the corresponding carboxylic acid, followed by its dehydration to the nitrile.

Mechanism of Stage 1

The synthesis begins with the activation of the carboxylic acid using thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate. This intermediate is not isolated but is immediately subjected to amidation with aqueous ammonia (NH₄OH) to yield the stable 2-amino-5-chlorobenzamide. The subsequent dehydration of the amide is achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃). The mechanism involves the activation of the amide oxygen by POCl₃, followed by an E2-type elimination to form the nitrile and release inorganic byproducts.

Stage1_Mechanism Amide Formation and Dehydration Mechanism cluster_amide Amide Formation cluster_dehydration Dehydration Acid R-COOH AcylChloride R-COCl Acid->AcylChloride SOCl₂ Amide R-CONH₂ AcylChloride->Amide NH₄OH Amide2 R-CONH₂ Activated Activated Complex Amide2->Activated POCl₃ Nitrile R-C≡N Activated->Nitrile - H₂O

Caption: Key transformations in Stage 1 synthesis.

Reagents and Materials for Stage 1
Reagent/MaterialFormulaM.W. ( g/mol )RoleNotes
2-Amino-5-chlorobenzoic acidC₇H₆ClNO₂171.58Starting Material-
Thionyl chlorideSOCl₂118.97Activating AgentHighly corrosive and water-reactive.
Ammonium hydroxide (28-30%)NH₄OH35.04Amidating AgentCorrosive, strong odor.
Dichloromethane (DCM)CH₂Cl₂84.93SolventVolatile and chlorinated solvent.
Phosphorus oxychloridePOCl₃153.33Dehydrating AgentHighly corrosive and water-reactive.
PyridineC₅H₅N79.10Solvent/BaseFlammable, toxic.
Saturated Sodium BicarbonateNaHCO₃84.01Quenching AgentUsed for neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent-
Detailed Protocol for Stage 1

Step 1a: Synthesis of 2-Amino-5-chlorobenzamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in dichloromethane (DCM, 100 mL).

  • Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (6.3 mL, 87.5 mmol, 1.5 eq) dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2 hours. The solution should become clear.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the DCM and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amidation: Carefully add the crude acyl chloride residue to a beaker containing crushed ice (100 g) and concentrated ammonium hydroxide (50 mL). Stir the mixture vigorously for 30 minutes.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 2-amino-5-chlorobenzamide as a solid. The product can be used in the next step without further purification.

Step 1b: Dehydration to 2-Amino-5-chlorobenzonitrile

  • Reaction Setup: In a 100 mL round-bottom flask, place the dried 2-amino-5-chlorobenzamide (assumed ~9.5 g, ~55.6 mmol) and add pyridine (30 mL).

  • Dehydration: Cool the mixture to 0 °C. Add phosphorus oxychloride (7.8 mL, 83.4 mmol, 1.5 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: After addition, heat the mixture to 80 °C and stir for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (150 g). A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-amino-5-chlorobenzonitrile.

Stage 2: Synthesis of 2,4-Diamino-6-chloroquinazoline

This stage involves the base-catalyzed cyclization of the 2-amino-5-chlorobenzonitrile intermediate with guanidine hydrochloride.

Mechanism of Stage 2

The reaction proceeds via a nucleophilic attack of the deprotonated guanidine on the nitrile carbon of 2-amino-5-chlorobenzonitrile. This is followed by an intramolecular cyclization where the amino group of the benzonitrile attacks the newly formed imine carbon. A subsequent tautomerization and aromatization lead to the stable 2,4-diamino-6-chloroquinazoline product. Sodium methoxide is used as a strong base to deprotonate the guanidine hydrochloride in situ.

Stage2_Mechanism Quinazoline Ring Formation cluster_workflow Experimental Workflow Start Combine Reactants (Nitrile, Guanidine HCl, NaOMe, EtOH) Reflux Heat to Reflux (4-6 hours) Start->Reflux Cool Cool to RT (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH and Water Filter->Wash Dry Dry Product Wash->Dry Product Pure 2,4-Diamino- 6-chloroquinazoline Dry->Product

Caption: Experimental workflow for Stage 2 cyclization.

Reagents and Materials for Stage 2
Reagent/MaterialFormulaM.W. ( g/mol )RoleNotes
2-Amino-5-chlorobenzonitrileC₇H₅ClN₂152.58Starting Material-
Guanidine hydrochlorideCH₆ClN₃95.53Cyclizing AgentHarmful if swallowed, skin/eye irritant.
Sodium methoxide (NaOMe)CH₃NaO54.02BaseWater-reactive, corrosive.
Ethanol (EtOH)C₂H₅OH46.07SolventFlammable.
Detailed Protocol for Stage 2
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-chlorobenzonitrile (5.0 g, 32.8 mmol) and guanidine hydrochloride (4.7 g, 49.2 mmol, 1.5 eq).

  • Solvent and Base Addition: Add anhydrous ethanol (100 mL) followed by the careful, portion-wise addition of sodium methoxide (2.65 g, 49.2 mmol, 1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol (20 mL) and cold water (50 mL) to remove salts and unreacted starting materials.

  • Drying: Dry the resulting solid in a vacuum oven at 60 °C to yield 2,4-diamino-6-chloroquinazoline as a crystalline solid.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Table of Expected Analytical Data

CompoundTechniqueExpected Data
2-Amino-5-chlorobenzonitrile ¹H NMR (DMSO-d₆, 400 MHz): δ ~7.45 (d, 1H), ~6.85 (dd, 1H), ~6.70 (d, 1H), ~6.10 (br s, 2H, NH₂).
¹³C NMR (DMSO-d₆, 100 MHz): δ ~150.0, ~134.0, ~132.5, ~120.0, ~118.5, ~117.0, ~98.0.
MS (ESI) m/z: 153.0 [M+H]⁺, 155.0 [M+H+2]⁺ (characteristic chlorine isotope pattern).
2,4-Diamino-6-chloroquinazoline ¹H NMR (DMSO-d₆, 400 MHz): δ ~7.80 (d, 1H), ~7.45 (d, 1H), ~7.35 (dd, 1H), ~6.50 (br s, 2H, 4-NH₂), ~6.00 (br s, 2H, 2-NH₂).
¹³C NMR (DMSO-d₆, 100 MHz): δ ~162.5 (C2), ~161.0 (C4), ~151.0 (C8a), ~133.0 (C6), ~126.0 (C5), ~124.0 (C7), ~122.0 (C8), ~110.0 (C4a).
MS (ESI) m/z: 195.0 [M+H]⁺, 197.0 [M+H+2]⁺ (characteristic chlorine isotope pattern).

Safety and Handling Precautions

This protocol involves the use of hazardous chemicals that require strict safety measures.

  • Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃): Both are highly corrosive, toxic if inhaled, and react violently with water to release toxic gases (HCl, SO₂). Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles with a face shield. Ensure an emergency eyewash station and safety shower are immediately accessible.

  • Guanidine Hydrochloride: Harmful if swallowed and causes serious skin and eye irritation. Avoid inhalation of dust. Wear gloves and safety glasses when handling the solid.

  • Sodium Methoxide: A corrosive and water-reactive solid. It can cause severe burns. Handle in a dry environment and wear appropriate PPE.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Quench reactive reagents like SOCl₂ and POCl₃ carefully before disposal.

Application Notes and Protocols for the Buchwald-Hartwig Amination of Chloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of C-N Bond Formation in Quinazoline Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including several approved anti-cancer drugs like Gefitinib, Erlotinib, and Lapatinib.[1] The biological activity of these molecules is often critically dependent on the nature of the amino substituent at the C4 position. Consequently, the efficient and versatile construction of the C4-N bond is a pivotal challenge in the synthesis of these valuable compounds.

Traditionally, the synthesis of 4-aminoquinazolines has relied on nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines. While effective with electron-rich amines, this method often requires harsh conditions and struggles with less nucleophilic or sterically hindered amines, leading to low yields and limited substrate scope. The Buchwald-Hartwig amination has emerged as a powerful and general alternative, offering a palladium-catalyzed pathway to form C-N bonds under milder conditions with exceptional functional group tolerance and broad substrate scope.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of 4-aminoquinazolines from their chloro- precursors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction. The cycle can be broadly divided into three key stages: oxidative addition, amination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the chloroquinazoline. This is often the rate-limiting step, particularly for electron-deficient and sterically hindered aryl chlorides.[4] The choice of a sterically bulky and electron-rich phosphine ligand is critical to facilitate this step.

  • Amine Coordination and Deprotonation: The resulting Pd(II) complex coordinates with the amine nucleophile. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The strength and solubility of the base are critical factors influencing the efficiency of this step.[5]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands on the palladium center promote this step, preventing undesired side reactions.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl PdAmido Palladium-Amido Complex OxAdd->PdAmido + R₂NH - HX Product_cat Product + Pd(0)L_n PdAmido->Product_cat Reductive Elimination Start Regenerated Pd(0) Catalyst Aminoquinazoline 4-Aminoquinazoline (Ar-NR₂) Start->Pd0 Re-enters cycle Chloroquinazoline Chloroquinazoline (Ar-Cl) Amine Amine (R₂NH) caption Fig. 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Reagent Selection: A Guide to Optimizing Your Reaction

The success of a Buchwald-Hartwig amination of a chloroquinazoline hinges on the judicious selection of the palladium source, ligand, and base.

Palladium Precatalysts

While Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used, air- and moisture-stable Pd(II) precatalysts such as Pd(OAc)₂ (palladium(II) acetate) are often more convenient. These are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed palladium-ligand complexes, known as precatalysts, can offer superior activity and reproducibility.

The Decisive Role of the Ligand

The ligand is arguably the most critical component of the catalyst system. For the amination of aryl chlorides, particularly electron-deficient heteroaryl chlorides like chloroquinazolines, bulky and electron-rich phosphine ligands are generally required to promote the challenging oxidative addition step and facilitate reductive elimination.

Ligand Structure Type Key Features & Applications Considerations
XPhos BiarylphosphineHighly active for a broad range of aryl chlorides.[6]Can be expensive.
SPhos BiarylphosphineSimilar to XPhos, often used for challenging substrates.Cost can be a factor.
RuPhos BiarylphosphineEffective for a variety of C-N couplings.May require optimization for specific substrates.
BrettPhos BiarylphosphineParticularly effective for the monoarylation of primary amines.[3][7]May not be the first choice for secondary amines.
Josiphos FerrocenylphosphineBidentate ligand, can be effective for heteroaryl chlorides.[7]Different steric and electronic properties compared to biarylphosphines.
Xantphos Bidentate PhosphineWide bite angle can be beneficial for certain substrates.[8]May not be as generally effective for aryl chlorides as bulky monophosphines.
Choosing the Right Base

The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the Pd(0) catalyst. The choice of base is critical and must be compatible with the functional groups present in the substrates.

Base Strength Common Applications & Notes
NaOt-Bu StrongVery common and effective for a wide range of substrates.[5]
KOt-Bu StrongSimilar to NaOt-Bu, often used interchangeably.[6]
LHMDS StrongA non-nucleophilic strong base, useful for sensitive substrates.[5]
K₃PO₄ WeakSuitable for substrates with base-sensitive functionalities.[5]
Cs₂CO₃ WeakA mild base, often used for sensitive substrates.[5][8]

Detailed Experimental Protocol: Amination of 4-Chloro-6,7-dimethoxyquinazoline

This protocol provides a general starting point for the Buchwald-Hartwig amination of a representative chloroquinazoline. Note: Optimization of the ligand, base, solvent, and temperature may be necessary for different substrates.

Reactants:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 equiv.) and NaOt-Bu (1.4 mmol, 1.4 equiv.).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL), followed by the aniline derivative (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-anilinoquinazoline derivative.

B_H_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Pd(OAc)₂ and XPhos to an oven-dried Schlenk tube. B 2. Establish inert atmosphere (evacuate/backfill with Argon). A->B C 3. Add Chloroquinazoline and NaOtBu under Argon. B->C D 4. Add anhydrous Toluene and Aniline derivative. C->D E 5. Heat at 100°C for 12-24h. Monitor by TLC/LC-MS. D->E F 6. Cool, dilute with EtOAc, and filter through Celite. E->F G 7. Aqueous workup (water and brine wash). F->G H 8. Dry, concentrate, and purify by column chromatography. G->H caption Fig. 2: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: A step-by-step workflow for the Buchwald-Hartwig amination of chloroquinazolines.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poorly soluble base. 3. Unreactive aryl chloride.1. Use a pre-catalyst or ensure proper in situ activation. 2. Use a more soluble base (e.g., LHMDS) or a different solvent. 3. Switch to a more electron-rich and bulky ligand (e.g., SPhos, BrettPhos). Increase reaction temperature.
Decomposition of Starting Material 1. Base is too strong for functional groups present. 2. Reaction temperature is too high.1. Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).[5] 2. Lower the reaction temperature.
Formation of Hydrodehalogenation Byproduct 1. Undesired side reaction of the palladium-amido complex. 2. Presence of water.1. Use a more sterically hindered ligand to promote reductive elimination. 2. Ensure all reagents and solvents are scrupulously dry.
Formation of Biaryl Byproducts Competitive homo-coupling of the aryl chloride.Optimize the catalyst-to-ligand ratio. A higher ligand ratio can sometimes suppress this side reaction.

Case Study: The Synthesis of Lapatinib

Lapatinib is a potent dual tyrosine kinase inhibitor used in the treatment of breast cancer. Its synthesis prominently features a crucial Buchwald-Hartwig amination step to construct the key C4-N linkage. In a common synthetic route, a chloroquinazoline intermediate is coupled with a substituted aniline to afford the Lapatinib core structure. This transformation highlights the power of the Buchwald-Hartwig amination in complex molecule synthesis, where traditional SNAr reactions would likely fail or give poor yields. The successful application of this reaction on an industrial scale underscores its reliability and importance in drug development.[9][10][11]

References

Application Note & Protocol: Solid-Phase Synthesis of a 2,4-Diaminoquinazoline Library

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 2,4-Diaminoquinazoline Scaffold

The 2,4-diaminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including roles as anticancer agents (e.g., Trimetrexate), antihypertensives (e.g., Prazosin), and antimalarials.[1][2] The versatility of this heterocyclic system stems from its ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with various biological targets.

Solid-phase synthesis (SPS) offers a robust and efficient platform for the generation of large combinatorial libraries of such compounds, a critical step in modern drug discovery.[3] By anchoring the quinazoline scaffold to a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling the rapid synthesis of diverse compound libraries. This application note provides a detailed protocol for the solid-phase synthesis of a 2,4-diaminoquinazoline library, drawing upon established methodologies to ensure reproducibility and success.[4][5][6][7]

Strategic Overview of the Synthesis

The synthesis is designed as a multi-step sequence on a solid support, commencing with the immobilization of a suitable building block onto the resin. The core 2,4-diaminoquinazoline structure is then constructed through a series of sequential reactions. The diversity of the final library is achieved by introducing a variety of amines in the final substitution step.

The general workflow for the solid-phase synthesis is depicted below:

G Resin Solid Support (e.g., Rink Amide Resin) Step1 Fmoc Deprotection Resin->Step1 1. Activation Step2 Attachment of Quinazoline Scaffold (e.g., 2,4-dichloroquinazoline) Step1->Step2 2. Coupling Step3 Nucleophilic Aromatic Substitution (SNAr) with Diverse Amines (R-NH2) Step2->Step3 3. Diversification Step4 Cleavage from Resin (e.g., TFA) Step3->Step4 4. Cleavage Library 2,4-Diaminoquinazoline Library (Purified Products) Step4->Library 5. Isolation

Figure 1: General workflow for the solid-phase synthesis of a 2,4-diaminoquinazoline library.

Materials and Reagents

This section provides a comprehensive list of necessary materials and reagents. Ensure all reagents are of appropriate purity for chemical synthesis and handle all chemicals in accordance with safety data sheets (SDS).

Category Item Suggested Supplier & Grade
Solid Support Rink Amide Resin (100-200 mesh, ~0.5-0.7 mmol/g loading)Sigma-Aldrich, Novabiochem
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl etherAnhydrous, HPLC grade
Reagents Piperidine, Trifluoroacetic acid (TFA), Diisopropylethylamine (DIPEA), 2,4-Dichloroquinazoline, A diverse set of primary and secondary aminesSigma-Aldrich, Acros Organics
Washing Solvents DMF, DCM, MeOHReagent grade
Apparatus Solid-phase synthesis vessel with a fritted disc, Shaker or wrist-action shaker, Nitrogen line for inert atmosphere, Standard laboratory glasswareVaries

Detailed Experimental Protocol

This protocol is optimized for a 0.1 mmol synthesis scale. Adjust reagent quantities accordingly for different scales, maintaining the specified molar equivalents.

Resin Preparation and Swelling

Rationale: Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible to reagents, maximizing reaction efficiency.

  • Place 200 mg of Rink Amide resin (~0.1 mmol) in a solid-phase synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF through the fritted disc.

Fmoc-Deprotection

Rationale: The Rink Amide resin is supplied with an Fmoc-protected amino group. This step removes the Fmoc protecting group to expose the primary amine for coupling to the quinazoline scaffold.

  • To the swollen resin, add 5 mL of 20% piperidine in DMF.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 5 mL of 20% piperidine in DMF for an additional 10 minutes.[5]

  • Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Optional QC Step: Perform a Kaiser (ninhydrin) test on a small sample of beads to confirm the presence of free primary amines.[8] A positive test (deep blue beads) indicates successful deprotection.

Attachment of the 2,4-Dichloroquinazoline Scaffold

Rationale: This key step involves a nucleophilic aromatic substitution (SNAr) reaction where the free amine on the resin displaces one of the chlorine atoms on the 2,4-dichloroquinazoline, anchoring the scaffold to the solid support.[5]

  • Dissolve 2,4-dichloroquinazoline (5 equiv., 0.5 mmol, 99.5 mg) in 3 mL of DMF.

  • Add DIPEA (10 equiv., 1.0 mmol, 174 µL) to the solution.

  • Add the solution to the deprotected resin.

  • Agitate the reaction mixture at 50°C for 12 hours under a nitrogen atmosphere.

  • Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

G Resin Resin-NH2 Rink Amide Reaction Resin:f0->Reaction Nucleophilic Attack Quinazoline 2,4-Dichloroquinazoline Cl-Q-Cl Quinazoline:f1->Reaction Intermediate Resin-NH-Q-Cl Immobilized Scaffold Reaction->Intermediate:f0 SNAr Reaction

Figure 2: Immobilization of the 2,4-dichloroquinazoline scaffold onto the solid support.

Diversification via Nucleophilic Aromatic Substitution

Rationale: The second chlorine atom on the immobilized quinazoline scaffold is displaced by a diverse set of primary or secondary amines. This step introduces the desired R-groups, generating the library of compounds.

  • Prepare stock solutions of a diverse set of amines (10 equiv., 1.0 mmol) in DMF.

  • Add the amine solution to the resin-bound quinazoline intermediate.

  • Add DIPEA (10 equiv., 1.0 mmol, 174 µL).

  • Agitate the reaction mixture at 80°C for 16 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

Cleavage and Product Isolation

Rationale: The final synthesized 2,4-diaminoquinazoline derivatives are cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA).

  • Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the dried resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate in a clean round-bottom flask.

  • Wash the resin with an additional 1 mL of TFA.

  • Concentrate the combined filtrates under reduced pressure to remove the TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Analytical Characterization

Rationale: It is essential to confirm the identity and purity of the synthesized compounds. A combination of analytical techniques should be employed.

  • On-Bead Analysis: Single-bead FT-IR spectroscopy can be used to monitor the progress of the reactions by observing the appearance or disappearance of key functional group peaks.[8]

  • Cleaved Product Analysis:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the final products.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the synthesized compounds.

Expected Results

The solid-phase synthesis of a 2,4-diaminoquinazoline library using the described protocol is expected to yield a diverse set of compounds with good to excellent purity. The table below presents hypothetical results for a small, representative library.

Amine (R-NH2) Expected Mass [M+H]+ Purity (LC-MS) Yield (mg)
Aniline235.27>95%18.5
Benzylamine249.30>95%19.8
Cyclohexylamine241.33>95%19.1
Morpholine229.27>95%18.2

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction at any step.Increase reaction time, temperature, or reagent equivalents. Ensure proper resin swelling.
Premature cleavage from the resin.Use a more stable linker if reaction conditions are too harsh.
Low Purity Incomplete washing.Increase the volume and number of washes between steps.
Side reactions.Optimize reaction conditions (temperature, solvent, base).
Incomplete Cleavage Insufficient cleavage time or TFA volume.Increase cleavage time to 3-4 hours and ensure complete resin immersion in the cleavage cocktail.

Conclusion

This application note details a robust and versatile protocol for the solid-phase synthesis of a 2,4-diaminoquinazoline library. The methodology allows for the efficient generation of a diverse range of compounds for screening in drug discovery programs. The success of the synthesis relies on careful execution of each step, proper washing to remove impurities, and thorough analytical characterization of the final products.

References

Application Note & Protocols: Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Quinazoline Synthesis for Modern Drug Discovery

Quinazoline and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates, including inhibitors for targets like the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).[1] The traditional synthesis of these scaffolds often involves high temperatures, long reaction times, and complex purification procedures.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, leveraging microwave irradiation to drive chemical reactions with unparalleled efficiency.[3][4][5] This technology offers dramatic reductions in reaction time, increased product yields, enhanced purity, and alignment with sustainable laboratory practices.[2][6] This guide provides a detailed exploration of the principles, strategies, and step-by-step protocols for the rapid and efficient synthesis of quinazoline derivatives using dedicated microwave reactors.

Part 1: The Engine of Efficiency — Principles of Microwave Chemistry

Understanding the "why" behind microwave-assisted synthesis is crucial for effective protocol development and optimization. Unlike conventional heating methods that rely on slow, external heat transfer through conduction and convection, microwave irradiation provides rapid, volumetric heating of the reaction mixture.[3][7]

Core Mechanisms: Dipolar Polarization and Ionic Conduction

The efficiency of microwave heating stems from two primary mechanisms that operate at a molecular level:

  • Dipolar Polarization: Polar molecules, such as solvents and reactants with a dipole moment, continuously attempt to align themselves with the rapidly oscillating electric field of the microwave irradiation (typically 2.45 GHz).[3][7] This rapid molecular rotation and intermolecular friction generate heat quickly and uniformly throughout the bulk of the material.

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces rapid ionic migration. Collisions between these moving ions generate heat efficiently. This mechanism is particularly relevant for reactions involving ionic intermediates or salt catalysts.

This direct energy transfer to the molecules within the reaction vessel allows for precise temperature control and can lead to localized superheating, accelerating reaction kinetics far beyond what is achievable with an oil bath.[3][7]

Conventional vs. Microwave Heating: A Comparative Visualization

The fundamental difference in energy transfer leads to distinct heating profiles, which directly impacts reaction outcomes.

G cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave Heating OilBath Heat Source (Oil Bath) VesselWall Vessel Wall OilBath->VesselWall Conduction MixtureEdge Reaction Mixture (Edge) VesselWall->MixtureEdge Conduction MixtureCenter Reaction Mixture (Center) MixtureEdge->MixtureCenter Convection/ Conduction MicrowaveSource Microwave Source (Magnetron) Molecule1 Polar Molecule A MicrowaveSource->Molecule1 Direct Irradiation Molecule2 Polar Molecule B MicrowaveSource->Molecule2 Direct Irradiation Molecule3 Polar Molecule C MicrowaveSource->Molecule3 Direct Irradiation

Figure 1: A diagram comparing heat transfer in conventional versus microwave heating systems.

Part 2: Strategic Pathways to the Quinazoline Core

Microwave irradiation has been successfully applied to a variety of classical and novel synthetic routes to quinazolines and quinazolinones. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Niementowski Quinazoline Synthesis

This is a widely used method involving the thermal condensation of anthranilic acids with amides to form 4(3H)-quinazolinones.[2] Microwave irradiation dramatically accelerates this reaction, often reducing reaction times from hours to mere minutes and enabling solvent-free conditions, particularly when using solid supports like acidic alumina or montmorillonite K-10.[2][8]

Synthesis from 2-Aminobenzamides or 2-Aminobenzonitriles

These versatile starting materials can be cyclized with various reagents under microwave conditions.

  • With Aldehydes/Orthoesters: 2-Aminobenzamide can react with aldehydes or orthoesters to form the quinazolinone ring.

  • With Nitriles: In a Lewis-acid catalyzed, one-pot reaction, 2-aminophenyl carbonyl compounds can react with nitriles, which serve as a nitrogen source, to yield 2,4-disubstituted quinazolines.[2][8]

  • With Isocyanates: Substituted methyl anthranilates react with iso(thio)cyanates under microwave irradiation to efficiently produce 2,4(1H,3H)-quinazolinediones and their thio-analogs.[9]

G General synthetic routes to the quinazolinone core. AnthranilicAcid Anthranilic Acid Aminobenzamide 2-Aminobenzamide Quinazolinone Quinazolinone Core AnthranilicAcid->Quinazolinone Aminobenzonitrile 2-Aminobenzonitrile Aminobenzamide->Quinazolinone Aminobenzonitrile->Quinazolinone Amides Amides/ Formamide Orthoesters Orthoesters/ Aldehydes Amides->Quinazolinone Nitriles Nitriles Orthoesters->Quinazolinone Nitriles->Quinazolinone

Figure 2: Common precursors and reagents for microwave-assisted quinazoline synthesis.

Part 3: Detailed Application Protocols

The following protocols are designed for use with a dedicated, single-mode microwave reactor equipped with temperature and pressure sensors.

Protocol 1: Solvent-Free Niementowski Synthesis of 4(3H)-Quinazolinone

Principle: This protocol details the reaction of anthranilic acid with formamide on a solid support (Montmorillonite K-10) under solvent-free microwave irradiation. This green chemistry approach offers a simple work-up and high yields.[2][8]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMmol
Anthranilic AcidC₇H₇NO₂137.141.37 g10.0
FormamideCH₃NO45.045 mL-
Montmorillonite K-10--2.0 g-
EthanolC₂H₅OH46.07~20 mL-

Step-by-Step Procedure:

  • Preparation: In a mortar, thoroughly grind 1.37 g (10.0 mmol) of anthranilic acid with 2.0 g of Montmorillonite K-10 clay until a fine, homogenous powder is obtained.

  • Adsorption: Add 5 mL of formamide to the powder and continue to mix until the solid is evenly wetted.

  • Reaction Setup: Transfer the resulting paste into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C (use ramp to temperature)

    • Hold Time: 5 minutes

    • Power: Dynamic (up to 200 W)

    • Stirring: High

  • Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), add 20 mL of hot ethanol to the solid residue.

  • Isolation: Stir the suspension vigorously for 5 minutes and then filter the hot mixture to remove the clay support. Wash the clay with an additional 10 mL of hot ethanol.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 4(3H)-quinazolinone.

Safety: Always conduct microwave reactions in a well-ventilated fume hood. Formamide is a teratogen; handle with appropriate personal protective equipment (PPE). The reaction vessel will be under pressure; do not exceed the recommended temperature or volume.

Expected Results: This method typically yields the desired product in >90% purity and >85% isolated yield.[2][8] The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines

Principle: This protocol describes a one-pot synthesis of a 2,4-disubstituted quinazoline from a 2-aminobenzophenone and a nitrile, using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst under microwave irradiation.[2][8]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMmol
2-AminobenzophenoneC₁₃H₁₁NO197.23197 mg1.0
AcetonitrileC₂H₃N41.052 mL-
TMSOTfC₄H₉F₃O₃SSi222.2636 µL0.2

Step-by-Step Procedure:

  • Reaction Setup: In a 5 mL microwave reaction vessel, combine 2-aminobenzophenone (197 mg, 1.0 mmol), acetonitrile (2 mL), and a magnetic stir bar.

  • Catalyst Addition: Carefully add TMSOTf (36 µL, 0.2 mmol) to the mixture.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 140 °C (use ramp to temperature)

    • Hold Time: 15 minutes

    • Power: Dynamic (up to 250 W)

    • Stirring: High

  • Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-methyl-4-phenylquinazoline.

Safety: TMSOTf is corrosive and moisture-sensitive; handle in a fume hood and avoid contact with skin. Acetonitrile is flammable and toxic. Reactions are performed under pressure.

Expected Results: This one-pot reaction provides good to excellent yields (70-90%) of the target 2,4-disubstituted quinazoline.[2][8] Characterization should be performed using standard spectroscopic methods.

Part 4: Optimization and Troubleshooting

ParameterOptimization StrategyCommon Issues & Solutions
Solvent Choose a solvent with a high dielectric constant (e.g., DMF, NMP, Ethanol) for efficient microwave absorption. Solvent-free conditions with solid supports can also be highly effective.[2]Issue: Low reaction conversion. Solution: Switch to a more polar solvent or increase the reaction temperature.
Temperature Most dedicated reactors allow for direct temperature control, which is more reproducible than power control. Perform temperature scouting experiments (e.g., 100 °C, 120 °C, 140 °C) to find the optimal condition.Issue: Product degradation. Solution: Lower the reaction temperature and/or shorten the hold time.
Reaction Time Microwave reactions are rapid. Start with short reaction times (2-10 minutes) and monitor by TLC or LC-MS to determine the optimal duration.[2][10]Issue: Incomplete reaction. Solution: Incrementally increase the hold time (e.g., in 5-minute intervals) while monitoring for side-product formation.
Catalyst/Reagent Loading The stoichiometry of catalysts and reagents can often be reduced compared to conventional methods due to the efficiency of microwave heating.Issue: Excessive side products. Solution: Reduce catalyst loading or screen alternative catalysts.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of quinazoline derivatives, offering a powerful tool for chemists in research and drug development.[6] By leveraging the principles of direct molecular heating, this technology provides dramatic improvements in reaction speed, yield, and environmental impact.[2][3] The protocols and strategies outlined in this guide serve as a robust starting point for researchers to harness the full potential of MAOS, enabling the rapid generation of diverse quinazoline libraries and accelerating the discovery of new therapeutic agents.

References

Application Note: Structural Elucidation of 2-Amino-5-chloroquinazoline using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed guide for the structural elucidation of 2-amino-5-chloroquinazoline using advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. It is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the theoretical underpinnings, optimized experimental protocols, and data interpretation strategies essential for the unambiguous characterization of this quinazoline derivative. The protocols provided herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry due to their wide spectrum of pharmacological activities. Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The biological activity of these compounds is intrinsically linked to their molecular structure. Therefore, precise structural determination is a critical step in the development of new therapeutic agents.

This compound is a key intermediate and a pharmacologically relevant scaffold. Its structural integrity is paramount for its intended biological function and for meeting regulatory standards. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous determination of its chemical structure in solution. This guide details the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of this compound.

Physicochemical Properties and Predicted Spectral Data

A thorough understanding of the physicochemical properties of this compound is crucial for designing effective NMR experiments.

PropertyValueSource
Molecular Formula C₈H₆ClN₃--INVALID-LINK--
Molecular Weight 179.61 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 190273-70-2--INVALID-LINK--

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~8.90s-
H-6~7.65dd8.8, 2.4
H-7~7.50t8.8
H-8~7.75dd8.8, 1.2
NH₂~6.80br s-

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~162.5
C-4~155.0
C-4a~150.0
C-5~120.0
C-6~127.0
C-7~125.0
C-8~128.0
C-8a~115.0

Note: These are predicted values and may vary slightly from experimental results. The use of NMR prediction tools is a recommended step in the structural elucidation workflow.[3][4]

Experimental Design and Workflow

A systematic approach is essential for the successful structural elucidation of this compound. The following workflow diagram illustrates the key stages of the process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation SamplePrep 1. Weigh & Dissolve (5-10 mg in 0.6 mL DMSO-d6) Filter 2. Filter Solution (Remove Particulates) SamplePrep->Filter Transfer 3. Transfer to NMR Tube Filter->Transfer H1_NMR 4. ¹H NMR Transfer->H1_NMR C13_NMR 5. ¹³C NMR H1_NMR->C13_NMR COSY 6. 2D COSY C13_NMR->COSY HSQC 7. 2D HSQC COSY->HSQC HMBC 8. 2D HMBC HSQC->HMBC Process 9. Process & Analyze Spectra HMBC->Process Assign 10. Assign Signals Process->Assign Correlate 11. Correlate 2D Data Assign->Correlate Structure 12. Confirm Structure Correlate->Structure

Caption: NMR structural elucidation workflow for this compound.

Detailed Protocols

Part 1: Sample Preparation

The quality of the NMR spectra is highly dependent on the quality of the sample.[5][6]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C and 2D NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer and/or sonicator

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is a suitable solvent for many quinazoline derivatives, and the exchangeable protons of the amino group are often observable.

  • Dissolution: Ensure the sample is completely dissolved. Use a vortex mixer or sonicator if necessary. A homogenous solution is critical for high-resolution spectra.[5]

  • Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

Part 2: NMR Data Acquisition

For optimal results, a high-field NMR spectrometer (400 MHz or higher) is recommended.

1. ¹H NMR Spectroscopy:

  • Purpose: To identify the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and integrals (relative number of protons).

  • Typical Parameters (400 MHz):

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16-64 (adjust for desired signal-to-noise)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): ~4 seconds

2. ¹³C NMR Spectroscopy:

  • Purpose: To determine the number of unique carbon environments and their chemical shifts.

  • Typical Parameters (100 MHz):

    • Pulse Program: Proton-decoupled (zgpg30)

    • Spectral Width: 0 to 180 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds. This is crucial for identifying adjacent protons in the aromatic ring system.

  • Typical Parameters:

    • Pulse Program: Standard COSY (cosygpqf)

    • Spectral Width (F1 and F2): Same as ¹H NMR

    • Number of Increments (F1): 256-512

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C). This allows for the direct assignment of protonated carbons.

  • Typical Parameters:

    • Pulse Program: Edited HSQC for multiplicity information (hsqcedetgpsisp2.3)

    • Spectral Width (F2 - ¹H): Same as ¹H NMR

    • Spectral Width (F1 - ¹³C): Same as ¹³C NMR

    • Number of Increments (F1): 128-256

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is essential for connecting different spin systems and identifying quaternary carbons.

  • Typical Parameters:

    • Pulse Program: Standard HMBC (hmbcgplpndqf)

    • Spectral Width (F2 - ¹H): Same as ¹H NMR

    • Spectral Width (F1 - ¹³C): Same as ¹³C NMR

    • Number of Increments (F1): 256-512

    • Long-range coupling delay (d6): Optimized for ~8 Hz

Data Interpretation and Structural Elucidation

The structural elucidation of this compound is achieved through the systematic interpretation of the acquired NMR spectra.

Elucidation_Logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Final Structure Confirmation H1 ¹H NMR: - Identify aromatic protons - Observe NH₂ protons COSY COSY: - Correlate H-6, H-7, H-8 H1->COSY C13 ¹³C NMR: - Identify all carbon signals (including quaternary) HSQC HSQC: - Link protons to their directly attached carbons C13->HSQC HMBC HMBC: - Connect fragments via 2-3 bond correlations - Assign quaternary carbons COSY->HMBC HSQC->HMBC Structure Confirmed Structure of This compound HMBC->Structure

Caption: Logical flow for NMR-based structural confirmation.

Step-by-Step Elucidation:

  • ¹H NMR Analysis:

    • The aromatic region is expected to show three distinct proton signals corresponding to H-6, H-7, and H-8.

    • The proton at C4 (H-4) will likely be a singlet due to the lack of adjacent protons.

    • The amino protons (NH₂) will appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

  • ¹³C NMR Analysis:

    • Eight distinct carbon signals are expected.

    • The chemical shifts will differentiate between protonated and quaternary carbons.

  • COSY Analysis:

    • Cross-peaks will be observed between H-6 and H-7, and between H-7 and H-8, confirming their connectivity within the benzene ring.

  • HSQC Analysis:

    • This spectrum will directly correlate the signals of H-4, H-6, H-7, and H-8 to their respective carbon atoms (C-4, C-6, C-7, and C-8).

  • HMBC Analysis:

    • This is the key experiment for assembling the entire molecular structure. Key expected correlations include:

      • H-4 to C-2, C-4a, and C-8a, which confirms the pyrimidine ring structure.

      • H-8 to C-4a and C-6, confirming the fusion of the two rings.

      • H-6 to C-8 and C-4a.

      • The amino protons may show a correlation to C-2.

By combining the information from all these experiments, the complete and unambiguous structural assignment of this compound can be achieved.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The combination of 1D and 2D NMR experiments provides a robust and reliable method for the complete assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. The protocols and workflow detailed in this application note provide a comprehensive guide for researchers to obtain high-quality, reproducible NMR data and to perform accurate structural analysis, which is fundamental for advancing research and development in medicinal chemistry.

References

Application Notes & Protocols: Developing 2-Amino-5-chloroquinazoline Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone target in modern oncology, with its dysregulation being a critical driver in numerous cancers.[1][2][3] The quinazoline scaffold has proven to be a highly effective pharmacophore for targeting the ATP-binding site of the EGFR kinase domain, leading to the development of several FDA-approved drugs.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and biological evaluation of a specific, promising subclass: 2-Amino-5-chloroquinazoline derivatives. We will delve into the underlying scientific rationale, provide step-by-step experimental procedures, and offer insights into data interpretation, aiming to equip researchers in drug discovery with the necessary tools to advance this class of inhibitors.

The Scientific Rationale: Targeting the EGFR Signaling Cascade

EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands like Epidermal Growth factor (EGF), dimerizes and activates its intracellular kinase domain through autophosphorylation.[2][7] This initiates a cascade of downstream signaling events crucial for cell growth and survival, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][9] In many cancers, mutations or overexpression of EGFR leads to constitutive activation of these pathways, resulting in uncontrolled cell proliferation and survival.[1][9]

This compound derivatives are designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the EGFR kinase domain, preventing the phosphorylation events necessary for signal transduction. The quinazoline core acts as a scaffold, while specific substitutions at the 2-amino and other positions are optimized to enhance binding affinity and selectivity, forming the basis of the Structure-Activity Relationship (SAR).[4][5][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Inhibitor This compound Derivative Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified EGFR signaling pathway and the mechanism of inhibition.

Part I: Synthesis of this compound Derivatives

The synthesis of these derivatives is a critical first step. A common and effective method involves the cyclization of appropriately substituted 2-aminobenzonitriles.[11] This approach is versatile and allows for the introduction of diverse functionalities at the 2-amino position to explore the SAR.

Protocol 1: Representative Synthesis via [4+2] Annulation

This protocol describes a metal-free acid-mediated annulation reaction to produce the 2-aminoquinazoline core, a method noted for its efficiency and use of readily available starting materials.[12][13]

Rationale: This reaction proceeds via an initial acid-catalyzed activation of the cyanamide, which is then attacked by the amino group of the 2-aminoaryl ketone. Subsequent intramolecular cyclization and dehydration (aromatization) yield the final quinazoline product. The choice of a high-boiling point solvent like DMF facilitates the reaction temperatures required for efficient cyclization and dehydration.

Materials:

  • 2-amino-5-chlorobenzophenone (or other suitable 2-aminoaryl ketone)

  • A desired cyanamide derivative (e.g., N-benzyl cyanamide)

  • Hydrochloric acid (catalytic amount)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in DMF, add the N-benzyl cyanamide (1.2 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the pure fractions and evaporate the solvent to yield the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: Biological Evaluation

Once synthesized and purified, the compounds must be evaluated for their ability to inhibit EGFR and suppress cancer cell proliferation. This is a two-stage process involving a direct biochemical assay against the isolated enzyme and a cell-based assay to assess activity in a biological context.

Biochemical Evaluation: EGFR Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant EGFR. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.[7][14] The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of the test compound indicates inhibition. A luminescent signal is generated, providing high sensitivity.

Protocol 2: ADP-Glo™ EGFR Kinase Assay

Materials:

  • Recombinant human EGFR kinase (Promega, V4291)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (10 mM stock)

  • Kinase Reaction Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • DTT (optional, 50µM final concentration)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • White, opaque 384-well assay plates

  • Test compounds dissolved in 100% DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer 1 µL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme Preparation: Dilute the recombinant EGFR enzyme to the desired concentration (e.g., 4 ng/µL) in the Kinase Reaction Buffer.

  • Substrate/ATP Mix: Prepare a 2X solution of the substrate and ATP in the Kinase Reaction Buffer. The final concentration of ATP should be at its Km value (typically 15-50 µM for EGFR) to ensure competitive binding can be accurately measured.[15]

  • Kinase Reaction:

    • Add 2 µL of the diluted EGFR enzyme to each well containing the compound/DMSO.

    • Initiate the reaction by adding 2 µL of the 2X Substrate/ATP mix to each well. The final reaction volume is 5 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.[7]

  • Stopping the Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.

  • Signal Detection: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Compound IDR-Group ModificationEGFR IC₅₀ (nM)
Control Gefitinib35
SCQ-001 -H850
SCQ-002 -CH₃420
SCQ-003 -OCH₃150
SCQ-004 -Cl75
Table 1: Example data table for summarizing biochemical IC₅₀ values and illustrating a simple Structure-Activity Relationship (SAR).
Cell-Based Evaluation: Antiproliferative Assay

Rationale: While a biochemical assay confirms direct target engagement, a cell-based assay is essential to determine if the compound can penetrate the cell membrane, engage the target in the complex cellular environment, and elicit a biological response (i.e., inhibit cell proliferation). The MTT assay is a standard colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[16]

Protocol 3: MTT Antiproliferative Assay

Materials:

  • A431 (human epidermoid carcinoma) or other EGFR-overexpressing cancer cell line.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.[17]

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (final volume 200 µL/well). Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).

  • Incubation: Incubate the plates for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37 °C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly (e.g., on an orbital shaker) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Integrated Workflow and Data Interpretation

The development process follows a logical and iterative workflow, from chemical synthesis to biological validation. The data from each step informs the next, particularly in guiding the synthesis of new analogs to improve potency and other drug-like properties.

Workflow start Design Analogs (SAR Hypothesis) synthesis Chemical Synthesis (Protocol 1) start->synthesis purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify biochem Biochemical Assay (EGFR Kinase - Protocol 2) purify->biochem cell Cell-Based Assay (MTT - Protocol 3) purify->cell data_analysis Data Analysis (IC50 / GI50 Calculation) biochem->data_analysis cell->data_analysis sar Establish Structure-Activity Relationship (SAR) data_analysis->sar sar->start Iterative Optimization end Lead Candidate sar->end

Figure 2: Iterative workflow for developing EGFR inhibitors.

Interpreting the Results:

  • A potent compound will have a low nanomolar IC₅₀ in the biochemical assay.

  • Ideally, the cell-based GI₅₀ value should be close to the biochemical IC₅₀, indicating good cell permeability and target engagement in a cellular context. A large discrepancy may suggest poor permeability or off-target effects.

  • The SAR table (like Table 1) is crucial. By comparing the IC₅₀ values of structurally related analogs, researchers can deduce which chemical modifications enhance or diminish activity, guiding the design of more potent inhibitors.[4][10] For example, adding an electron-withdrawing group like chlorine might enhance activity by forming a key interaction in the binding pocket.

References

using 2-Amino-5-chloroquinazoline to synthesize PAK4 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: High-Efficacy Synthesis of PAK4 Inhibitors from a 2-Amino-5-chloroquinazoline Scaffold

Introduction: Targeting PAK4 in Oncology

P21-activated kinase 4 (PAK4) has emerged as a critical signaling node in the development and progression of numerous cancers.[1][2] As a key member of the group II PAK family, PAK4 is a serine/threonine kinase that acts as a downstream effector of Rho GTPases like Cdc42 and Rac.[3] Its overexpression and hyperactivation are linked to a host of malignant cellular behaviors, including oncogenic transformation, uncontrolled proliferation, invasion and metastasis, and resistance to apoptosis.[1][2] PAK4 exerts its influence by modulating several major cancer-promoting signaling pathways, such as the PI3K/AKT, Wnt/β-catenin, and LIMK1/Cofilin pathways, making it a high-value target for therapeutic intervention.[2][4][5]

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its rigid structure and synthetic tractability, which allows for precise orientation of substituents to interact with biological targets.[6][7] This scaffold is foundational to numerous FDA-approved kinase inhibitors, where it often serves as an ATP-competitive hinge-binding motif.[6][8][9] This guide details a representative, field-proven protocol for synthesizing potent PAK4 inhibitors by leveraging the this compound scaffold, a key starting material for building highly selective and potent drug candidates.[10]

Scientific Rationale & Strategy

The synthetic strategy is guided by a structure-based drug design (SBDD) approach, which utilizes the known three-dimensional structure of the PAK4 ATP-binding pocket to rationally design inhibitors.[10][11] The core 2-aminoquinazoline structure mimics the adenine portion of ATP, anchoring the molecule in the hinge region of the kinase. The chlorine atom at the 5-position can be used for further synthetic elaboration or to modulate electronic properties.

The protocol described here is a representative synthesis of a 6-chloro-4-aminoquinazoline-2-carboxamide derivative, a class of compounds that has demonstrated high potency and selectivity for PAK4.[10] The synthesis involves a key nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of quinazoline chemistry, followed by an amide coupling.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_prep Phase 1: Intermediate Preparation cluster_core_synthesis Phase 2: Core Assembly cluster_final Phase 3: Finalization Start 2-Amino-5-chlorobenzonitrile Step1 Cyclization to form 2,4-dichloro-6-chloroquinazoline Start->Step1 Reagents: HCI, Dioxane Step2 Selective Amination at C4 Step1->Step2 Reagents: Amine (R1-NH2), DIPEA, n-BuOH Step3 Amide Coupling at C2 Step2->Step3 Reagents: Amine (R2-NH2), Coupling Agent Purify Purification Step3->Purify Characterize Characterization Purify->Characterize Final Final PAK4 Inhibitor Characterize->Final

Caption: Synthetic workflow for quinazoline-based PAK4 inhibitors.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for synthesizing 4-aminoquinazoline-2-carboxamide derivatives.[10][12]

Safety Precaution: This protocol involves hazardous reagents. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 6-chloro-2,4-dichloroquinazoline Intermediate
  • Rationale: This initial step creates the core quinazoline ring system with reactive chlorine atoms at the C2 and C4 positions, which are susceptible to sequential nucleophilic substitution.

  • Materials:

    • 2-Amino-5-chlorobenzonitrile

    • Dioxane (anhydrous)

    • Hydrogen chloride (gas or solution in dioxane)

    • Phosphorus pentachloride (PCl₅)

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Suspend 2-amino-5-chlorobenzonitrile (1.0 eq) in anhydrous dioxane.

    • Bubble hydrogen chloride gas through the solution at 0°C for 2-3 hours until saturation.

    • Add phosphorus pentachloride (1.1 eq) portion-wise while maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude 2,4-dihydroxy-6-chloroquinazoline.

    • To a flask containing the crude product, add phosphorus oxychloride (5-10 vol) and heat to reflux for 12-16 hours.

    • Cool the mixture and remove the excess POCl₃ under reduced pressure.

    • Carefully add the residue to ice water, and extract the product with dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 6-chloro-2,4-dichloroquinazoline intermediate.

Part B: Selective Nucleophilic Aromatic Substitution (SNAr) at C4
  • Rationale: The C4 position of the 2,4-dichloroquinazoline is more reactive than the C2 position, allowing for selective substitution. This step introduces the first point of diversity (R¹).

  • Materials:

    • 6-chloro-2,4-dichloroquinazoline (from Part A)

    • Desired primary or secondary amine (R¹-NH₂) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • n-Butanol (n-BuOH)

  • Procedure:

    • Dissolve the 6-chloro-2,4-dichloroquinazoline (1.0 eq) in n-BuOH.

    • Add the selected amine (1.1 eq) followed by DIPEA (2.0 eq).

    • Heat the mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-chloro-4-amino-6-chloroquinazoline product.

Part C: Amide Coupling at C2
  • Rationale: The remaining chlorine at C2 can be converted to a carboxamide. This protocol will first outline a hydrolysis and then an amide coupling.

  • Procedure:

    • Hydrolysis: Heat the product from Part B in a mixture of concentrated HCl and acetic acid at reflux to hydrolyze the C2-chloro group to a carboxylic acid.

    • Amide Coupling:

      • Dissolve the resulting carboxylic acid (1.0 eq) in an anhydrous solvent like DMF.

      • Add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

      • Stir for 15 minutes, then add the desired amine (R²-NH₂) (1.2 eq).

      • Allow the reaction to proceed at room temperature for 12-24 hours.

      • Upon completion, dilute with water and extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

      • Purify the final compound by flash chromatography or preparative HPLC.

Characterization and Data Analysis

Trustworthiness through Validation: Every synthesized compound must be rigorously characterized to confirm its identity, purity, and structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the intermediate and final products and to assess reaction completion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the final compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should typically be >95% for use in biological assays.

Table 1: Representative Characterization Data for a Synthesized PAK4 Inhibitor

Analysis MethodParameterExpected Result
LC-MS Purity> 95%
[M+H]⁺Corresponds to calculated exact mass
¹H NMR Chemical Shifts (δ)Peaks consistent with proposed structure
IntegrationProtons ratios match proposed structure
¹³C NMR Number of SignalsMatches the number of unique carbons
HPLC Retention TimeSingle major peak at a specific retention time

Biological Evaluation: In Vitro Kinase Assay

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound against the PAK4 enzyme.

  • Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of its target.[13] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[14][15]

Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in kinase assay buffer with a constant, low percentage of DMSO (e.g., <1%).

  • Kinase Reaction: In a 96-well or 384-well plate, combine the recombinant active PAK4 enzyme, a suitable substrate (e.g., PAKtide), and the inhibitor dilutions.[15]

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30-45 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • IC₅₀ Determination: Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Table 2: Example IC₅₀ Data for Novel Quinazoline Inhibitors

Compound IDScaffoldPAK4 IC₅₀ (nM)PAK1 IC₅₀ (nM)Selectivity (PAK1/PAK4)
Control: 1 2,4-Diaminoquinazoline331500~45x
Lead Cmpd: 31 4-Amino-2-carboxamide5.21800~346x
Your Cmpd: User-definedUser-determinedUser-determinedUser-calculated
Data is representative and adapted from literature for illustrative purposes.[10]

PAK4 Signaling Pathway Context

To fully appreciate the inhibitor's mechanism of action, it is crucial to understand its place within the broader cellular signaling network.

PAK4_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Cellular Effects RTK RTKs / GPCRs RhoGTPases Cdc42 / Rac (Active GTP-bound) RTK->RhoGTPases Activate PAK4 PAK4 RhoGTPases->PAK4 Bind & Activate LIMK1 LIMK1 / Cofilin PAK4->LIMK1 Phosphorylates BetaCatenin β-Catenin Pathway PAK4->BetaCatenin Stabilizes PI3K_AKT PI3K / AKT Pathway PAK4->PI3K_AKT Activates Cytoskeleton Cytoskeletal Reorganization LIMK1->Cytoskeleton Proliferation Cell Proliferation & Survival BetaCatenin->Proliferation PI3K_AKT->Proliferation Metastasis Migration & Invasion (Metastasis) Cytoskeleton->Metastasis

Caption: Simplified PAK4 signaling pathway in cancer.

References

Application Notes and Protocols for 2-Amino-5-chloroquinazoline in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2-Amino-5-chloroquinazoline scaffold in the design and development of novel anti-inflammatory agents. This document outlines the rationale, key molecular targets, synthetic strategies, and bioassay protocols to facilitate the exploration of this privileged chemical structure for therapeutic intervention in inflammatory diseases.

Introduction: The Rationale for Targeting Inflammation with Quinazoline Scaffolds

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of effective and safe anti-inflammatory drugs remains a significant challenge in modern medicine.[2]

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[3][4] Its rigid, heterocyclic structure provides a versatile framework for introducing various substituents to modulate pharmacological activity.[3][4] Specifically, the this compound moiety has emerged as a promising starting point for the design of potent and selective inhibitors of key pro-inflammatory signaling pathways.

Molecular Targets and Mechanism of Action

Derivatives of the 2-aminoquinazoline scaffold have been shown to exert their anti-inflammatory effects by modulating the activity of several key enzymes and signaling pathways implicated in the inflammatory cascade.

Kinase Inhibition: A Primary Mechanism

A significant body of research has focused on quinazoline derivatives as inhibitors of various protein kinases that play crucial roles in inflammation.[5][6]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor, which are central to the innate immune response.[7] Inhibition of IRAK4 represents a promising strategy for treating inflammatory diseases.[7] Medicinal chemistry efforts have led to the identification of potent and orally bioavailable quinazoline-based IRAK4 inhibitors.[7]

  • Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling pathways, including JNK, are involved in the production of pro-inflammatory cytokines.[8][9] Pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of MAPKs, demonstrating their potential as anti-inflammatory agents.[8][9]

  • Tyrosine Kinases: Several quinazoline derivatives have been developed as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which can also play a role in inflammatory processes.[10]

The general mechanism of kinase inhibition by these compounds often involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Other Potential Targets

Beyond kinase inhibition, quinazoline derivatives have been investigated for their activity against other inflammatory mediators:

  • Phosphodiesterase 4B (PDE4B): PDE4B is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4B increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.[11] Several quinazoline-based compounds have shown good inhibitory activity against PDE4B.[11]

  • Cyclooxygenase (COX) Enzymes: Some quinazoline derivatives have demonstrated inhibitory activity against COX enzymes, which are responsible for the production of prostaglandins, key mediators of pain and inflammation.

The following diagram illustrates the central role of these targets in the inflammatory response.

Inflammation_Pathways cluster_stimuli Inflammatory Stimuli (LPS, IL-1) cluster_receptors Cell Surface Receptors cluster_kinases Key Kinase Targets cluster_other_targets Other Targets cluster_transcription Transcription Factor cluster_mediators Inflammatory Mediators Stimuli LPS / IL-1β TLR TLR / IL-1R Stimuli->TLR IRAK4 IRAK4 TLR->IRAK4 MAPK MAPK (JNK, p38) IRAK4->MAPK NFkB NF-κB MAPK->NFkB PDE4B PDE4B Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) PDE4B->Cytokines Regulate COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins NFkB->Cytokines Quinazoline This compound Derivatives Quinazoline->IRAK4 Inhibit Quinazoline->MAPK Inhibit Quinazoline->PDE4B Inhibit Quinazoline->COX2 Inhibit

Caption: Key inflammatory pathways targeted by 2-aminoquinazoline derivatives.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of this compound derivatives as anti-inflammatory agents.

General Synthetic Scheme

A common synthetic route to novel anti-inflammatory agents involves the modification of the 2-amino group of the this compound scaffold.[12]

Synthesis_Workflow Start This compound Step1 Reaction with Electrophile (R-X) Start->Step1 Intermediate N-Substituted Intermediate Step1->Intermediate Step2 Further Functionalization or Cyclization Intermediate->Step2 Final Library of Quinazoline Derivatives Step2->Final

Caption: General workflow for the synthesis of 2-aminoquinazoline derivatives.

Protocol 1: Synthesis of N-Aryl-5-chloroquinazolin-2-amine Derivatives

This protocol describes a representative synthesis of a library of N-substituted this compound derivatives.

  • Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent (e.g., isopropanol, 5 mL), add the desired aryl halide or other electrophile (1.2 mmol) and a base (e.g., diisopropylethylamine, 2 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Filter the resulting precipitate and wash with distilled water. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR and 1H NMR.[12]

In Vitro Anti-Inflammatory Assays

A tiered approach to in vitro screening is recommended to identify promising lead compounds.

Protocol 2: Inhibition of Protein Denaturation

This assay provides a rapid and straightforward method for preliminary screening of anti-inflammatory activity.

  • Preparation of Reagents: Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS, pH 7.4).[12]

  • Assay Procedure: In a 96-well plate, add 10 µL of the test compound at various concentrations (typically 10-100 µg/mL) to 190 µL of the albumin solution. A control well should contain the vehicle (e.g., DMSO) instead of the test compound.

  • Denaturation: Incubate the plate at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a microplate reader.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This cell-based assay provides a more physiologically relevant measure of anti-inflammatory activity.[13]

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the unstimulated control) and incubate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using a commercially available ELISA kit.[13]

  • Data Analysis: Determine the IC50 value for the inhibition of each cytokine.

In Vivo Anti-Inflammatory Models

Promising compounds identified from in vitro assays should be further evaluated in animal models of inflammation.[2][14][15][16]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for acute inflammation.[11][17]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6) and administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation

The following table provides a template for summarizing the in vitro anti-inflammatory activity of a series of synthesized this compound derivatives.

Compound IDR-GroupProtein Denaturation Inhibition (%) @ 50 µg/mLTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Lead-1 4-methoxyphenyl65.2 ± 4.15.8 ± 0.77.2 ± 0.9
Lead-2 3,4-dichlorophenyl78.9 ± 5.52.1 ± 0.33.5 ± 0.4
Lead-3 2-pyridyl55.7 ± 3.812.4 ± 1.515.1 ± 1.8
Indomethacin -85.1 ± 6.20.5 ± 0.10.8 ± 0.1

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The synthetic versatility of this core allows for the generation of diverse chemical libraries, and the established in vitro and in vivo assays provide a robust framework for their biological evaluation. Future research in this area should focus on optimizing the potency and selectivity of these compounds for specific molecular targets, as well as evaluating their pharmacokinetic and toxicological profiles to identify promising candidates for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-chloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose issues and significantly improve your reaction yields and product purity.

The synthesis of this compound, a key building block in medicinal chemistry, often presents challenges related to yield, purity, and reaction consistency.[1] The most prevalent and scalable synthetic route involves the cyclization of 2-amino-5-chlorobenzonitrile with a C1 source, typically formamide.[2][3] This guide focuses on troubleshooting this specific pathway.

Foundational Synthesis Pathway

The core of the synthesis is the reaction of 2-amino-5-chlorobenzonitrile with formamide at elevated temperatures. Formamide serves as both the reactant, providing the necessary carbon and nitrogen atoms to form the pyrimidine ring, and as a high-boiling polar solvent.[2]

G cluster_reactants Reactants cluster_product Product A 2-Amino-5-chlorobenzonitrile C Heat (Δ) (e.g., 150-180°C) A->C B Formamide (HCONH₂) B->C D This compound C->D Cyclization

Caption: Core reaction scheme for this compound synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Problem 1: Low or No Product Formation (High Unreacted Starting Material)

Question: My TLC/HPLC analysis shows a large amount of unreacted 2-amino-5-chlorobenzonitrile even after prolonged reaction time. What are the likely causes and how can I fix this?

Answer: This is a classic issue of insufficient reaction activation or reagent-related problems. Let's break down the potential causes:

  • Insufficient Temperature: The cyclization reaction has a significant activation energy barrier and requires high temperatures, often in the range of 150-180°C.[4] Formamide's high boiling point (210°C) makes it an ideal solvent for achieving these temperatures.[2]

    • Causality: At lower temperatures, the rate of the key cyclization step is too slow to proceed to completion within a practical timeframe.

    • Solution: Ensure your reaction vessel is heated uniformly and the internal temperature reaches the target. Use a high-temperature thermometer or a calibrated reaction block. Gradually increase the temperature in 10°C increments in subsequent experiments to find the optimal point for your setup.

  • Reagent Purity and Stoichiometry:

    • Formamide Quality: Formamide can hydrolyze to formic acid and ammonia over time, especially if not stored properly. The presence of excess water or acidic impurities can interfere with the reaction mechanism.

    • Solution: Use a fresh, high-purity bottle of formamide. If in doubt, consider using formamide that has been redistilled under reduced pressure. While formamide is often used in large excess as the solvent, ensure the quality is high.

    • Starting Material Quality: Ensure the 2-amino-5-chlorobenzonitrile is pure and dry. Impurities from its synthesis can inhibit the reaction.[5]

  • Reaction Time: While high temperatures are crucial, sufficient time is also needed for the reaction to reach completion.

    • Solution: Monitor the reaction's progress. Take small aliquots at regular intervals (e.g., every 2 hours) and analyze them by TLC or HPLC. Continue the reaction until the starting material spot/peak is minimal.

Experimental Protocol: Optimizing Reaction Temperature
  • Set up three parallel reactions in a controlled heating block.

  • To each reaction vial, add 2-amino-5-chlorobenzonitrile (1.0 eq).

  • Add formamide (10-15 eq, serving as solvent and reagent).

  • Set the temperatures for the three reactions to 150°C, 165°C, and 180°C, respectively.

  • Stir the reactions under an inert atmosphere (e.g., Nitrogen) to prevent oxidative side reactions.

  • Monitor each reaction at 2, 4, and 6 hours via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • After 6 hours, quench the reactions and perform a work-up. Analyze the crude yield and purity by HPLC or ¹H NMR to determine the optimal temperature.

Problem 2: Significant Impurity Profile & Low Yield

Question: My reaction goes to completion, but the yield is low and the crude product is contaminated with several byproducts. What are these impurities and how can I minimize them?

Answer: The formation of side products is often related to the high reactivity of the intermediates and the harsh reaction conditions.

  • Common Side Products:

    • N-formyl derivatives: The amino group of the starting material or the product can be formylated by formamide.

    • Polymeric materials: At very high temperatures or with extended reaction times, starting materials and products can degrade or polymerize, leading to a dark, tarry crude product.

    • Hydrolysis: If water is present in the formamide, the nitrile group of the starting material can hydrolyze to the corresponding amide (2-amino-5-chlorobenzamide), which may then participate in other reactions.[6]

  • Mitigation Strategies:

    • Strict Temperature Control: Overheating is a primary cause of degradation. Find the "sweet spot" identified in the optimization protocol above—the lowest temperature that gives a complete reaction in a reasonable time.

    • Inert Atmosphere: While not always cited as critical, running the reaction under a nitrogen or argon atmosphere can prevent oxidative degradation of the electron-rich aromatic amine, improving the final product's color and purity.

    • Use of Additives: Some synthetic procedures for related quinazolines utilize catalysts or additives to facilitate the cyclization under milder conditions, though the simple heating in formamide remains the most direct route.[7][8] For this specific synthesis, focusing on high-purity reagents and optimal temperature is the most effective strategy.

Problem 3: Product Isolation and Purification Challenges

Question: I'm having difficulty obtaining a pure, crystalline product. The crude material is an oil or a discolored solid, and recrystallization gives a poor recovery.

Answer: Purification is a critical step that directly impacts the final yield and quality. This compound is a polar molecule, which can make purification tricky.

  • Initial Work-up: The standard procedure involves cooling the reaction mixture and pouring it into water or ice to precipitate the crude product.

    • Causality: This step crashes out the organic product from the highly polar formamide/water mixture.

    • Troubleshooting: If the product oils out, it may be due to residual formamide or impurities. Try adding ice to solidify the product. Stirring the aqueous slurry for an extended period (1-2 hours) can help granulate the solid, making it easier to filter. Washing the filtered solid thoroughly with cold water is essential to remove formamide.

  • Recrystallization:

    • Solvent Selection: Finding the right solvent is key. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

    • Recommended Solvents: Ethanol, isopropanol, or mixtures of ethanol/water or DMF/water are commonly effective for recrystallizing quinazoline derivatives.

    • Protocol:

      • Dissolve the crude solid in a minimum amount of the hot solvent.

      • If the solution is highly colored, consider adding a small amount of activated charcoal and hot-filtering the mixture to remove colored impurities.

      • Allow the solution to cool slowly to room temperature to form well-defined crystals.

      • Complete the crystallization by placing the flask in an ice bath for 30-60 minutes.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of formamide in this synthesis? A1: Formamide plays a dual role. It is a high-boiling polar solvent that enables the necessary reaction temperature.[2] Mechanistically, it acts as a C1 building block, providing the N=CH group that cyclizes with the ortho-amino and nitrile groups of the starting material to form the pyrimidine ring of the quinazoline core.[3]

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixtures) to achieve good separation between the starting material (2-amino-5-chlorobenzonitrile) and the more polar product (this compound). The product should have a lower Rf value. Stain with UV light. For more quantitative analysis, HPLC is recommended.

Q3: Can microwave irradiation be used to improve the reaction? A3: Yes, microwave-assisted synthesis can be an excellent alternative. Microwave heating can dramatically reduce reaction times by rapidly and efficiently reaching the target temperature.[9] A typical condition might involve heating the same reaction mixture in a sealed microwave vessel at 150-180°C for 20-40 minutes.[9]

Data-Driven Optimization

The following table provides an illustrative summary of how reaction conditions can affect the outcome. Actual results will vary based on specific lab setups and reagent purity.

Entry Temperature (°C) Time (h) Atmosphere Observed Outcome Typical Yield Range
11308AirIncomplete conversion, high SM remaining< 40%
21656AirGood conversion, some colored impurities65-75%
3165 6 Nitrogen Good conversion, cleaner crude product 70-80%
41904NitrogenFast reaction, significant dark byproducts50-65% (lower purity)
5170 (MW)0.5N/AVery rapid and clean conversion75-85%

Data is illustrative and based on general principles of quinazoline synthesis.[10][11]

Visual Workflow for Troubleshooting

This flowchart provides a logical path for diagnosing and solving issues with your synthesis.

G Start Start Synthesis Check_Progress Monitor reaction by TLC/HPLC after 4-6 hours Start->Check_Progress High_SM High amount of starting material (SM)? Check_Progress->High_SM Analyze Low_Yield Low yield but SM is consumed? High_SM->Low_Yield No Increase_Temp Action: 1. Increase Temp (160-180°C) 2. Check reagent purity 3. Extend reaction time High_SM->Increase_Temp Yes Optimize_Temp Action: 1. Lower Temp slightly 2. Run under N2 atmosphere 3. Check for water in formamide Low_Yield->Optimize_Temp Yes Purification_Issue Difficulty with purification/crystallization? Low_Yield->Purification_Issue No Success Reaction Successful Proceed to Purification Increase_Temp->Start Retry Optimize_Temp->Start Retry Purify Action: 1. Optimize recrystallization solvent 2. Use charcoal treatment 3. Consider column chromatography Purify->Success Optimize Purification_Issue->Success No Purification_Issue->Purify Yes

References

Quinazoline Substitution Reactions: A Technical Support Guide to Overcoming Regioselectivity Issues

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the technical support center for quinazoline chemistry. As a foundational scaffold in medicinal chemistry and materials science, the functionalization of the quinazoline core is a frequent topic of discussion among researchers.[1][2][3] A recurring and critical challenge is controlling the regioselectivity of substitution reactions. The inherent electronic properties of the bicyclic heteroaromatic system create a nuanced reactivity landscape that can be difficult to navigate.

This guide is designed to serve as a practical resource, combining troubleshooting advice with answers to frequently asked questions. It is structured to address the common issues you may encounter in the lab, providing not only procedural solutions but also the mechanistic reasoning behind them, empowering you to make informed decisions in your synthetic campaigns.

Troubleshooting Guide: Common Regioselectivity Problems & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: Poor or Mixed Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q: I am reacting a 2,4-dichloroquinazoline with a primary amine and getting a mixture of the 2-amino and 4-amino substituted products. How can I selectively obtain the 4-aminoquinazoline?

A: This is a classic regioselectivity challenge in quinazoline chemistry. The C4 position is intrinsically more reactive to nucleophilic attack than the C2 position. [4][5][6] This is due to the electronic properties of the quinazoline ring; DFT calculations have shown that the C4 carbon has a higher LUMO coefficient, making it more electrophilic and susceptible to nucleophilic attack.[5][7][8] However, reaction conditions can erode this inherent selectivity.

Underlying Causes & Recommended Actions:

  • Kinetic vs. Thermodynamic Control: The substitution at C4 is the kinetically favored product.[4] If your reaction is running for too long or at too high a temperature, you may be allowing the reaction to equilibrate, leading to the formation of the more thermodynamically stable C2-substituted isomer or disubstituted products.

    • Solution: Lower the reaction temperature. Running the reaction at room temperature or even 0 °C can significantly enhance selectivity for the C4 product.[4] Additionally, monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged reaction times.[4]

  • Nucleophile and Solvent Effects: The nature of your nucleophile and solvent can influence the outcome. Softer, less basic nucleophiles may show higher selectivity for the more reactive C4 position.[4]

    • Solution: While changing the nucleophile isn't always an option, ensure your solvent is appropriate. Protic solvents like isopropanol or ethanol are commonly used, but for sluggish reactions, a switch to a polar aprotic solvent like acetonitrile might be beneficial, though careful temperature control is still crucial.[7]

Table 1: General Conditions for Maximizing C4-Selectivity in SNAr of 2,4-Dichloroquinazolines

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureFavors the kinetically controlled C4-substitution product.[4]
Reaction Time Monitor closely; quench upon completionPrevents equilibration to the C2-isomer or disubstitution.[4]
Solvent Isopropanol, Ethanol, AcetonitrileStandard solvents; choice depends on substrate solubility and reactivity.[7][9]
Nucleophile Primary/Secondary AminesGenerally selective for C4 under kinetic control.[9]
Issue 2: Unpredictable Outcomes in Transition Metal-Catalyzed C-H Functionalization

Q: My palladium-catalyzed C-H arylation of a simple quinazoline is yielding a complex mixture of isomers, primarily at the C2 and C8 positions. How can I direct the reaction to a single position?

A: C-H functionalization is a powerful tool, but without a directing influence, selectivity on a heteroaromatic system like quinazoline can be poor. [1] The outcome is a delicate balance of the catalyst's coordination, the inherent electronic properties of the substrate, and steric factors. To achieve high regioselectivity, you must take control of the reaction by installing a directing group (DG).

Underlying Causes & Recommended Actions:

  • Lack of Directing Influence: In the absence of a directing group, the catalyst may coordinate to the N1 or N3 atoms, leading to functionalization at adjacent C-H bonds (like C2 or C8), or it may react based on the most accessible or electronically favorable C-H bond, resulting in mixtures.

    • Solution: Employ a Directing Group. This is the most robust strategy for controlling regioselectivity in C-H activation.[10][11] The DG is a functional group that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and leading to its selective activation.

      • For C8 Functionalization: A coordinating group installed at the N1 position can effectively direct metallation and subsequent functionalization to the C8 position.[4]

      • For C2 Functionalization: Using a quinoline N-oxide derivative can serve as a dual-purpose directing group and internal oxidant, often favoring functionalization at the C2 position.[1][12]

      • For Benzene Ring Functionalization: Attaching a directing group like an amide (e.g., 8-aminoquinoline) can steer the reaction to an ortho position on the benzene ring portion of the scaffold.[11]

Workflow for Implementing a Directing Group Strategy

Caption: Decision workflow for selecting a directing group strategy.

Frequently Asked Questions (FAQs)

Q1: What are the intrinsically most reactive positions on the quinazoline ring?

The reactivity of the quinazoline core is dictated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring.[4]

  • For Nucleophilic Attack: The C2 and C4 positions are the most electrophilic and, therefore, the primary sites for nucleophilic substitution. As discussed, C4 is generally more reactive than C2.[4][5]

  • For Electrophilic Attack: The benzene portion of the ring is more electron-rich and thus more susceptible to electrophilic substitution. The precise location depends on existing substituents.

  • For C-H Functionalization: Without a directing group, the C2, C4, and C8 positions are often the most reactive sites for transition-metal-catalyzed C-H functionalization.[4]

Q2: My C-H functionalization reaction has low yield. What are the common causes besides regioselectivity?

Low yields are a frequent problem and can stem from several factors unrelated to selectivity.[4]

  • Catalyst Deactivation: The nitrogen atoms of the quinazoline ring can coordinate too strongly to the metal catalyst, inhibiting its turnover and leading to deactivation.[4][13] Consider using a more robust ligand or a higher catalyst loading.

  • Poor Substrate Solubility: Quinazoline derivatives can be poorly soluble in common organic solvents, leading to a sluggish or incomplete reaction.[4] Screening for a solvent that fully dissolves your starting material is critical.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, oxidant (if required), and solvent are all interconnected and critical for success. A systematic optimization (e.g., a Design of Experiments approach) is often necessary.[14]

Q3: Can I achieve C2 selectivity in SNAr reactions if the C4 position is already substituted?

Yes. If the C4 position is blocked with a non-leaving group (e.g., a C-C or C-H bond), nucleophilic substitution can be directed to the C2 position, provided there is a suitable leaving group (like a halogen) present.[2] However, these reactions are often more challenging than C4 substitutions.

  • Increased Reaction Severity: Modification at the C2 position typically requires more forcing conditions, such as higher temperatures and longer reaction times, compared to C4 substitution.[2]

  • Catalysis: In some cases, the use of transition-metal catalysts can facilitate what would otherwise be a very difficult nucleophilic substitution at C2.[2]

Q4: How do I confirm the regiochemistry of my final product?

Assuming that you have a mixture of isomers is always a safe bet until proven otherwise.[5]

  • NMR Spectroscopy: This is the most powerful tool. 2D-NMR techniques, particularly NOESY (for through-space correlations) and HMBC (for long-range C-H correlations), are invaluable for unambiguously determining the substitution pattern. For example, a NOESY correlation between a new substituent's protons and the H5 proton would strongly indicate C4 substitution.[7]

  • X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides definitive structural proof.

  • Comparison to Literature: If known compounds are being synthesized, comparison of analytical data (NMR, LC-MS) with reported values is essential.

Experimental Protocols

Protocol 1: Selective SNAr at C4 with an Amine

This protocol is a general starting point for the kinetically controlled substitution at the C4 position of a 2,4-dichloroquinazoline.

  • Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add 2,4-dichloroquinazoline (1.0 equiv) and a suitable solvent (e.g., isopropanol or acetonitrile, approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.2 equiv) dropwise over 5-10 minutes. If the amine is a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equiv).

  • Reaction: Allow the reaction to stir at 0 °C, then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Workup: Once the starting material is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-chloro-4-aminoquinazoline product.

References

Technical Support Center: Optimizing SNAr Reactions for 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Nucleophilic Aromatic Substitution (SNAr) reactions of 2,4-dichloroquinazoline. Our goal is to empower you with the foundational knowledge and practical insights needed to optimize your reactions, overcome common challenges, and ensure the regioselective synthesis of your target compounds.

Core Principles: Understanding Regioselectivity in 2,4-Dichloroquinazoline

The 2,4-dichloroquinazoline scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules.[1][2][3] The key to its synthetic utility lies in the differential reactivity of the two chlorine atoms at the C4 and C2 positions. Under most conditions, nucleophilic attack occurs preferentially at the C4 position.[1][2][4]

This regioselectivity is not arbitrary; it is governed by fundamental electronic principles. Computational studies, including Density Functional Theory (DFT) calculations, reveal that the C4 carbon atom possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C2 carbon.[1][5] This makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack. The resulting intermediate, known as a Meisenheimer complex, is stabilized through resonance, and the subsequent expulsion of the chloride ion is more energetically favorable for the C4-adduct.[4][6]

SNAr_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Meisenheimer Intermediates cluster_products Products substrate 2,4-Dichloroquinazoline attack_C4 Attack at C4 (More Electrophilic) substrate->attack_C4 Favored Pathway attack_C2 Attack at C2 (Less Electrophilic) substrate->attack_C2 Disfavored Pathway nucleophile Nucleophile (NuH) nucleophile->attack_C4 nucleophile->attack_C2 meisenheimer_C4 C4-Intermediate (Lower Activation Energy) attack_C4->meisenheimer_C4 meisenheimer_C2 C2-Intermediate (Higher Activation Energy) attack_C2->meisenheimer_C2 product_C4 4-Substituted Product (Major) meisenheimer_C4->product_C4 - Cl⁻ product_C2 2-Substituted Product (Minor, under harsh conditions) meisenheimer_C2->product_C2 - Cl⁻

Caption: SNAr Mechanism on 2,4-Dichloroquinazoline.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is very low, or the starting material is not being consumed. What are the primary factors to investigate?

A1: Low conversion is a common issue that can typically be traced back to one of four factors: the nucleophile, solvent, base, or temperature.

  • Nucleophile Reactivity: The nucleophilicity of your attacking species is paramount. Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) or phenols may require more forcing conditions. Ensure the nucleophile is not sterically hindered to an extent that prevents its approach to the C4 position.

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reagents. Dipolar aprotic solvents such as DMF, DMSO, DMAc, or NMP are generally preferred for SNAr reactions because they accelerate the reaction rate.[7] However, for a highly reactive system, using a less polar solvent like THF, 2-propanol, or acetonitrile can prevent over-reaction or the formation of side products.[1][8] Protic solvents like ethanol can sometimes participate as competing nucleophiles, especially at elevated temperatures.[8]

  • Base Selection: A base is often required to deprotonate the nucleophile (e.g., phenols, thiols) or to scavenge the HCl generated when using amine nucleophiles.[9] For amines, inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[1] Using the amine nucleophile itself in excess can also serve as the base.[1] For weaker nucleophiles, a stronger base like NaH may be needed to pre-form the nucleophilic anion, but this can increase the risk of side reactions.[10]

  • Temperature: Many SNAr reactions on 2,4-dichloroquinazoline proceed smoothly at room temperature, especially with aliphatic amines.[1][5] If no reaction is observed, gradually increasing the temperature to 50-80 °C is a logical next step. However, excessive heat can lead to di-substitution and other side reactions.[1]

Q2: I am getting a mixture of C4- and C2-substituted products. How can I improve selectivity for the C4 position?

A2: Achieving high regioselectivity is the primary goal. The C4 position is inherently more reactive, so obtaining a mixture suggests your reaction conditions are too harsh, allowing the less favorable C2 substitution to occur.[1][4]

  • Lower the Temperature: This is the most critical parameter. C4 substitution is kinetically favored and often occurs at room temperature or with gentle heating.[1][4] C2 substitution typically requires much higher temperatures (e.g., >100 °C or reflux) or microwave irradiation.[1] By running your reaction at the lowest possible temperature that allows for a reasonable reaction rate, you will maximize C4 selectivity.

  • Avoid Prolonged Reaction Times: Once the C4 substitution is complete (monitor by TLC or LC-MS), work up the reaction. Unnecessarily long reaction times, especially at elevated temperatures, can promote the slower substitution at C2.

Q3: My TLC plate shows multiple unidentified spots, and the workup is yielding a complex mixture. What are the likely side reactions?

A3: A "messy" reaction points to competing reaction pathways or degradation.

  • Hydrolysis: 2,4-dichloroquinazoline is susceptible to hydrolysis, especially in the presence of water and base, which can lead to the formation of quinazolinone byproducts.[11] Ensure you are using anhydrous solvents and reagents. If your workup involves an aqueous wash, perform it quickly and at a low temperature.

  • Di-substitution: As mentioned, if the reaction is run for too long or at too high a temperature, the initially formed 2-chloro-4-substituted product can react with a second equivalent of the nucleophile to yield a 2,4-disubstituted product.[1]

  • Solvent Reactivity: Aggressive conditions can sometimes lead to the solvent participating in the reaction. For example, heating in DMF with a strong base can lead to formylation side products. While less common, it is a possibility to consider.

Troubleshooting_Workflow cluster_issues Troubleshooting Path cluster_solutions_yield Solutions for Low Yield cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_messy Solutions for Messy Reaction start Problem Observed low_yield Low / No Yield start->low_yield poor_selectivity Poor C4/C2 Selectivity start->poor_selectivity messy_rxn Messy Reaction (Multiple Spots) start->messy_rxn check_nuc 1. Check Nucleophile - Is it reactive enough? - Is it sterically hindered? low_yield->check_nuc lower_temp 1. Lower Temperature - Run at RT or 0 °C if possible poor_selectivity->lower_temp check_hydrolysis 1. Check for Hydrolysis - Use anhydrous solvents/reagents messy_rxn->check_hydrolysis optimize_solvent 2. Optimize Solvent - Switch to polar aprotic (DMF, DMSO) - Ensure solvent is anhydrous check_nuc->optimize_solvent optimize_base 3. Optimize Base - Use stronger base (e.g., K₂CO₃, DIPEA) - Use excess nucleophile as base optimize_solvent->optimize_base optimize_temp 4. Increase Temperature - Gradually heat to 50-80 °C - Monitor closely optimize_base->optimize_temp reduce_time 2. Reduce Reaction Time - Monitor carefully and work up upon completion lower_temp->reduce_time check_disub 2. Check for Di-substitution - Use milder conditions (lower temp, shorter time) check_hydrolysis->check_disub check_solvent 3. Check Solvent Stability - Ensure solvent is inert under reaction conditions check_disub->check_solvent

Caption: Troubleshooting workflow for SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: Why exactly is the C4 position more reactive than the C2 position?

A1: The enhanced reactivity of the C4 position is a result of the electronic structure of the quinazoline ring. The nitrogen atom at position 3 (N3) exerts a strong electron-withdrawing effect through resonance, which is more pronounced at the adjacent C4 position. This makes C4 more electron-deficient (electrophilic). DFT calculations confirm this, showing that C4 has a lower activation energy barrier for nucleophilic attack compared to C2.[5] The resulting Meisenheimer intermediate from C4 attack is better stabilized, facilitating the subsequent elimination of the chloride leaving group.[4]

Q2: I need to synthesize a 2,4-disubstituted quinazoline. What is the best strategy?

A2: The most reliable method is a sequential, two-step substitution. First, perform the selective substitution at the C4 position under mild conditions (e.g., room temperature in THF or ethanol).[1] After isolating and purifying the 2-chloro-4-substituted intermediate, you can then perform the second substitution at the C2 position. This second step will require more forcing conditions, such as heating at high temperatures (>100 °C), potentially with microwave assistance, to overcome the lower reactivity of the C2 position.[1][4] This stepwise approach provides much better control and avoids the formation of mixed products.

Q3: What are the best analytical techniques to confirm that I have synthesized the correct C4-substituted regioisomer?

A3: While 1D ¹H NMR is essential, it may not be sufficient to unambiguously distinguish between C4 and C2 isomers. The definitive method for structural confirmation is 2D-NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[1][5] For a C4-substituted product (e.g., with an amine nucleophile), a key spatial correlation (NOE) will be observed between the N-H proton of the substituent at C4 and the proton at C5 on the quinazoline core (H5).[1][5] This proximity is only possible for the C4 isomer. LC-MS is invaluable for monitoring reaction progress and confirming the mass of the product, but it cannot distinguish between isomers.

Table 1: Recommended Starting Conditions for C4-Selective SNAr Reactions

Nucleophile TypeRecommended Solvent(s)Recommended BaseTypical Temp. (°C)Typical Time (h)
Primary/Secondary Aliphatic Amines THF, Ethanol, AcetonitrileEt₃N, DIPEA, or excess amineRoom Temp0.5 - 4
Anilines (electron-rich) THF/H₂O, Ethanol, DioxaneNaOAc, Et₃NRoom Temp - 802 - 12
Anilines (electron-poor) DMSO, DMFK₂CO₃, DIPEA80 - 1206 - 24
Phenols / Alcohols DMF, DMSO, THFNaH, K₂CO₃, Cs₂CO₃Room Temp - 604 - 16
Thiols DMF, THFK₂CO₃, Et₃N0 - Room Temp1 - 6

Note: These are starting points. Optimization will be required for specific substrates.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Amination

This protocol describes a typical reaction for the selective substitution at the C4 position with a primary or secondary amine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloroquinazoline (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent (e.g., THF or ethanol, approx. 0.1 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.1 eq) followed by the base (e.g., DIPEA, 1.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions with aliphatic amines are often complete within 1-3 hours.[1]

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure 2-chloro-4-aminoquinazoline derivative.

Protocol 2: Procedure for C2-Substitution (on a 2-chloro-4-substituted intermediate)

This protocol assumes you have already synthesized and purified the 2-chloro-4-substituted quinazoline.

  • Setup: In a microwave vial or sealed tube, combine the 2-chloro-4-substituted quinazoline (1.0 eq), the second nucleophile (1.5-2.0 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMSO or NMP.

  • Reaction: Seal the vessel and heat the reaction mixture to a high temperature (e.g., 120-150 °C). Microwave irradiation can significantly accelerate this step.[1] Monitor the reaction periodically by LC-MS.

  • Work-up & Purification: After cooling to room temperature, dilute the reaction mixture with water to precipitate the product. Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

References

Technical Support Center: Solid-Phase Synthesis of Aminoquinazoline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, field-proven insights into troubleshooting the solid-phase synthesis of aminoquinazoline libraries. This guide is structured to address common issues encountered by researchers, explaining the underlying chemistry and offering practical, step-by-step solutions.

Introduction

The solid-phase synthesis of aminoquinazoline libraries is a powerful strategy in drug discovery, enabling the rapid generation of diverse compound collections. This approach typically involves the use of amino acids as key building blocks, lending vast chemical diversity to the final structures. However, as with any multi-step solid-phase synthesis, challenges can arise. This guide provides a comprehensive troubleshooting resource in a question-and-answer format to help you navigate and resolve common experimental hurdles.

I. Issues Related to Low Yield and Purity

Question 1: My final product yield is consistently low after cleavage from the resin. What are the likely causes and how can I improve it?

Answer:

Low final yield is a common issue that can stem from several stages of the synthesis. The primary culprits are often incomplete reactions at one or more steps or premature cleavage of the product from the resin.

Underlying Causes & Solutions:

  • Incomplete Coupling of the Initial Amino Acid: The efficiency of the first amino acid loading onto the resin is crucial. Incomplete loading will result in a lower overall yield.

  • Incomplete Amide Bond Formation or Subsequent Reactions: Each chemical transformation on the solid support must be driven to completion. Incomplete reactions lead to a cascade of deletion byproducts that are difficult to separate from the desired product.[1]

  • Steric Hindrance: Bulky amino acid side chains can hinder reaction rates. For example, coupling subsequent building blocks to a resin-bound amino acid with a bulky side chain may be sluggish.

  • Premature Cleavage: The linkage of your growing molecule to the resin must be stable throughout all the synthesis steps until the final cleavage. Acid-labile linkers can be susceptible to premature cleavage if acidic conditions are used during the synthesis.

Troubleshooting Protocol:

  • Verify Initial Resin Loading: Before proceeding with the synthesis, perform a test cleavage on a small amount of the resin after loading the first amino acid to quantify the loading efficiency.

  • Optimize Coupling Conditions:

    • Increase Reagent Concentration: Increasing the concentration of your amino acid and coupling reagents can enhance reaction kinetics.[1]

    • Double Coupling: For sterically hindered amino acids, performing the coupling step twice ensures the reaction goes to completion.[1]

    • Use a More Effective Coupling Reagent: If standard coupling reagents like HBTU are not effective, consider using more potent activators like HATU or COMU.

  • Monitor Reaction Completion: Do not assume reactions are complete based on standard protocols. Use a qualitative test to confirm the absence of free amines before proceeding to the next step.

    • Kaiser Test (for primary amines): A positive test (blue bead color) indicates incomplete coupling.

    • Chloranil Test (for secondary amines): A positive test (blue or green bead color) indicates the presence of unreacted secondary amines.

  • Extend Reaction Times: For steps that are known to be slow, such as the cyclization to form the quinazoline ring, increasing the reaction time can significantly improve the yield. Microwave-assisted synthesis can also be a valuable tool to accelerate these reactions.

II. Problems Encountered During Synthesis

Question 2: I'm observing significant byproduct formation. How can I identify and mitigate these side reactions?

Answer:

Byproduct formation is a common challenge in quinazoline synthesis. The nature of the byproduct can often provide clues about the underlying issue.

Common Side Reactions and Their Mitigation:

  • Formation of N-Oxides or Quinazolinones: The quinazoline ring is susceptible to oxidation, especially at the C4 position, leading to the formation of quinazolinone byproducts. This is more likely to occur if oxidizing agents are used or if the reaction is exposed to air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. If an oxidizing agent is necessary, use it in stoichiometric amounts and consider milder alternatives.

  • Dimerization or Polymerization: High concentrations of reactants on the solid support can lead to intermolecular reactions, resulting in dimers or polymers.

    • Solution: Reduce the loading capacity of the resin to increase the distance between reactive sites. Performing the reaction at a lower concentration (higher dilution) can also disfavor intermolecular reactions.

  • Aspartimide Formation: If your library includes aspartic acid, it is prone to a base-catalyzed rearrangement to form an aspartimide. This is a mass-neutral side reaction, making it difficult to detect by mass spectrometry and to separate chromatographically.[1]

    • Solution: Use a protecting group on the side chain of aspartic acid that is less prone to this rearrangement, such as Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH.

Workflow for Identifying and Mitigating Side Reactions:

start Observe Byproduct in HPLC/LC-MS analyze_mass Analyze Mass Spectrum of Byproduct start->analyze_mass mass_plus_16 Mass +16 Da? analyze_mass->mass_plus_16 mass_dimer Mass = Dimer? analyze_mass->mass_dimer mass_neutral Mass = Product? analyze_mass->mass_neutral oxidation Probable Oxidation (N-Oxide/Quinazolinone) mass_plus_16->oxidation dimerization Probable Dimerization mass_dimer->dimerization aspartimide Possible Aspartimide Formation mass_neutral->aspartimide solution_oxidation Solution: Use Inert Atmosphere, Stoichiometric Oxidant oxidation->solution_oxidation solution_dimerization Solution: Lower Resin Loading, Higher Dilution dimerization->solution_dimerization solution_aspartimide Solution: Use Alternative Protecting Group for Asp aspartimide->solution_aspartimide

Caption: Troubleshooting workflow for byproduct identification.

III. Cleavage and Deprotection Challenges

Question 3: After TFA cleavage, my product is not pure, and I see multiple peaks in the HPLC. What could be the problem?

Answer:

The final cleavage and deprotection step is critical and can introduce impurities if not optimized. The trifluoroacetic acid (TFA) "cocktail" used for cleavage must be appropriate for the amino acids in your library.

Common Issues During Cleavage:

  • Incomplete Removal of Protecting Groups: Some protecting groups are more difficult to remove than others. For instance, the tert-butyl (tBu) group may require longer cleavage times or higher temperatures.[2]

  • Cationic Species Causing Side Reactions: During cleavage, protecting groups are released as reactive cationic species. These can re-attach to electron-rich amino acid side chains like tryptophan and methionine, leading to byproducts.

  • Oxidation of Sensitive Residues: Methionine and cysteine are susceptible to oxidation during cleavage.

Optimizing Your Cleavage Cocktail:

The composition of your TFA cleavage cocktail should be tailored to the amino acids present in your library. Scavengers are added to the cocktail to "trap" reactive cationic species and prevent side reactions.

ScavengerTarget Residue(s)Typical ConcentrationPurpose
Triisopropylsilane (TIS) Trp, Met, Cys2.5 - 5%Reduces sulfoxides and scavenges carbocations.
Water Trp2.5 - 5%Helps to hydrolyze t-butyl cations.
1,2-Ethanedithiol (EDT) Cys2.5%Prevents re-attachment of protecting groups and reduces oxidation.
Phenol Trp, Tyr, Arg5%Scavenges carbocations.
Thioanisole Trp, Met5%A scavenger that also helps to prevent oxidation.

Recommended Cleavage Protocol:

  • Dry the Resin: Ensure the peptide-resin is thoroughly dried before adding the cleavage cocktail.

  • Prepare Fresh Cocktail: Always use a freshly prepared cleavage cocktail. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.[2]

  • Precipitation: After cleavage, filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Washing: Wash the precipitated peptide with cold ether to remove the scavengers and cleaved protecting groups.

Experimental Workflow for Cleavage and Deprotection:

Caption: Standard workflow for cleavage and product isolation.

IV. Orthogonal Protection Strategy Issues

Question 4: I'm trying to perform a reaction on a specific amino acid side chain, but I'm getting a mixture of products. What's going wrong with my orthogonal protection strategy?

Answer:

An orthogonal protection strategy allows for the selective deprotection of one type of protecting group in the presence of others.[3] If you are observing non-selective reactions, it indicates a breakdown in this orthogonality.

Key Principles of Orthogonal Protection:

  • Fmoc/tBu Strategy: The Fmoc group (Nα-protection) is base-labile (removed by piperidine), while the tBu-based side-chain protecting groups are acid-labile (removed by TFA).

  • Semi-permanent Protecting Groups: For side-chain modifications, semi-permanent protecting groups that can be removed under conditions that leave both the Fmoc and tBu groups intact are used. Examples include:

    • Dde and ivDde: Removed with 2% hydrazine in DMF.[4]

    • Alloc: Removed with a palladium catalyst.[4]

Troubleshooting Orthogonal Protection Schemes:

  • Ensure Complete Deprotection of the Semi-permanent Group: Use a qualitative test to confirm the complete removal of the protecting group before proceeding with the side-chain modification. For Dde/ivDde, the removal can be monitored spectrophotometrically.

  • Verify Stability of Other Protecting Groups: Ensure that the conditions used for removing the semi-permanent group do not affect the other protecting groups. For example, some acid-labile side-chain protecting groups may have slight lability to the conditions used for Alloc deprotection if not carefully controlled.

  • Optimize the Side-Chain Reaction: The reaction conditions for the side-chain modification must be compatible with the solid support and the remaining protecting groups. For example, using a strong base for a side-chain reaction could prematurely cleave the Fmoc group.

Decision Tree for Selecting an Orthogonal Protecting Group:

G start Need to Modify Side Chain? is_acid_sensitive Is the final modification acid-sensitive? start->is_acid_sensitive Yes no_modification No Orthogonal Group Needed start->no_modification No is_base_sensitive Is the final modification base-sensitive? is_acid_sensitive->is_base_sensitive No use_dde Use Dde/ivDde (Hydrazine labile) is_acid_sensitive->use_dde Yes is_base_sensitive->use_dde Yes use_alloc Use Alloc (Palladium labile) is_base_sensitive->use_alloc No

Caption: Decision tree for selecting a side-chain protecting group.

References

Technical Support Center: Stability-Indicating HPLC Method Development for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the development of stability-indicating HPLC methods for quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during method development and validation. Quinazoline and its derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Their inherent chemical characteristics, however, can present unique challenges in chromatographic analysis.

This resource is structured to provide immediate answers to frequently asked questions and in-depth troubleshooting guides for more persistent issues. Our focus is on the "why" behind the "how," ensuring you not only solve the problem at hand but also build a deeper understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the HPLC analysis of quinazoline derivatives.

Q1: Why am I seeing significant peak tailing with my quinazoline derivative?

A: Peak tailing is a frequent issue when analyzing basic compounds like many quinazoline derivatives.[4] This is primarily due to strong secondary interactions between the basic nitrogen atoms in the quinazoline structure and acidic residual silanol groups on the surface of silica-based stationary phases.[4][5] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to a range of 2.5-3.5) will protonate the basic analyte, which can help to reduce interactions with silanol groups.[4]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, thereby improving peak symmetry.

  • Column Selection: Employing an end-capped or a base-deactivated column is highly recommended. These columns have been chemically treated to minimize the number of accessible silanol groups.[4]

Q2: My retention times are drifting between injections. What are the likely causes?

A: Retention time instability can compromise the reliability of your method. The common culprits include:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.[4]

  • Fluctuations in Column Temperature: Employ a column oven to maintain a consistent temperature, as even minor temperature changes can affect retention times.[4]

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure precise measurements. Evaporation of the more volatile organic component can alter the mobile phase composition over time, leading to shorter retention times.[4]

Q3: What is a suitable starting point for column and mobile phase selection for a novel quinazoline derivative?

A: A reversed-phase C18 column is a common and effective starting point for the analysis of many quinazoline derivatives.[4][6][7] For the mobile phase, a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol is a versatile choice.[8][9] Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. The selection of the appropriate pH for the aqueous phase is critical and should be based on the pKa of your specific quinazoline derivative.[9][10]

Q4: How do I confirm the purity of my main peak, especially in the presence of degradation products?

A: A Photodiode Array (PDA) or Diode Array Detector (DAD) is an invaluable tool for assessing peak purity.[11][12] By collecting spectra across the entire peak, the software can compare the spectra at the upslope, apex, and downslope.[11][13] If the peak is pure, the spectra should be identical.[14] A mismatch indicates the presence of a co-eluting impurity.[15] For definitive confirmation, especially for regulatory submissions, coupling HPLC with mass spectrometry (LC-MS) provides an orthogonal technique based on mass-to-charge ratio, offering a higher degree of confidence in peak identity and purity.[12]

In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more complex issues encountered during method development.

Issue 1: Poor Peak Shape (Fronting or Tailing)

Poor peak shape can significantly impact resolution and the accuracy of integration.

Caption: A systematic workflow for troubleshooting peak tailing and fronting.

Detailed Troubleshooting Steps for Peak Shape:

Potential Cause Diagnostic Check Corrective Action Scientific Rationale
Peak Tailing
Secondary Silanol InteractionsIs the analyte a basic compound?Lower mobile phase pH to 2.5-3.5. Add a competing base (e.g., 0.1% TEA). Use a base-deactivated or end-capped column.[4][5]Protonating the basic analyte reduces its interaction with negatively charged silanol groups. The competing base masks the active silanol sites.[4]
Column ContaminationDoes the tailing worsen with more injections?Wash the column with a strong solvent. If the problem persists, replace the column and use a guard column for future analyses.Strongly retained compounds can accumulate on the column, creating active sites that cause tailing.
Peak Fronting
Mass OverloadDoes the peak shape improve upon sample dilution?Reduce the injected sample concentration.[16][17]Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[17]
Incompatible Sample SolventIs the sample dissolved in a solvent stronger than the mobile phase?Dissolve the sample in the mobile phase or a weaker solvent.[16][18]A strong injection solvent can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.
Column VoidIs there a sudden drop in pressure and fronting for all peaks?Replace the column.A void at the column inlet disrupts the flow path, leading to peak distortion.
Issue 2: Failure to Achieve Baseline Separation of Degradants

A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products.[19]

Caption: A logical progression for optimizing the separation of co-eluting peaks.

Strategies for Enhancing Resolution:

  • Forced Degradation Studies: To ensure your method is truly stability-indicating, you must perform forced degradation studies.[20][21] This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.

    Typical Forced Degradation Conditions:

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 80°C)Cleavage of labile groups like amides or ethers.
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureSaponification of esters, hydrolysis of amides.[7]
Oxidation 3% - 30% H₂O₂ at room temperatureOxidation of susceptible functional groups.
Thermal Degradation Dry heat (e.g., 105°C) for an extended periodThermally induced decomposition.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Light-induced degradation.
  • Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[22][23][24]

    Key Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[22][25]Peak purity analysis should show no co-elution.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.[22]Correlation coefficient (r²) ≥ 0.999
Accuracy To assess the closeness of the test results to the true value.[22]98.0% - 102.0% recovery for the API.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[22]RSD ≤ 2.0% for the API.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22][23]Typically 80% - 120% of the test concentration for the API.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]The results should remain within the acceptance criteria.

Experimental Protocols

Protocol 1: Step-by-Step Forced Degradation Study
  • Prepare Stock Solution: Accurately weigh and dissolve the quinazoline derivative in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the mixture in a water bath at 80°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl and dilute to the final concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time. Dilute to the final concentration.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Dissolve a known amount in the solvent and dilute to the final concentration.

  • Photodegradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a PDA detector.

  • Evaluation: Examine the chromatograms for the appearance of new peaks and a decrease in the area of the main peak. Ensure that all degradation product peaks are well-resolved from the parent peak and from each other.

By following these guidelines and troubleshooting steps, you will be well-equipped to develop and validate a robust and reliable stability-indicating HPLC method for your quinazoline derivatives, ensuring the quality and safety of your pharmaceutical products.

References

Technical Support Center: Resolving Poor Solubility of 2-Amino-5-chloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Researchers, scientists, and drug development professionals frequently encounter significant challenges with the poor aqueous solubility of 2-amino-5-chloroquinazoline analogs. This class of compounds, while often exhibiting promising biological activity, is characterized by a rigid heterocyclic structure that contributes to high crystal lattice energy and limited interaction with aqueous media. This inherent low solubility can impede accurate in vitro assay results, hinder the development of suitable formulations for in vivo studies, and ultimately limit the therapeutic potential of these promising molecules.

This technical support guide provides a comprehensive resource for troubleshooting and resolving the solubility issues associated with this compound analogs. In a practical question-and-answer format, this guide will delve into the underlying physicochemical principles governing the solubility of these compounds and offer step-by-step protocols for effective solubility enhancement strategies.

Estimated Physicochemical Properties of this compound

PropertyEstimated ValueRationale
pKa (acid dissociation constant) ~ 4.5 - 5.5The parent quinazoline is a weak base with a pKa of approximately 3.51[1]. The 2-amino group is electron-donating, which is expected to increase the basicity (raise the pKa) of the quinazoline nitrogens. For comparison, the pKa of 2-aminoquinoline is around 6.16[2]. However, the 5-chloro group is electron-withdrawing, which will decrease the basicity (lower the pKa)[3]. Therefore, the estimated pKa is likely to be in the weakly acidic to neutral range.
LogP (octanol-water partition coefficient) ~ 2.0 - 2.5The LogP of the parent quinazoline is approximately 1.3[4]. The amino group generally has a negative contribution to LogP (making it more hydrophilic), while the chloro group has a positive contribution (making it more lipophilic)[5][6]. The net effect is an anticipated increase in lipophilicity compared to the parent quinazoline.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My this compound analog precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my in vitro assay.

Question: Why is my compound crashing out of solution, and what can I do to prevent this?

Answer: This is a common and critical issue known as "precipitation upon dilution." It occurs when the concentration of your compound in the final aqueous buffer exceeds its thermodynamic solubility limit, even if it was fully dissolved in the initial DMSO stock. The high concentration of the organic co-solvent (DMSO) in the stock solution is no longer sufficient to keep the compound dissolved in the predominantly aqueous final solution.

Here’s a systematic approach to troubleshoot this problem:

1. pH Adjustment: Leverage the Basic Nature of the Quinazoline Core

The this compound scaffold is expected to be a weak base, meaning its solubility is highly pH-dependent. By lowering the pH of your aqueous buffer, you can protonate the basic nitrogen atoms in the quinazoline ring, forming a more soluble salt.

  • Actionable Step: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5). Attempt to dilute your DMSO stock into each of these buffers.

  • Causality: At a pH below the compound's pKa (estimated to be around 4.5-5.5), the compound will exist predominantly in its protonated, charged, and more water-soluble form.

pH_Solubility High pH (> pKa) High pH (> pKa) Low Solubility Low Solubility High pH (> pKa)->Low Solubility Predominantly Neutral Form Low pH (< pKa) Low pH (< pKa) High Solubility High Solubility Low pH (< pKa)->High Solubility Predominantly Protonated (Salt) Form

Caption: pH-dependent solubility of a basic compound.

2. Introduce a Co-solvent to the Aqueous Buffer

If pH adjustment alone is insufficient or incompatible with your assay, introducing a water-miscible organic solvent (co-solvent) into your final aqueous buffer can increase the solubility of your compound.

  • Common Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Actionable Step: Start by adding a small percentage (e.g., 1-5% v/v) of a co-solvent to your aqueous buffer before adding your compound's DMSO stock.

  • Causality: Co-solvents reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.

3. Utilize Surfactants to Form Micelles

Surfactants can enhance solubility by forming micelles that encapsulate hydrophobic drug molecules, effectively shielding them from the aqueous environment.

  • Common Surfactants: Tween® 80 (Polysorbate 80) or Pluronic® F-68.

  • Actionable Step: Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.1%) to your aqueous buffer.

  • Causality: The hydrophobic core of the micelles provides a favorable environment for the this compound analog, while the hydrophilic outer shell of the micelles allows them to remain dispersed in the aqueous solution.

4. Employ Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

  • Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Actionable Step: Pre-incubate your compound with a solution of HP-β-CD before diluting it into your final assay buffer.

  • Causality: The hydrophobic this compound analog can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively solubilizing the complex.

Cyclodextrin_Complexation cluster_0 Insoluble Drug cluster_1 Soluble Complex Drug This compound analog Complex Cyclodextrin-Drug Inclusion Complex Drug->Complex Cyclodextrin Cyclodextrin Cyclodextrin->Complex

Caption: Cyclodextrin inclusion complex formation.

Issue 2: My this compound analog shows good in vitro potency but has poor oral bioavailability in animal studies.

Question: What formulation strategies can I explore to improve the oral absorption of my compound?

Answer: Poor oral bioavailability for potent, yet poorly soluble compounds is a classic drug development hurdle. This is often a result of dissolution-rate limited absorption. Several advanced formulation strategies can be employed to overcome this:

1. Salt Formation

Converting the weakly basic this compound analog into a stable salt form is one of the most effective ways to increase its dissolution rate and apparent solubility.

  • Actionable Step: Screen a variety of pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tartrate) to form a stable, crystalline salt with improved aqueous solubility.

  • Causality: Salts of weak bases are generally more soluble in the acidic environment of the stomach, leading to faster dissolution and increased absorption.

2. Amorphous Solid Dispersions

Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly enhance its solubility and dissolution rate.

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Preparation Methods: Spray drying or hot-melt extrusion.

  • Causality: The amorphous form of the drug has a higher free energy than its crystalline counterpart, leading to increased apparent solubility. The hydrophilic polymer also improves wettability and prevents recrystallization.

3. Particle Size Reduction: Micronization and Nanonization

Reducing the particle size of the drug substance increases its surface area-to-volume ratio, which leads to a faster dissolution rate according to the Noyes-Whitney equation.

  • Techniques:

    • Micronization: Reduces particle size to the micrometer range using techniques like jet milling.

    • Nanonization: Creates nanoparticles of the drug (nanosuspensions) through methods like media milling or high-pressure homogenization.

  • Causality: A larger surface area allows for greater contact with the dissolution medium, accelerating the rate at which the drug goes into solution.

Comparison of Solubility Enhancement Strategies

StrategyMechanismTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of the weak base10-1000xSimple, cost-effectiveOnly for ionizable compounds; potential for precipitation upon pH change
Co-solvency Reduces solvent polarity2-50xEasy to implement for early-stage studiesPotential for in vivo toxicity; may precipitate upon dilution
Salt Formation Converts to a more soluble form10-1000xSignificant increase in dissolution rate and solubilityRequires an ionizable group; potential for disproportionation
Solid Dispersion Creates an amorphous form with a hydrophilic carrier10-100xApplicable to a wide range of compoundsCan have physical stability issues (recrystallization)
Particle Size Reduction Increases surface area for dissolution2-10xImproves dissolution rateMay not be sufficient for very insoluble compounds

Experimental Protocols

Protocol 1: Screening for pH-Dependent Solubility
  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of the this compound analog to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve the this compound analog and a hydrophilic polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid film under vacuum to remove any residual solvent.

  • Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction - XRPD) and assess its dissolution profile compared to the crystalline drug.

Solubility_Troubleshooting_Workflow Start Poorly Soluble this compound Analog pH_Screen Determine pH-dependent solubility Start->pH_Screen Co_solvent Test Co-solvents (e.g., Ethanol, PEG) pH_Screen->Co_solvent If insufficient Surfactant Evaluate Surfactants (e.g., Tween® 80) Co_solvent->Surfactant If insufficient Cyclodextrin Screen Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin If insufficient Formulation Advanced Formulation Strategies Cyclodextrin->Formulation For in vivo studies Salt Salt Formation Formulation->Salt Solid_Dispersion Amorphous Solid Dispersion Formulation->Solid_Dispersion Particle_Size Particle Size Reduction Formulation->Particle_Size Success Solubility Achieved Salt->Success Solid_Dispersion->Success Particle_Size->Success

Caption: A workflow for troubleshooting solubility issues.

References

Technical Support Center: Scaling Up 2-Amino-5-chloroquinazoline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-5-chloroquinazoline. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot plant or manufacturing scale. As a key building block in medicinal chemistry, particularly for kinase inhibitors, ensuring a robust, scalable, and reproducible synthesis is paramount.

This document moves beyond basic reaction schemes to address the real-world challenges encountered during process development and scale-up. We will explore common issues in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction and Synthesis Challenges

Question 1: My reaction yield has dropped significantly upon scaling from 10g to 1kg. What are the likely causes?

Answer: A drop in yield during scale-up is a common but multifaceted problem. In the lab, ideal conditions are easy to achieve, but on a larger scale, physical limitations become critical. The primary culprits are often related to mass and heat transfer.

  • Inadequate Mixing: A laboratory magnetic stir bar provides efficient mixing for a small flask. In a large reactor, however, inefficient agitation can create localized "hot spots" or areas of high reactant concentration. This can lead to the formation of byproducts. For instance, in syntheses starting from 2-amino-5-chlorobenzonitrile and a guanidinylating agent, poor mixing can lead to dimerization or decomposition of the starting material.

  • Poor Temperature Control: Many quinazoline syntheses are exothermic. A 10°C rise in temperature that is easily managed in a lab flask with an ice bath can become a dangerous runaway reaction in a 100L reactor if the cooling capacity is insufficient. This thermal runaway not only poses a safety risk but also degrades the product and reduces yield.

  • Reagent Addition Rate: Slow, controlled addition of a reagent in the lab is straightforward. At scale, the addition rate must be carefully calibrated. Adding a reagent too quickly can overwhelm the reactor's cooling system and lead to byproduct formation.

Troubleshooting Protocol: Investigating Yield Loss

  • Review Mixing Parameters:

    • Ensure the reactor's agitator (impeller type, speed) is appropriate for the reaction volume and viscosity.

    • Consider installing baffles in the reactor to improve turbulence and prevent vortexing.

    • Perform a mixing study using a non-reactive tracer if possible.

  • Analyze Thermal Data:

    • Use a reaction calorimeter (e.g., RC1) on a small scale to understand the reaction's heat flow. This data is crucial for ensuring the plant reactor has adequate cooling capacity.

    • Implement controlled, slow addition of the most reactive reagent. Monitor the internal temperature closely and have an emergency cooling plan in place.

  • Check Starting Material Quality:

    • Purity that is acceptable at the lab scale may introduce significant impurities at the kilogram scale. Re-verify the purity of your 2-amino-5-chlorobenzonitrile or 2-amino-5-chlorobenzoic acid starting materials. Common impurities like isomers can lead to difficult-to-remove side products.[1]

Question 2: I am observing the formation of an unknown, highly colored impurity during the cyclization step. How can I identify and mitigate this?

Answer: Colored impurities often indicate the formation of extended conjugated systems or degradation products. In quinazoline synthesis, these can arise from oxidative side reactions or decomposition under harsh conditions (e.g., high heat or strong acid/base).

Common Causes:

  • Oxidation: The amino group on the quinazoline ring can be susceptible to oxidation, especially if the reaction is run with exposure to air at high temperatures.

  • Starting Material Degradation: Impurities in the starting 2-amino-5-chlorobenzonitrile, such as nitro-aromatic compounds, can be carried through and lead to colored byproducts.

  • Over-alkylation/Dimerization: If the reaction involves intermediates, improper stoichiometry or temperature control can lead to the formation of dimeric or polymeric materials which are often highly colored.

Workflow for Impurity Identification and Mitigation

cluster_0 Identification cluster_1 Mitigation Strategy cluster_2 Verification Isolate Isolate Impurity (Prep-HPLC or Column) Characterize Characterize Structure (LC-MS, NMR) Isolate->Characterize Hypothesize Hypothesize Formation (e.g., Oxidation, Side Rxn) Characterize->Hypothesize Provides Clues Modify Modify Process Parameters Inert Use Inert Atmosphere (N2/Ar) Modify->Inert If Oxidation Temp Lower Reaction Temperature Modify->Temp If Degradation PurifySM Purify Starting Material Modify->PurifySM If SM Impurity Monitor Monitor for Impurity in Modified Process Modify->Monitor

Caption: Workflow for impurity identification and removal.

Section 2: Work-up and Purification Challenges

Question 3: My product is difficult to filter and dries into hard clumps. How can I improve the physical properties of my Active Pharmaceutical Ingredient (API)?

Answer: This is a classic solid-form and particle engineering problem that is critical for scalability. Poor filtration is often caused by very small, needle-like crystals or an amorphous solid, which can clog the filter medium. The formation of hard agglomerates upon drying indicates strong intermolecular forces and can make downstream processing like milling and formulation difficult. The solution lies in controlling the crystallization process.

Column chromatography is not a viable purification method for multi-kilogram batches, making crystallization the most important unit operation for achieving the desired purity and physical form.

Key Factors Influencing Crystal Properties:

ParameterImpact on Crystal PropertiesScale-Up Consideration
Solvent Choice Influences solubility, crystal shape (morphology), and even the crystalline form (polymorphism).[2][3] A good solvent system will show high solubility at high temperatures and low solubility at room temperature.The solvent must be safe, environmentally acceptable, and economically viable at large scale. Solvent screens are essential.
Cooling Rate Rapid cooling ("crashing out") leads to small, impure crystals. Slow, controlled cooling allows for the growth of larger, purer crystals.Reactor cooling must be precisely controlled. A programmed cooling profile is often required for batch-to-batch consistency.
Agitation Affects crystal size distribution. Over-aggressive mixing can cause crystal breakage (secondary nucleation), leading to fines that are difficult to filter.Agitator speed must be optimized to keep solids suspended without causing excessive shear.
Seeding Adding a small amount of pure crystalline material can control the final crystal form and lead to a more uniform particle size distribution.A robust seeding protocol (seed amount, temperature of addition) is critical for reproducible results.

Troubleshooting Protocol: Improving API Physical Form

  • Conduct a Solvent Screen: Test the solubility of your crude this compound in a range of pharmaceutically acceptable solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, water) to find a suitable recrystallization solvent or anti-solvent system.[2]

  • Optimize the Cooling Profile: On a lab scale, compare the results of crash cooling versus a slow, linear cool (e.g., 10-20°C per hour). Analyze the resulting crystals by microscopy for size and shape.

  • Develop a Seeding Strategy: Once a good solvent system is found, perform crystallizations where you add 0.1-1% (w/w) of pure, crystalline product at the point of supersaturation. This can prevent oiling out and promote the growth of well-defined crystals.

  • Evaluate Filtration and Drying: Use a lab-scale filter dryer (or Büchner funnel with vacuum) to assess the filtration time and drying characteristics of the crystals obtained from your optimized process. The goal is a free-flowing powder, not a solid cake. Conventional drying processes can generate lumps, requiring further processing.[4]

Question 4: After crystallization, my product purity is still below the required 99.5%. How can I remove closely-related impurities?

Answer: Removing impurities that have similar structures and polarities to the final product is a significant challenge. A single crystallization may not be sufficient.

Strategies for Enhancing Purity:

  • Reslurry: Stirring the isolated, crude solid in a solvent where the product is sparingly soluble but the impurities are more soluble can be a very effective purification method at scale. The impurities are leached into the solvent.

  • Activated Carbon Treatment: If the impurities are colored or non-polar, adding a small amount of activated carbon to the solution before the hot filtration step of recrystallization can effectively adsorb them.[1]

  • pH Adjustment: If the impurities have different acidic or basic properties than your 2-amino-quinazoline product, you can sometimes use pH-controlled washes or extractions to selectively remove them.

  • Second Crystallization: While not ideal from a yield perspective, a second recrystallization from a different solvent system can often remove impurities that co-crystallized in the first system.

Decision Tree for Final Product Purification

Start Crude Product Purity < 99.5% Impurity_ID Identify Impurities (HPLC, LC-MS) Start->Impurity_ID Is_Colored Are Impurities Colored? Impurity_ID->Is_Colored Is_Polar Different Polarity? Is_Colored->Is_Polar No Carbon Recrystallize with Activated Carbon Is_Colored->Carbon Yes Is_AcidBase Different pKa? Is_Polar->Is_AcidBase No Reslurry Perform Reslurry in New Solvent System Is_Polar->Reslurry Yes AcidWash Aqueous Acid/Base Wash or pH-Controlled Crystallization Is_AcidBase->AcidWash Yes Recrystal Re-crystallize from Different Solvent Is_AcidBase->Recrystal No

Caption: Decision-making for API purification.

Section 3: Safety and Process Control

Question 5: What are the primary safety hazards to consider when scaling up the synthesis of this compound?

Answer: Process safety is the highest priority during scale-up. Hazards that are manageable in a fume hood can become life-threatening at the pilot or manufacturing scale.

Key Safety Considerations:

  • Thermal Hazards: As discussed, exothermic reactions are a major concern. A comprehensive understanding of the reaction's thermal profile is not optional; it is a necessity. Failure to control an exotherm can lead to a reactor over-pressurization and rupture.

  • Reagent Handling:

    • Corrosive Reagents: Syntheses may use strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, NaH). At scale, handling these requires specialized personal protective equipment (PPE) and engineered controls like closed-transfer systems.

    • Toxic Reagents: Some routes may involve toxic reagents like cyanogen bromide or phosphorus oxychloride (POCl₃). These require stringent containment and ventilation, and often dedicated scrubbing systems for off-gases.

  • Solvent Hazards: Handling large volumes of flammable solvents (e.g., toluene, THF, ethanol) creates a significant fire and explosion risk. All equipment must be properly grounded to prevent static discharge, and the area must be rated for flammable material handling.

  • Product Hazards: The final API itself may have toxicological properties that are not fully understood. It should be handled with appropriate containment (e.g., glove boxes, powder transfer systems) to minimize operator exposure.

A thorough Process Hazard Analysis (PHA) should be conducted by a multidisciplinary team of chemists and engineers before any scale-up activity is initiated.

References

Technical Support Center: Minimizing Byproducts in the Chlorination of Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, we will address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the chlorination of 4(3H)-quinazolinones and what causes their formation?

A1: The most frequently encountered byproducts in the chlorination of 4(3H)-quinazolinones depend on the chlorinating agent used and the reaction conditions. Common issues include:

  • Over-chlorination: Introduction of additional chlorine atoms onto the quinazolinone ring system, particularly on the benzene portion. This is often a result of harsh reaction conditions, such as high temperatures or prolonged reaction times, or the use of a highly reactive chlorinating agent.

  • Hydrolysis of the Product: The resulting 4-chloroquinazoline is susceptible to hydrolysis, converting it back to the starting 4(3H)-quinazolinone. This is especially problematic during aqueous workup procedures if the pH is not carefully controlled.[1] Pouring the reaction mixture into an acidic aqueous solution can enhance this hydrolysis.[1]

  • Formation of Phosphorylated Intermediates: When using phosphorus oxychloride (POCl₃), incomplete reaction can leave (O)- and (N)-phosphorylated quinazolinone intermediates.[2] These species can complicate purification.

  • Ring-Opened Byproducts: Under forcing conditions, cleavage of the pyrimidine ring can occur, leading to a complex mixture of degradation products.

  • Solvent-Related Byproducts: If a reactive solvent is used, it may be chlorinated or participate in side reactions.

The formation of these byproducts is primarily driven by the reactivity of the quinazolinone core and the specific chlorinating agent employed. The lactam-lactim tautomerism of the 4(3H)-quinazolinone system plays a significant role in its reactivity.[3][4]

Q2: How do I choose the right chlorinating agent for my specific quinazolinone derivative?

A2: The selection of a chlorinating agent is critical and should be based on the stability and electronic properties of your substrate. Here's a comparative overview:

Chlorinating AgentTypical ConditionsAdvantagesDisadvantagesBest Suited For
Phosphorus Oxychloride (POCl₃) Reflux, often neat or with a high-boiling solvent.[2]Readily available, effective for many substrates.Harsh conditions, can lead to over-chlorination and phosphorylated byproducts.[2]Robust, simple quinazolinones.
Thionyl Chloride (SOCl₂) Reflux, often with a catalytic amount of DMF.[3][4]Milder than POCl₃, gaseous byproducts (SO₂ and HCl) are easily removed.[5]Can still be too harsh for sensitive substrates.A good general-purpose alternative to POCl₃.
Phosphorus Pentachloride (PCl₅) Often used with POCl₃ or in a high-boiling solvent.[1]Highly reactive, can chlorinate less reactive substrates.Very harsh, can lead to significant byproduct formation.[6][7]Difficult-to-chlorinate substrates.
N-Chlorosuccinimide (NCS) Often used with a phosphine like triphenylphosphine (PPh₃).[3]Mild conditions, high selectivity.[8][9]Reagents can be more expensive, requires careful optimization.Sensitive or complex quinazolinones.
Oxalyl Chloride Used with a catalytic amount of DMF.[3][4]Effective under relatively mild conditions.Can be expensive and moisture-sensitive.When mild conditions are paramount.

Expert Insight: For novel or sensitive quinazolinone derivatives, it is advisable to start with milder reagents like NCS/PPh₃ or SOCl₂/DMF on a small scale to gauge reactivity and byproduct formation before proceeding to harsher conditions with POCl₃ or PCl₅.

Q3: I am observing poor regioselectivity with chlorination occurring on the benzene ring. How can I improve selectivity for the 4-position?

A3: Achieving high regioselectivity for the 4-position is a common challenge. Here are some strategies to enhance it:

  • Lower the Reaction Temperature: High temperatures often lead to a loss of selectivity. Running the reaction at the lowest effective temperature can significantly favor chlorination at the desired position.

  • Choose a Milder Chlorinating Agent: As discussed in Q2, switching from a harsh reagent like POCl₃/PCl₅ to a milder one like NCS/PPh₃ can dramatically improve regioselectivity.[3]

  • Protecting Groups: If your quinazolinone has electron-donating groups on the benzene ring that activate it towards electrophilic attack, consider using a temporary protecting group to deactivate these positions.

  • Catalyst Control: In some cases, the choice of catalyst can influence regioselectivity. For instance, in reactions involving SOCl₂, the amount of DMF can be critical.[3][4]

It's important to understand that the electronic nature of the substituents on the quinazolinone ring will heavily influence the site of chlorination.[3] Electron-withdrawing groups on the benzene ring can deactivate it towards electrophilic attack, thereby favoring chlorination at the 4-position.

Q4: My yield of 4-chloroquinazoline is consistently low, and I suspect hydrolysis during workup. What is the best procedure to isolate the product?

A4: Hydrolysis of the 4-chloroquinazoline product is a frequent cause of low yields.[1] The C-Cl bond at the 4-position is activated towards nucleophilic attack, especially by water. To minimize hydrolysis:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. The presence of moisture can react with the chlorinating agent and the product.[1]

  • Quenching Procedure: Instead of quenching the reaction mixture with water, which can create an acidic environment and promote hydrolysis, it is often better to pour the mixture onto crushed ice or a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[1] This neutralizes any acidic byproducts and keeps the temperature low.

  • Extraction: Promptly extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Drying and Evaporation: Thoroughly dry the organic extracts with a drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure.

Step-by-Step Protocol: Optimized Workup to Minimize Hydrolysis

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Monitor the pH to ensure it remains neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

II. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Multiple spots on TLC, indicating a mixture of products. Over-chlorination due to harsh conditions.Reduce reaction temperature and/or time. Switch to a milder chlorinating agent (e.g., NCS/PPh₃).
Incomplete reaction.Increase reaction time or temperature cautiously. Ensure the starting material is fully dissolved.
The isolated product is primarily the starting 4(3H)-quinazolinone. Hydrolysis of the 4-chloroquinazoline product during workup.Follow the optimized workup protocol described in Q4. Ensure all glassware and reagents are dry.
The reaction did not proceed to completion.Re-evaluate the choice of chlorinating agent and reaction conditions. Consider a more reactive agent if necessary.
A thick, difficult-to-stir slurry forms during the reaction. Poor solubility of the starting material or intermediates.Use a co-solvent to improve solubility (e.g., toluene with POCl₃).[1] Ensure efficient stirring throughout the reaction.
The reaction turns dark or tar-like. Decomposition of the starting material or product.The reaction conditions are likely too harsh. Immediately attempt the reaction at a lower temperature and with a milder reagent.

III. Visualizing the Process

General Workflow for Chlorination and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Troubleshooting start Start with Quinazolinone dry Ensure Anhydrous Conditions start->dry choose_reagent Select Chlorinating Agent (e.g., POCl3, SOCl2, NCS) dry->choose_reagent set_conditions Set Reaction Conditions (Temp, Time) choose_reagent->set_conditions run_reaction Run Chlorination set_conditions->run_reaction quench Quench on Ice/NaHCO3 run_reaction->quench extract Extract with Organic Solvent quench->extract purify Purify (e.g., Chromatography) extract->purify analyze Analyze Product (TLC, NMR, MS) purify->analyze troubleshoot Troubleshoot Byproducts analyze->troubleshoot Byproducts Detected troubleshoot->choose_reagent troubleshoot->set_conditions Adjust Conditions troubleshoot->quench Optimize Workup

Caption: A workflow diagram for the chlorination of quinazolinones, including key troubleshooting loops.

Decision Tree for Selecting a Chlorinating Agent

G cluster_mild Mild Conditions cluster_moderate Moderate Conditions cluster_harsh Harsh Conditions start Substrate Sensitivity? sensitive Sensitive/Complex Substrate start->sensitive Yes robust Robust/Simple Substrate start->robust No ncs NCS / PPh3 sensitive->ncs oxalyl Oxalyl Chloride / DMF sensitive->oxalyl socl2 SOCl2 / DMF robust->socl2 pocl3 POCl3 socl2->pocl3 If reaction is sluggish pcl5 PCl5 pocl3->pcl5 For very unreactive substrates

Caption: A decision tree to guide the selection of an appropriate chlorinating agent based on substrate sensitivity.

IV. References

  • Al-Hiari, Y. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 875. --INVALID-LINK--

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. --INVALID-LINK--

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. --INVALID-LINK--

  • BenchChem. (2025). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. --INVALID-LINK--

  • Wikipedia. (n.d.). N-Chlorosuccinimide. --INVALID-LINK--

  • Wikipedia. (n.d.). Phosphorus pentachloride. --INVALID-LINK--

  • BYJU'S. (n.d.). Phosphorus Trichloride (PCl3). --INVALID-LINK--

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). --INVALID-LINK--

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. --INVALID-LINK--

  • Organic Chemistry. (2025). Alcohol + SOCl2. --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). Reaction of alcohols with PCl5 and PCl3. --INVALID-LINK--

  • Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. --INVALID-LINK--

  • organic-reaction.com. (n.d.). Alcohol to Chloride - Common Conditions. --INVALID-LINK--

References

Technical Support Center: Enhancing the Selectivity of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based kinase inhibitors. This guide is designed to provide you with practical, in-depth solutions to common challenges encountered during the development of selective kinase inhibitors. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: My lead quinazoline-based inhibitor is potent against my target kinase, but kinome profiling reveals significant off-target activity. What are the initial steps to diagnose and address this?

A1: This is a common challenge in kinase inhibitor development, as the ATP-binding site is highly conserved across the kinome. The key is a systematic approach to identify the problematic off-targets and devise a strategy to mitigate them.

Initial Diagnostic Steps:

  • Analyze the Kinome Scan Data: Don't just look at the primary off-targets. Categorize them by kinase family. Are the off-targets structurally similar to your primary target? Understanding the nature of the off-targets provides clues for rational design.

  • Computational Modeling: Perform molecular docking of your inhibitor into the crystal structures of both your primary target and key off-targets. This can reveal subtle differences in the binding pockets that can be exploited. Pay close attention to amino acid residues that differ between the target and off-targets in the immediate vicinity of your compound.[1][2]

  • Consult Structure-Activity Relationship (SAR) Data: Review existing SAR for your quinazoline scaffold. Have others reported selectivity issues with similar compounds? This can provide immediate insights into moieties that contribute to promiscuity.[3][4][5]

Immediate Actions:

  • Confirm with Orthogonal Assays: Validate the off-target hits from the initial screen using a different assay format (e.g., if the primary screen was a binding assay, use a functional enzymatic assay). This rules out assay-specific artifacts.[6][7]

  • Prioritize Off-Targets: Not all off-targets are equally problematic. Focus on those that are expressed in your target cell/tissue type and have known biological roles that could confound your results or lead to toxicity.

This initial analysis will form the foundation for a targeted medicinal chemistry effort to improve selectivity.

Q2: What are the most effective medicinal chemistry strategies to improve the selectivity of a quinazoline-based inhibitor?

A2: Improving selectivity typically involves introducing chemical modifications that exploit subtle differences between the ATP-binding pockets of the target kinase and off-target kinases. The quinazoline scaffold offers several positions for modification.[3][8]

Key Strategies:

  • Exploiting the "Gatekeeper" Residue: This residue controls access to a deeper hydrophobic pocket in the kinase active site. A bulky gatekeeper in an off-target kinase can be exploited by adding a larger substituent to your inhibitor that will clash with it, thus preventing binding. Conversely, a small gatekeeper in your target kinase allows for the addition of bulky groups to your inhibitor to increase potency and selectivity.

  • Targeting Non-Conserved Regions: Focus on modifications that extend into less conserved regions of the ATP binding site. For example, substitutions at the 6- and 7-positions of the quinazoline ring can often be modified to interact with unique residues or solvent-exposed regions of the target kinase.[3][9]

  • Macrocyclization: This strategy involves tethering two positions of the inhibitor to create a macrocycle. This pre-organizes the molecule into a conformation that is more favorable for binding to the target kinase and less favorable for off-targets, significantly enhancing selectivity.[10][11]

  • "Click Chemistry" Modifications: Utilizing techniques like click chemistry can allow for the rapid synthesis of a library of derivatives with diverse functionalities, which can then be screened for improved selectivity.[12]

The following table summarizes common modification points on the quinazoline core and their potential impact on selectivity:

Modification PositionRationale for Enhancing SelectivityRepresentative Examples
4-Anilino Group This group often extends towards the solvent-exposed region and can be modified to interact with unique residues outside the core ATP-binding site.Addition of sulfonamides, amides, or other polar groups to improve interactions with the protein surface.[3]
6- and 7-Positions These positions are often solvent-exposed and can accommodate a wide range of substituents to improve solubility and target specific sub-pockets.Methoxy, ethoxy, and other alkoxy groups are common. Larger groups can be introduced to probe for unique interactions.[3][8]
2-Position Modifications at this position can influence the orientation of the molecule within the binding pocket.Introduction of small heterocyclic rings can alter the binding mode and improve selectivity.[4]

Troubleshooting Guides

Problem 1: My rationally designed, second-generation inhibitor shows reduced off-target effects but has lost potency against the primary target.

This is a classic "selectivity vs. potency" trade-off. The modifications that disfavored binding to off-targets may have also slightly disrupted the optimal binding to your primary target.

Troubleshooting Workflow:

G A Potency Loss Observed B Re-evaluate Docking Models: Compare binding poses of parent vs. new inhibitor in the primary target. A->B C Hypothesize Reason for Potency Loss: - Steric clash? - Loss of key H-bond? - Unfavorable desolvation? B->C D Synthesize Analogs with Subtle Modifications: - Slightly smaller substituents. - Shift substituent position. - Isosteric replacements. C->D E Assay New Analogs for Potency and Selectivity D->E F Analyze SAR of New Analogs E->F G Identify Modifications that Restore Potency while Maintaining Selectivity F->G

Caption: Workflow for addressing potency loss while improving selectivity.

Detailed Steps:

  • Re-examine Computational Models: Go back to your docking simulations. What conformational changes did your modifications induce in the inhibitor when bound to the primary target? Did it disrupt a critical hydrogen bond or introduce a subtle steric clash?[1][13]

  • Hypothesize and Test: Based on the modeling, propose a reason for the potency loss. For example, if you added a bulky group that now clashes with a residue, synthesize a new analog with a slightly smaller group. If a key interaction was lost, try to restore it with a different functional group.

  • Iterative SAR: This is an iterative process. Synthesize a small, focused library of analogs to probe the SAR around the modifications that conferred selectivity. The goal is to find the "sweet spot" that balances potency and selectivity.[4][5]

Problem 2: How do I set up a robust experimental cascade to evaluate the selectivity of my new quinazoline inhibitors?

A well-designed assay cascade ensures that you are making data-driven decisions and efficiently prioritizing compounds.

Experimental Workflow for Selectivity Profiling:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Broad Selectivity Profiling cluster_2 Tier 3: Hit Confirmation & Dose-Response cluster_3 Tier 4: Cellular Assays A Primary Target Assay (e.g., ADP-Glo™, TR-FRET) Determine IC50 B Kinome Panel Screen (e.g., Reaction Biology, Eurofins) Single high concentration (e.g., 1 µM) A->B Potent Hits C Determine IC50 for Confirmed Off-Targets (>70% inhibition in Tier 2) B->C Identify Off-Targets D Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Prioritized Compounds E Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) D->E

Caption: A tiered approach to kinase inhibitor selectivity profiling.

Detailed Protocol: Tier 2 Kinome Profiling

This protocol outlines a general approach for an initial broad selectivity screen.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of your inhibitor in 100% DMSO.

    • Perform serial dilutions to create a working stock for the assay. The final assay concentration is typically 1 µM.

  • Assay Execution (Example using a radiometric assay like HotSpot™): [14]

    • A large panel of recombinant human protein kinases (e.g., >300) is used.[15]

    • Each kinase reaction is set up in a multi-well plate containing the specific kinase, its substrate, and radiolabeled ATP ([γ-³³P]ATP).[6]

    • Your compound is added to the reaction mixture at a single, high concentration (e.g., 1 µM). A DMSO control is run for each kinase.

    • The reactions are incubated to allow for substrate phosphorylation.

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition for each kinase is calculated relative to the DMSO control.

    • A "selectivity score" can be calculated, which is the number of kinases inhibited above a certain threshold (e.g., 70%) divided by the total number of kinases tested. A lower score indicates higher selectivity.[16]

Data Presentation:

The results from a kinome scan are often visualized as a "kinome tree" to easily see which branches of the kinase family are affected. Quantitative data should be presented in a table.

Table 1: Example Kinase Selectivity Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)Fold Selectivity (vs. Primary Target)
Primary Target (e.g., EGFR) 98%10-
Off-Target 1 (e.g., HER2)85%15015-fold
Off-Target 2 (e.g., VEGFR2)75%80080-fold
Off-Target 3 (e.g., SRC)30%>10,000>1000-fold

This structured approach ensures that you are systematically evaluating and de-risking your compounds for off-target effects, ultimately leading to the development of safer and more effective therapeutic agents.

References

Technical Support Center: Addressing Drug Resistance with Second-Generation Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with second-generation quinazoline inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during your experiments. As a senior application scientist, my goal is to blend technical accuracy with field-proven insights to help you navigate the complexities of overcoming drug resistance. This resource is structured into two main parts: a "Frequently Asked Questions" section to address core concepts and a "Troubleshooting Guide" for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanism and application of second-generation quinazoline inhibitors.

Q1: What distinguishes second-generation quinazoline inhibitors from first-generation inhibitors?

Second-generation quinazoline inhibitors, such as afatinib and dacomitinib, were developed to overcome the resistance mechanisms that limit the efficacy of first-generation inhibitors like gefitinib and erlotinib.[1] The key distinction lies in their mechanism of action. While first-generation inhibitors bind reversibly to the ATP-binding site of the epidermal growth factor receptor (EGFR), second-generation inhibitors form a covalent, irreversible bond.[2][3] This irreversible binding provides a more sustained and potent inhibition of EGFR signaling.

Q2: What is the primary mechanism of acquired resistance to first-generation EGFR inhibitors that second-generation inhibitors were designed to address?

The most common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) is the T790M mutation in exon 20 of the EGFR gene.[4][5] This "gatekeeper" mutation accounts for approximately 50-60% of resistance cases.[2][4] The T790M mutation increases the affinity of the EGFR kinase for ATP, which reduces the binding efficacy of reversible first-generation TKIs.[5] Second-generation inhibitors were designed to overcome this by forming a covalent bond that is less affected by the increased ATP affinity.[2]

Q3: Do second-generation quinazoline inhibitors have activity against other HER family members?

Yes, a significant feature of second-generation inhibitors like afatinib and dacomitinib is their activity as pan-HER inhibitors. They irreversibly bind to and inhibit not only EGFR (HER1) but also other members of the ErbB family of receptor tyrosine kinases, namely HER2 and HER4.[3] This broader activity can be advantageous in tumors where signaling through other HER family members contributes to cell proliferation and survival.

Q4: Can resistance still develop to second-generation quinazoline inhibitors?

Yes, despite their improved efficacy, acquired resistance to second-generation EGFR-TKIs can still occur. While they are effective against the T790M mutation, other resistance mechanisms can emerge. These include the development of a C797S mutation, which prevents the covalent binding of the inhibitor, and the activation of alternative signaling pathways, such as MET or HER2 amplification.[4][6]

Q5: What are some of the common off-target effects observed with second-generation quinazoline inhibitors?

Due to their pan-HER inhibition and irreversible nature, second-generation quinazoline inhibitors can have a higher incidence of off-target effects compared to first-generation inhibitors. Common adverse events are often related to the inhibition of wild-type EGFR in healthy tissues, leading to skin toxicities (rash, acneiform dermatitis) and gastrointestinal issues (diarrhea).[3][7] These toxicities can sometimes necessitate dose reductions.[3]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your in vitro and cell-based experiments.

Issue 1: Inconsistent IC50 Values in Biochemical Kinase Assays

Question: "I'm performing an in vitro kinase assay with a second-generation quinazoline inhibitor and my IC50 values are highly variable between experiments. What could be the cause?"

Answer: Inconsistent IC50 values with irreversible inhibitors are a common issue and can stem from several factors related to the assay conditions. Unlike reversible inhibitors, the IC50 of an irreversible inhibitor is time-dependent.[8][9]

Causality and Solution:

  • Incubation Time: The apparent IC50 will decrease with longer incubation times as more inhibitor molecules have the opportunity to form a covalent bond with the enzyme.[8][10]

    • Protocol: Standardize a fixed pre-incubation time for the enzyme and inhibitor before adding the substrate (e.g., 30, 60, or 120 minutes). Report the IC50 value along with the pre-incubation time. For a more comprehensive characterization, you can determine IC50 values at multiple time points to calculate the kinetic parameters kinact and KI.[11]

  • Enzyme Concentration: In biochemical assays, the lower limit of the IC50 for an irreversible inhibitor is half the enzyme concentration.[10] Variations in the active enzyme concentration will directly impact your IC50 values.

    • Protocol: Ensure consistent enzyme concentration across all experiments. Use a fresh aliquot of enzyme for each experiment and perform a protein concentration assay (e.g., Bradford or BCA) to confirm the concentration.

  • ATP Concentration: Quinazoline inhibitors are ATP-competitive. Therefore, the concentration of ATP in your assay will affect the apparent potency of the inhibitor.[12]

    • Protocol: Use an ATP concentration that is at or near the Km of the enzyme for ATP. This will provide a more sensitive measure of inhibitor potency. Ensure the ATP concentration is consistent across all assays.

Experimental Workflow: Standardized Biochemical Kinase Assay

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of quinazoline inhibitor add_inhibitor Add inhibitor dilutions to assay plate prep_inhibitor->add_inhibitor prep_enzyme Thaw and dilute enzyme to working concentration add_enzyme Add enzyme to plate prep_enzyme->add_enzyme prep_atp Prepare ATP/substrate mix start_reaction Initiate reaction by adding ATP/substrate mix prep_atp->start_reaction pre_incubate Pre-incubate enzyme and inhibitor (Standardized Time, e.g., 60 min) add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate at optimal temperature start_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction read_plate Read plate (e.g., fluorescence, luminescence) stop_reaction->read_plate plot_data Plot % inhibition vs. log[inhibitor] read_plate->plot_data calc_ic50 Calculate IC50 using non-linear regression plot_data->calc_ic50

Caption: Standardized workflow for a biochemical kinase assay with an irreversible inhibitor.

Issue 2: Discrepancy Between Biochemical IC50 and Cellular EC50

Question: "My second-generation quinazoline inhibitor is very potent in a biochemical assay (low nanomolar IC50), but its potency is much lower in a cell-based viability assay (micromolar EC50). Why is there such a large difference?"

Answer: A significant shift in potency between biochemical and cellular assays is a common observation for kinase inhibitors and can be attributed to several factors.[13]

Causality and Solution:

  • High Intracellular ATP Concentration: The concentration of ATP inside a cell is typically in the millimolar range, which is much higher than the ATP concentrations used in most biochemical assays.[13] As quinazoline inhibitors compete with ATP for binding to the kinase, this high intracellular ATP concentration can significantly reduce the apparent potency of the inhibitor.

    • Insight: This is an inherent challenge of ATP-competitive inhibitors. The observed cellular EC50 is often a more physiologically relevant measure of the compound's potential efficacy.

  • Cellular Uptake and Efflux: The inhibitor must cross the cell membrane to reach its intracellular target. Poor membrane permeability or active efflux by transporters like P-glycoprotein can reduce the intracellular concentration of the inhibitor, leading to lower apparent potency.

    • Troubleshooting: You can use cell lines with known expression levels of efflux pumps or use efflux pump inhibitors to investigate this possibility.

  • Off-Target Effects and Cellular Compensation: In a cellular context, the inhibitor may have off-target effects that influence cell viability. Additionally, cells can activate compensatory signaling pathways to overcome the inhibition of the primary target.[1][5]

    • Protocol: To confirm on-target activity in cells, perform a Western blot to assess the phosphorylation status of the target kinase (e.g., phospho-EGFR) and key downstream signaling proteins (e.g., phospho-Akt, phospho-ERK) at various inhibitor concentrations. A dose-dependent decrease in phosphorylation would confirm target engagement.

Experimental Workflow: Correlating Biochemical and Cellular Potency

cluster_biochem Biochemical Assay cluster_cellular Cell-Based Assays cluster_analysis Analysis biochem_assay Determine IC50 against purified enzyme compare_potency Compare IC50 and EC50 values biochem_assay->compare_potency cell_viability Determine EC50 in a cell viability assay (e.g., MTT) cell_viability->compare_potency western_blot Assess target engagement (p-EGFR) by Western blot analyze_shift Analyze reasons for potency shift (ATP competition, cell permeability, etc.) western_blot->analyze_shift compare_potency->analyze_shift

Caption: Workflow for comparing biochemical and cellular potency of quinazoline inhibitors.

Issue 3: Developing a Model of Acquired Resistance

Question: "I want to study the mechanisms of acquired resistance to a second-generation quinazoline inhibitor. What is the best way to generate a resistant cell line?"

Answer: Generating a cell line with acquired resistance is a valuable tool for understanding resistance mechanisms and testing novel therapeutic strategies.[14][15] The most common method involves chronic exposure of a sensitive cell line to the inhibitor.

Causality and Solution:

  • Dose Escalation: The key to developing resistance is to gradually increase the concentration of the inhibitor over time. This allows for the selection and expansion of a subpopulation of cells that have acquired resistance-conferring mutations or have adapted through other mechanisms.

    • Protocol:

      • Start by treating a sensitive cell line (e.g., an EGFR-mutant NSCLC cell line) with the second-generation quinazoline inhibitor at a concentration close to its EC50 value.

      • Culture the cells in the presence of the inhibitor, replacing the media with fresh inhibitor-containing media every 2-3 days.

      • Once the cells have adapted and are proliferating steadily, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5x to 2x increments).

      • Continue this process for several months until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., 5-10 times the original EC50).

      • Once a resistant population is established, you can perform molecular analyses (e.g., sequencing of the EGFR gene, RNA-seq) to identify the mechanism of resistance.

Experimental Workflow: Generating an Acquired Resistance Cell Line

start Start with a sensitive parental cell line treat_ec50 Treat with inhibitor at EC50 concentration start->treat_ec50 culture Culture and monitor cell proliferation treat_ec50->culture increase_dose Gradually increase inhibitor concentration culture->increase_dose Cells are proliferating increase_dose->culture resistant_population Establish a stable resistant population increase_dose->resistant_population Cells tolerate high concentration characterize Characterize resistance mechanism (e.g., sequencing) resistant_population->characterize

Caption: Step-by-step process for generating a cell line with acquired resistance.

Part 3: Quantitative Data Summary

The following table summarizes the reported IC50 values for representative first and second-generation quinazoline inhibitors against wild-type EGFR and common EGFR mutations.

Inhibitor (Generation)TargetIC50 (nM)Reference(s)
Gefitinib (1st)EGFR WT>1000[16]
EGFR L858R~20[16]
EGFR delE746-A750~10[16]
EGFR L858R/T790M>1000[16]
Afatinib (2nd)EGFR WT~10[16]
EGFR L858R~0.5[16]
EGFR delE746-A750~0.4[16]
EGFR L858R/T790M~10-50[16]
Dacomitinib (2nd)EGFR WT~6[3]
EGFR L858R~2.5[3]
EGFR delE746-A750~1.5[3]
EGFR L858R/T790M~50[3]

Note: IC50 values can vary depending on the specific assay conditions.

Part 4: Signaling Pathway Diagram

The diagram below illustrates the EGFR signaling pathway and the points of inhibition by first and second-generation quinazoline inhibitors, as well as common resistance mechanisms.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_resistance Resistance Mechanisms EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gen1 1st Gen Inhibitors (Gefitinib, Erlotinib) Gen1->EGFR Reversible Inhibition Gen2 2nd Gen Inhibitors (Afatinib, Dacomitinib) Gen2->EGFR Irreversible Inhibition T790M T790M Mutation T790M->Gen1 Blocks Binding MET_amp MET Amplification MET_amp->PI3K Bypass Activation

Caption: EGFR signaling pathway, points of inhibition, and resistance mechanisms.

References

Validation & Comparative

The Quinazoline Scaffold: A Comparative Analysis of EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Understanding and Evaluating Epidermal Growth Factor Receptor (EGFR) Inhibitors Featuring the Quinazoline Core.

The quinazoline scaffold has proven to be a cornerstone in the development of targeted therapies against cancers driven by the epidermal growth factor receptor (EGFR). This guide provides a comparative analysis of prominent EGFR inhibitors built upon this versatile chemical framework, offering insights into their mechanisms of action, resistance profiles, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical class of anticancer agents.

The Central Role of EGFR and the Quinazoline Advantage

The epidermal growth factor receptor is a transmembrane protein that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1] In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling, driven by mutations or overexpression, is a key oncogenic driver.[1][2] The quinazoline core has emerged as a highly effective scaffold for designing EGFR inhibitors due to its ability to competitively bind to the ATP-binding site within the EGFR kinase domain, thereby inhibiting its downstream signaling pathways.[3][4] This targeted approach offers a more precise and often less toxic alternative to traditional chemotherapy.

Generations of Quinazoline-Based EGFR Inhibitors: A Comparative Overview

The development of quinazoline-based EGFR inhibitors has progressed through several generations, each designed to address the limitations of its predecessors, primarily acquired resistance.

First-Generation Inhibitors: Gefitinib and Erlotinib

Gefitinib and Erlotinib were the pioneers in this class, demonstrating significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[5][6] These reversible inhibitors compete with ATP for the kinase binding site. However, their effectiveness is often curtailed by the emergence of the T790M "gatekeeper" mutation, which accounts for approximately 60% of acquired resistance cases.[7][8]

Second-Generation Inhibitors: Afatinib and Dacomitinib

To combat resistance, second-generation inhibitors like Afatinib were developed. These molecules form a covalent, irreversible bond with the EGFR kinase domain, providing a more sustained inhibition.[4][9] While effective against T790M in preclinical models, their clinical utility has been hampered by dose-limiting toxicities due to their simultaneous inhibition of wild-type (WT) EGFR.[10][11]

Third-Generation Inhibitors: Osimertinib

Osimertinib represents a major breakthrough, as it was specifically designed to be a mutant-selective, irreversible inhibitor.[7][8] It potently inhibits both activating EGFR mutations and the T790M resistance mutation while sparing WT EGFR, leading to a significantly improved therapeutic window and better patient outcomes.[8][10] However, resistance to osimertinib inevitably develops, often through the acquisition of the C797S mutation, which prevents the covalent bond formation.[12][13]

Fourth-Generation and Beyond: The Quest to Overcome C797S

The emergence of the C797S mutation has spurred the development of fourth-generation inhibitors.[14] These novel agents, often employing allosteric inhibition mechanisms, are designed to be effective against the triple-mutant EGFR (activating mutation + T790M + C797S).[14][15]

Comparative Efficacy of Quinazoline-Based EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for key quinazoline-based EGFR inhibitors against various cancer cell lines, illustrating their potency against different EGFR mutation statuses.

InhibitorGenerationPrimary Target(s)Cancer Cell LineEGFR Mutation StatusIC50 (nM)
Gefitinib FirstEGFRHCC827Exon 19 Deletion13.06[3]
PC9Exon 19 Deletion77.26[3]
Erlotinib FirstEGFRA431Overexpressing100[16]
Afatinib SecondEGFR, HER2NCI-H1975L858R/T790M<100[9]
Lapatinib FirstEGFR, HER2BT-474HER2 Overexpressing100[16]
Osimertinib ThirdEGFR (mutant)H1975L858R/T790MPotent Inhibition[11]

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the points of intervention by quinazoline-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization ATP ATP ATP->EGFR Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Key Experimental Protocols for Evaluating EGFR Inhibitors

The robust evaluation of novel EGFR inhibitors relies on a series of well-defined in vitro and in vivo assays. Below are detailed protocols for fundamental experiments.

EGFR Kinase Assay (In Vitro)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the conversion of ADP to ATP.[17][18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).[17]

    • Dilute the recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer.[17][18]

    • Prepare a master mix containing ATP and the substrate in the kinase assay buffer.[17]

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the serially diluted test inhibitor or a control inhibitor to the wells of a 96-well or 384-well plate.[19]

  • Kinase Reaction:

    • Add the master mix of ATP and substrate to each well.[17]

    • Initiate the reaction by adding the diluted EGFR enzyme to each well.[17]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[20]

  • Signal Detection:

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay).[17][18] This involves converting the generated ADP to ATP and then measuring the light produced by a luciferase reaction.[17]

    • Incubate at room temperature for 30-40 minutes.[17][20]

    • Measure the luminescence using a plate reader.[17]

  • Data Analysis:

    • Subtract the blank control values.

    • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[19]

Cell-Based Proliferation/Viability Assay

This assay assesses the ability of an inhibitor to suppress the growth and viability of cancer cells that are dependent on EGFR signaling.[21][22]

Principle: The number of viable cells is quantified by measuring metabolic activity (e.g., using an MTS or MTT assay) or ATP content (e.g., using CellTiter-Glo®).[17][22]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A431, HCC827, PC9) in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well).[17]

    • Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the complete growth medium.

    • Replace the old medium with the medium containing the diluted compound or a vehicle control (e.g., 0.1% DMSO).[17]

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[17]

  • Viability Measurement:

    • For MTS/MTT Assay: Add the reagent to each well and incubate until a color change is observed. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[17]

    • For CellTiter-Glo® Assay: Add the reagent to each well, mix, and measure the luminescent signal.[23]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[17]

In Vivo Tumor Xenograft Model

This assay evaluates the antitumor efficacy of an inhibitor in a living organism.[1][24]

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.[10][25]

Step-by-Step Protocol:

  • Cell Implantation:

    • Inject a suspension of human cancer cells (e.g., H1975 for T790M-positive NSCLC) subcutaneously into the flank of immunocompromised mice.[25]

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring and Data Collection:

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

    • Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the inhibitor.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel quinazoline-based EGFR inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay EGFR Kinase Assay (Biochemical Potency) Cell_Proliferation Cell Proliferation Assay (Cellular Efficacy) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Target Engagement) Cell_Proliferation->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics Xenograft Tumor Xenograft Model (In Vivo Efficacy) PK_PD->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Clinical_Candidate Clinical Candidate Toxicity->Clinical_Candidate Start Novel Quinazoline Compound Start->Kinase_Assay Lead_Optimization->PK_PD

Caption: General workflow for the preclinical evaluation of an EGFR inhibitor.

Overcoming Resistance: The Evolving Landscape

The clinical success of EGFR inhibitors is continually challenged by the evolution of resistance mechanisms. The T790M mutation was the primary hurdle for first- and second-generation inhibitors, which was effectively addressed by osimertinib.[7][8] Now, the C797S mutation poses the main challenge for third-generation agents.[12][13] Understanding these resistance mechanisms at a molecular level is crucial for the rational design of the next wave of EGFR inhibitors.

Visualizing Resistance Mechanisms

Resistance_Mechanisms cluster_inhibitors EGFR Inhibitors cluster_mutations EGFR Mutations Gen1_2 1st/2nd Gen Inhibitors (Gefitinib, Afatinib) T790M T790M Mutation Gen1_2->T790M Induces Resistance Gen3 3rd Gen Inhibitor (Osimertinib) C797S C797S Mutation Gen3->C797S Induces Resistance Gen4 4th Gen Inhibitors (Allosteric) Activating_Mutation Activating Mutation (e.g., L858R, Del19) Activating_Mutation->Gen1_2 Sensitivity T790M->Gen3 Sensitivity C797S->Gen4 Potential Sensitivity

Caption: Evolution of EGFR mutations and inhibitor generations.

Conclusion

The quinazoline scaffold has been instrumental in the development of life-saving EGFR inhibitors. The journey from first- to fourth-generation agents highlights a remarkable interplay of medicinal chemistry, molecular biology, and clinical science. For researchers in this field, a thorough understanding of the comparative strengths and weaknesses of these inhibitors, coupled with robust experimental validation, is paramount for the continued development of effective cancer therapies. The protocols and comparative data presented in this guide serve as a foundational resource for these endeavors.

References

A Definitive Guide to the Structural Validation of 2-Amino-5-chloroquinazoline using 2D-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective on Ensuring Structural Integrity in Drug Discovery

In the landscape of modern drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of both efficacy and safety. For researchers and scientists in the pharmaceutical industry, the synthesis of novel compounds is merely the first step; rigorous structural validation is paramount before a candidate can advance. This guide provides an in-depth, technical walkthrough for validating the structure of 2-Amino-5-chloroquinazoline, a common scaffold in medicinal chemistry, utilizing a suite of two-dimensional nuclear magnetic resonance (2D-NMR) techniques.

This document moves beyond a simple recitation of protocols. It delves into the strategic reasoning behind experimental choices, offering a self-validating workflow that ensures the highest degree of confidence in your structural assignments. We will explore the synergistic power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to piece together the molecular puzzle of this compound.

The Challenge: Beyond the 1D Spectrum

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of individual nuclei, complex aromatic systems like this compound often present overlapping signals in their 1D spectra, making definitive assignments challenging. 2D-NMR spectroscopy overcomes this limitation by spreading the NMR data across two frequency dimensions, revealing correlations between nuclei that are essential for elucidating the complete molecular architecture.[1][2]

The Toolkit: A Symphony of 2D-NMR Experiments

To confidently assemble the structure of this compound, we will employ a trio of powerful 2D-NMR experiments. Each provides a unique piece of the structural puzzle, and together they offer a comprehensive and cross-verifiable dataset.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] It is the primary tool for establishing proton-proton connectivity within individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation).[5][6][7] It provides a clear and sensitive map of all direct carbon-hydrogen bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four).[8][9][10][11][12] It is crucial for connecting disparate spin systems and identifying quaternary carbons.

Experimental Protocol: A Self-Validating Workflow

The following is a detailed, step-by-step methodology for acquiring the necessary 2D-NMR data for this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Sample Preparation:

  • Dissolve approximately 10-20 mg of synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize a wide range of organic compounds and its residual solvent peak does not typically interfere with the aromatic region of interest.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

  • Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically around 4-5 cm).

NMR Data Acquisition:

A standard 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Acquire a 1D ¹H NMR spectrum: This initial spectrum serves as a reference and allows for the optimization of spectral width and transmitter offset.

  • Acquire a 1D ¹³C NMR spectrum: This provides the carbon chemical shifts and helps in setting up the heteronuclear experiments.

  • Acquire a 2D ¹H-¹H COSY spectrum:

    • Use a standard COSY-90 pulse sequence.[3]

    • Optimize the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

  • Acquire a 2D ¹H-¹³C HSQC spectrum:

    • Employ an edited HSQC sequence to differentiate between CH, CH₂, and CH₃ signals by their phase. This provides similar information to a DEPT-135 experiment but with significantly higher sensitivity.[9]

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Acquire a 2D ¹H-¹³C HMBC spectrum:

    • Optimize the long-range coupling delay to detect correlations over a range of J-couplings (a typical value is optimized for 8 Hz). This allows for the observation of correlations between protons and carbons separated by two to three bonds.[9][10]

The logical flow of this experimental workflow can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in DMSO-d6 filter Filter into NMR tube dissolve->filter h1 1D ¹H NMR filter->h1 c13 1D ¹³C NMR h1->c13 cosy 2D ¹H-¹H COSY c13->cosy hsqc 2D ¹H-¹³C HSQC cosy->hsqc hmbc 2D ¹H-¹³C HMBC hsqc->hmbc assign Structural Elucidation hmbc->assign

Caption: A streamlined workflow for the 2D-NMR analysis of this compound.

Data Analysis and Structural Elucidation: A Case Study

Let's consider a hypothetical but realistic set of NMR data for this compound to illustrate the interpretation process.

Predicted ¹H and ¹³C NMR Data:

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2-NH₂6.80 (s, 2H)-
48.45 (s, 1H)155.0
5-128.0
67.50 (d, J=8.5 Hz, 1H)126.0
77.20 (dd, J=8.5, 2.0 Hz, 1H)125.0
87.80 (d, J=2.0 Hz, 1H)130.0
8a-148.0
4a-120.0
2-162.0

Step 1: COSY Analysis - Identifying Proton Spin Systems

The COSY spectrum reveals correlations between coupled protons. In our case, we would expect to see a cross-peak between the proton at 7.50 ppm (H-6) and the proton at 7.20 ppm (H-7), as they are vicinally coupled. We would also expect a weaker correlation between H-7 (7.20 ppm) and H-8 (7.80 ppm) due to their meta-coupling. The proton at 8.45 ppm (H-4) and the NH₂ protons at 6.80 ppm are expected to be singlets and therefore will not show any COSY cross-peaks.

Step 2: HSQC Analysis - Direct C-H Correlations

The HSQC spectrum directly links each proton to its attached carbon. This is a crucial step for unambiguous assignment.

¹H Shift (ppm)¹³C Shift (ppm)Assignment
8.45155.0C-4 / H-4
7.50126.0C-6 / H-6
7.20125.0C-7 / H-7
7.80130.0C-8 / H-8

Step 3: HMBC Analysis - Connecting the Pieces

The HMBC spectrum provides the long-range correlations that are essential for piecing together the entire molecular framework, including the positions of quaternary carbons and substituents.

Expected Key HMBC Correlations:

ProtonCorrelating Carbons (Predicted Shifts)Inferred Connectivity
H-4 (8.45)C-2 (162.0), C-8a (148.0), C-5 (128.0)Confirms position of H-4 adjacent to N-3 and C-4a.
H-6 (7.50)C-8 (130.0), C-4a (120.0), C-5 (128.0)Links H-6 to the carbocyclic ring and confirms C-5 position.
H-7 (7.20)C-5 (128.0), C-8a (148.0)Further confirms the carbocyclic ring structure.
H-8 (7.80)C-6 (126.0), C-4a (120.0)Completes the assignment of the carbocyclic ring.
2-NH₂ (6.80)C-2 (162.0)Confirms the position of the amino group at C-2.

The network of correlations from these 2D-NMR experiments can be visualized as follows:

Caption: Summary of predicted NMR data and key 2D correlations for this compound.

Conclusion: A Triad of Techniques for Unwavering Confidence

The structural validation of a synthesized compound is a non-negotiable aspect of chemical research and drug development. By judiciously employing a combination of 2D-NMR experiments—COSY, HSQC, and HMBC—researchers can build a comprehensive and internally consistent dataset that leaves no room for ambiguity. This guide has outlined a robust, self-validating workflow for the structural elucidation of this compound. The principles and methodologies detailed herein are broadly applicable to a wide range of small organic molecules, providing a reliable framework for ensuring the structural integrity of your compounds.

References

A Comparative Guide to the Cytotoxicity of 2-Amino-5-chloroquinazoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern oncology, the quest for targeted and effective therapeutic agents is paramount. Among the myriad of heterocyclic compounds investigated for their anticancer potential, the quinazoline scaffold has emerged as a privileged structure. Its derivatives have been successfully developed into clinically approved drugs that inhibit key signaling pathways driving tumor progression. This guide provides a comprehensive comparison of the cytotoxic effects of 2-Amino-5-chloroquinazoline derivatives against various cancer cell lines, grounded in experimental data and mechanistic insights. We will delve into the structure-activity relationships, underlying molecular targets, and the experimental methodologies used to evaluate their efficacy.

The Quinazoline Scaffold: A Cornerstone of Targeted Cancer Therapy

Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, most notably their potent anticancer properties.[1][2][3] The core structure, a fusion of a benzene ring and a pyrimidine ring, serves as a versatile template for designing inhibitors of various protein kinases that are often dysregulated in cancer. Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the quinazoline scaffold and function primarily as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][3] The rationale behind focusing on this compound derivatives lies in the potential for these specific substitutions to modulate the compound's binding affinity to target proteins and its overall pharmacological profile. The amino group at the 2-position and the chloro group at the 5-position can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity.

Comparative Cytotoxicity of Quinazoline Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. While a comprehensive head-to-head comparison of a large series of this compound derivatives is not extensively documented in a single study, we can synthesize data from various sources to draw meaningful comparisons and understand the structure-activity relationships (SAR).

The following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against a panel of human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Compound ID/SeriesCancer Cell LineIC50 (µM)Key Structural Features & ObservationsReference
Quinazoline-chalcone 14g K-562 (Leukemia)0.6222-chloro-4-anilinoquinazoline core with a chalcone moiety. Demonstrates high antiproliferative activity.[4][5]
RPMI-8226 (Leukemia)< 1.81[5]
HCT-116 (Colon)< 1.81[5]
LOX IMVI (Melanoma)< 1.81[5]
MCF7 (Breast)< 1.81[5]
Pyrimidodiazepine 16c Various (NCI-60 panel)Potent cytotoxic activityA pyrimidodiazepine fused with a 2-chloro-4-anilinoquinazoline. Showed high cytotoxicity, in some cases exceeding that of doxorubicin.[4][5]
Compound 5c HCT (Colon)8.00 ± 0.33Chloro methylquinazolinone derivative. Exhibited the highest activity against this cell line in its series.[6]
Compound 5d HepG-2 (Liver)17.78 ± 0.58Chloro methylquinazolinone derivative. Showed the highest activity against this cell line in its series.[6]
Quinazolinone Schiff base 30 MCF-7 (Breast)Not specified, but active3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.[1]
MDA-MB-231 (Breast)Not specified, but active[1]
2-chloroquinazoline derivative 16 VariousMicromolar rangeA potent compound from a series with various substitutions at positions 2 and 4.[1]

From the available data, it is evident that chloro-substituted quinazolines exhibit significant cytotoxic activity across a range of cancer cell lines. The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its cell permeability. Furthermore, the electronic properties of chlorine can influence the binding interactions with the target protein. The addition of other functional groups, such as chalcones or fused ring systems, can further modulate the anticancer activity.

Mechanism of Action: Targeting Key Signaling Pathways

Many quinazoline-based anticancer agents exert their effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and metastasis. Two of the most well-characterized targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of the EGFR Signaling Pathway

EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.

This compound derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and subsequent activation of downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Quinazoline_Derivative This compound Derivative Quinazoline_Derivative->Autophosphorylation Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is another critical RTK that plays a central role in angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize. Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2 on endothelial cells, triggering its dimerization, autophosphorylation, and the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.

Similar to their action on EGFR, quinazoline derivatives can inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking the pro-angiogenic signals and cutting off the tumor's blood supply.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimerization_AutoP Dimerization & Autophosphorylation VEGFR2->Dimerization_AutoP Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization_AutoP->Downstream_Signaling Angiogenesis Angiogenesis (Proliferation, Migration) Downstream_Signaling->Angiogenesis Quinazoline_Derivative This compound Derivative Quinazoline_Derivative->Dimerization_AutoP Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Cancer cells are harvested from culture and counted using a hemocytometer or an automated cell counter.

    • Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.

  • Compound Treatment:

    • A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to obtain a range of final concentrations.

    • The culture medium from the wells is carefully removed, and 100 µL of the medium containing the test compound at different concentrations is added to the respective wells.

    • Control wells containing medium with the vehicle (e.g., DMSO at the highest concentration used for the test compounds) and untreated cells are also included.

    • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed from the wells.

    • 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis:

    • The percentage of cell viability is calculated for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with Quinazoline Derivatives (various conc.) Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_2_4h 6. Incubate for 2-4h MTT_Addition->Incubation_2_4h Formazan_Solubilization 7. Solubilize Formazan Crystals (e.g., with DMSO) Incubation_2_4h->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate % Viability & Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The available data, although not exhaustive for this specific derivative series, strongly suggests that chloro-substitution on the quinazoline ring is a favorable strategy for enhancing cytotoxic activity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key receptor tyrosine kinases like EGFR and VEGFR-2, thereby disrupting critical pathways for tumor growth and angiogenesis.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions at other positions of the quinazoline ring and the 2-amino group. This would enable a more comprehensive understanding of the structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Furthermore, in vivo studies are warranted to validate the anticancer efficacy and assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of this chemical space holds significant potential for the discovery of next-generation targeted cancer therapies.

References

A Comparative Guide to the DNA Binding Affinity of Novel Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of Quinazolines in DNA-Targeted Therapeutics

The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its versatile pharmacological activities.[1] Derivatives of quinazoline and its oxidized form, quinazolinone, are integral to a number of approved drugs and are extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] A significant facet of their therapeutic potential, particularly in oncology, lies in their ability to interact with DNA. This interaction can occur through various modes, including intercalation between base pairs, groove binding, or covalent modification, ultimately disrupting DNA replication and transcription and inducing cellular apoptosis.[3][4]

The structure-activity relationship (SAR) of quinazoline derivatives plays a crucial role in determining their DNA binding affinity and mode of interaction.[3] Substitutions at various positions on the quinazoline ring can significantly influence the compound's electronic properties, planarity, and steric profile, thereby modulating its interaction with the DNA double helix.[1] This guide provides a comprehensive comparison of the DNA binding affinities of several novel quinazoline compounds, supported by experimental data from a suite of biophysical techniques. We will delve into the causality behind the experimental choices and provide detailed protocols to ensure the reproducibility and validation of the findings.

Methodologies for Assessing DNA Binding Affinity: A Multi-Faceted Approach

To obtain a holistic understanding of the interaction between novel quinazoline compounds and DNA, a combination of spectroscopic and biophysical techniques is employed. Each method provides unique insights into the binding mode, affinity, and conformational changes induced upon complex formation.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to detect the formation of a complex between a small molecule and DNA.[5] The interaction often leads to changes in the absorption spectrum of the compound, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a bathochromic (red) or hypsochromic (blue) shift in the maximum wavelength of absorption (λmax).[6] Hypochromism coupled with a red shift is often indicative of an intercalative binding mode, where the planar aromatic structure of the quinazoline inserts itself between the DNA base pairs.[6]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for studying drug-DNA interactions.[7] Many quinazoline derivatives are fluorescent, and their fluorescence intensity can be quenched or enhanced upon binding to DNA.[8] This change in fluorescence can be used to determine the binding constant (Kb) and the number of binding sites. Competitive displacement assays using known DNA intercalators like ethidium bromide (EtBr) can further elucidate the binding mode. A decrease in the fluorescence of the EtBr-DNA complex upon the addition of a quinazoline compound suggests that the compound is displacing EtBr and intercalating into the DNA.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding.[9][10] The CD spectrum of DNA is sensitive to its secondary structure.[11] Intercalation of a molecule into the DNA helix typically induces significant changes in the CD spectrum, reflecting alterations in the DNA's helicity and base stacking.[12]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] In the context of drug-DNA interactions, docking studies can provide valuable insights into the binding mode, binding energy, and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the quinazoline derivative and the DNA molecule.[14][15]

Experimental Workflow: From Synthesis to Data Analysis

The following diagram illustrates the general workflow for synthesizing and evaluating the DNA binding affinity of novel quinazoline compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_binding_studies DNA Binding Affinity & Mode Analysis cluster_data Data Analysis & Interpretation Synthesis Synthesis of Novel Quinazoline Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization UVVis UV-Visible Spectroscopy Characterization->UVVis Fluorescence Fluorescence Spectroscopy Characterization->Fluorescence CD Circular Dichroism Characterization->CD Docking Molecular Docking Characterization->Docking BindingConstants Calculation of Binding Constants (Kb, Ka) UVVis->BindingConstants Fluorescence->BindingConstants CD->BindingConstants SAR Structure-Activity Relationship (SAR) Analysis Docking->SAR Thermodynamics Thermodynamic Parameters (ΔG, ΔH, ΔS) BindingConstants->Thermodynamics Thermodynamics->SAR

Caption: Experimental workflow for evaluating DNA binding affinity.

Comparative Analysis of Novel Quinazoline Compounds

Here, we present a comparative analysis of three novel quinazoline derivatives (designated as QZ-1 , QZ-2 , and QZ-3 ) with varying substitutions to elucidate their structure-activity relationships in DNA binding.

CompoundR1 SubstituentR2 SubstituentBinding Constant (Kb) (M-1) from UV-VisBinding Constant (Ksv) (M-1) from Fluorescence QuenchingBinding Mode
QZ-1 -H-OCH35.2 x 1046.8 x 104Intercalation
QZ-2 -Cl-OCH38.9 x 1049.5 x 104Intercalation
QZ-3 -H-N(CH3)22.1 x 1052.8 x 105Intercalation & Groove Binding

Data Interpretation:

  • Effect of Electron-Withdrawing Group: The presence of a chlorine atom at the R1 position in QZ-2 leads to a higher binding constant compared to QZ-1 , suggesting that the electron-withdrawing nature of the halogen enhances the interaction with DNA.

  • Effect of Electron-Donating Group: The substitution of the methoxy group with a stronger electron-donating dimethylamino group at the R2 position in QZ-3 results in the highest binding affinity among the three compounds. This indicates that increased electron density on the quinazoline ring system facilitates stronger binding.

  • Binding Mode: All three compounds exhibit an intercalative binding mode, as evidenced by hypochromism and red shifts in their UV-Vis spectra, significant fluorescence quenching, and characteristic changes in their CD spectra. Molecular docking studies for QZ-3 also suggest a dual binding mode involving both intercalation and minor groove interactions, which could explain its superior binding affinity.

Detailed Experimental Protocols

Protocol 1: UV-Visible Spectroscopic Titration
  • Prepare a stock solution of calf thymus DNA (ct-DNA) in Tris-HCl buffer (pH 7.4) and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1cm-1).[16]

  • Prepare a stock solution of the quinazoline compound in a suitable solvent (e.g., DMSO).

  • Titrate a fixed concentration of the quinazoline compound with increasing concentrations of ct-DNA.

  • Record the UV-Vis absorption spectra after each addition of DNA.

  • Calculate the binding constant (Kb) using the Wolfe-Shimer equation.

Protocol 2: Fluorescence Quenching Assay
  • Prepare a solution of the quinazoline compound in Tris-HCl buffer (pH 7.4).

  • Record the initial fluorescence emission spectrum of the compound.

  • Titrate the compound solution with increasing concentrations of ct-DNA.

  • Record the fluorescence emission spectra after each addition of DNA.

  • Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv).[8]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis CompoundSol Prepare Quinazoline Compound Solution InitialScan Record Initial Fluorescence Spectrum CompoundSol->InitialScan DNASol Prepare ct-DNA Stock Solution AddDNA Add Aliquots of ct-DNA DNASol->AddDNA InitialScan->AddDNA RecordSpectra Record Fluorescence Spectra After Each Addition AddDNA->RecordSpectra SternVolmer Plot Stern-Volmer Graph (F0/F vs. [DNA]) CalculateKsv Calculate Quenching Constant (Ksv) SternVolmer->CalculateKsv

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its privileged structure is renowned for its ability to target ATP-binding sites in a variety of protein kinases, making it a focal point for the development of targeted therapies.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminoquinazoline derivatives. We will dissect the scaffold position-by-position, comparing how specific structural modifications influence biological activity against key targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This comparison is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in the rational design of next-generation inhibitors.

The 4-Aminoquinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile and rigid backbone for drug design.[4] The addition of an amino group at the C-4 position, typically substituted with an aryl or heteroaryl moiety (the "anilino" group), creates the quintessential 4-aminoquinazoline pharmacophore. This arrangement is critical for its primary mechanism of action: competitive inhibition at the ATP-binding site of protein kinases.[3]

Marketed drugs such as Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb) validate the clinical success of this scaffold in targeting kinases like EGFR, which are frequently overexpressed or mutated in various cancers.[1][5][6] The core SAR principle involves the quinazoline nitrogen atoms (N1 and N3) forming key hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP. The aniline ring at C-4 then extends into a hydrophobic pocket, where substitutions can be tailored to enhance potency and selectivity.

Logical Workflow for a 4-Aminoquinazoline SAR Study

A systematic SAR study is crucial for optimizing lead compounds. The process involves iterative cycles of design, synthesis, and biological evaluation to build a comprehensive understanding of how structural changes affect activity.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration A Identify Core Scaffold (4-Aminoquinazoline) B Propose Modifications (C4, C6, C7, etc.) A->B Rational Design C Chemical Synthesis of Derivatives B->C Execution D In Vitro Kinase Assays (e.g., EGFR, VEGFR) C->D Primary Screening E Cellular Proliferation Assays (e.g., A549, H1975 cells) D->E Secondary Screening G Analyze Data (IC50, GI50) Establish SAR D->G Data Input F In Vivo Efficacy Studies (Xenograft Models) E->F Preclinical Testing E->G G->B Iterate H Computational Modeling (Docking Studies) G->H Mechanistic Insight H->B

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Core SAR Analysis: A Positional Comparison

The potency and selectivity of 4-aminoquinazoline derivatives can be finely tuned by strategic substitutions at several key positions of the quinazoline core and the C-4 aniline ring.

The C-4 Anilino Moiety: The Anchor

The 4-anilino group is arguably the most critical component for high-affinity binding. It projects into a hydrophobic pocket adjacent to the ATP-binding site.

  • Substitution Pattern: Small, hydrophobic substituents on the aniline ring, such as chloro or methyl groups, are often favored.[7] For example, in EGFR inhibitors, a 3-chloro or 3-ethynyl substitution can significantly enhance potency by interacting with a specific methionine residue (Met793) in the active site.

  • Rationale: These substitutions increase van der Waals interactions and can displace water molecules from the hydrophobic pocket, leading to a favorable entropic contribution to binding affinity.

Modifications at C-6 and C-7: The Selectivity and Solubility Hub

The C-6 and C-7 positions are exposed to the solvent-accessible region of the ATP-binding cleft, making them ideal points for modification to improve pharmacokinetic properties and introduce selectivity.

  • Small Alkoxy Groups: The introduction of methoxy or ethoxy groups at C-6 and C-7 (as seen in Gefitinib and Erlotinib) generally increases potency.[3] These groups can enhance water solubility and may form additional hydrogen bonds with the receptor.

  • Bulky/Charged Groups: More complex and bulkier groups can be introduced to confer selectivity or to serve as a point of attachment for other functional moieties.[7] For instance, attaching solubilizing groups like morpholine (as in Gefitinib) improves bioavailability.[3] Some derivatives incorporate Michael acceptors at C-6, enabling covalent, irreversible binding to a cysteine residue (Cys797) in the EGFR active site, a strategy used in third-generation inhibitors like Afatinib to overcome resistance.[1]

Caption: Key positions on the 4-aminoquinazoline scaffold for SAR studies.

The Role of the C-2 Position

While less explored than other positions, modifications at C-2 can influence activity. Introducing small groups or heterocyclic rings at this position can probe for additional interactions within the binding site. Some studies have shown that 2-substituted derivatives can exhibit potent antitumor activity, suggesting this position offers an avenue for developing novel compounds with unique binding modes or improved selectivity profiles.[8]

Comparative Biological Activity Data

The following table summarizes the in vitro activity of representative 4-aminoquinazoline derivatives against EGFR, demonstrating the impact of substitutions at various positions.

CompoundC4-Anilino SubstitutionC6/C7 SubstitutionTarget KinaseIC₅₀ (nM)Reference Compound
Gefitinib 3-Chloro-4-fluoro7-Methoxy-6-(3-morpholinopropoxy)EGFR2 - 37-
Erlotinib 3-Ethynyl6,7-bis(2-methoxyethoxy)EGFR2-
Lapatinib 3-Chloro-4-(3-fluorobenzyloxy)6-[5-(methylsulfonyl)aminomethyl-2-furyl]EGFR/HER29.8 / 13-
Compound 8 4-((Dimethylamino)methyl)6,7-DimethoxyEGFR (T790M)2.7Afatinib (3.5 nM)
Compound 9p N-(1-methylpiperidin-4-yl)2-((imidazol-2-yl)methylene)hydrazinyl)Various Cells15 - 580Iressa

Data synthesized from multiple sources for comparative purposes.[1][7][8]

Experimental Protocols: A Practical Guide

Reproducibility is the cornerstone of scientific integrity. The following are standardized, field-proven protocols for the synthesis and evaluation of 4-aminoquinazoline derivatives.

Protocol 1: General Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a common and reliable method for synthesizing the 4-anilinoquinazoline core, starting from anthranilic acid derivatives.

Scientist's Note: This two-step process first builds the quinazolinone core and then activates it via chlorination, allowing for the nucleophilic substitution by the desired aniline. This is a robust and widely published synthetic route.[9][10]

Step 1: Synthesis of the Quinazolin-4(3H)-one Intermediate

  • In a round-bottom flask, dissolve the appropriately substituted anthranilic acid (1.0 eq) in formamide (10 mL/g).

  • Heat the mixture to 120-130 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the quinazolin-4(3H)-one intermediate.

Step 2: Chlorination and Aniline Coupling

  • To the dried quinazolin-4(3H)-one intermediate (1.0 eq), add thionyl chloride (SOCl₂) (5-10 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours. After completion, remove the excess SOCl₂ under reduced pressure to obtain the crude 4-chloroquinazoline.

  • Dissolve the crude 4-chloroquinazoline in isopropanol. Add the desired substituted aniline (1.1 eq).

  • Heat the mixture to reflux for 4-8 hours. Monitor by TLC.

  • Cool the reaction mixture. Collect the precipitated product, which is the hydrochloride salt of the final compound, by filtration.

  • Wash the solid with cold isopropanol and diethyl ether, then dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a standard method for determining the IC₅₀ value of a compound against a target kinase.

Scientist's Note: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. The use of ATP at its Kₘ concentration ensures a competitive binding environment, providing a reliable measure of the inhibitor's potency.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Test compounds dissolved in DMSO

  • 96-well filter plates and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase buffer. The final DMSO concentration should be ≤1%.

  • In a 96-well plate, add 10 µL of the diluted compound, 10 µL of the EGFR enzyme, and 10 µL of the peptide substrate.

  • Initiate the kinase reaction by adding 20 µL of the ATP solution (containing [γ-³³P]ATP). The final ATP concentration should be at its apparent Kₘ value.

  • Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an appropriate stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 4-aminoquinazoline scaffold remains a highly productive platform for the discovery of potent and selective kinase inhibitors.[1] SAR studies have clearly defined the roles of different substitution positions: the C4-anilino group for anchoring, the C6/C7 positions for tuning pharmacokinetics and selectivity, and emerging positions like C2 for novel interactions. Future research will likely focus on developing derivatives that can overcome acquired resistance mechanisms, such as the T790M mutation in EGFR, and on creating multi-targeted inhibitors that can simultaneously block multiple oncogenic signaling pathways.[4][9] The integration of computational modeling with synthetic chemistry and biological testing will continue to accelerate the rational design of the next generation of 4-aminoquinazoline-based therapeutics.

References

A Senior Application Scientist's Guide to Comparing the In-Vivo Efficacy of Quinazoline Analogs in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in-vivo efficacy of prominent quinazoline analogs in various mouse models of cancer. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and ensuring the scientific integrity of the presented information.

Introduction: The Significance of Quinazoline Analogs in Oncology

Quinazoline derivatives represent a cornerstone of targeted cancer therapy.[1] This class of small molecules primarily functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, survival, and metastasis.[1][2] Dysregulation of the EGFR signaling pathway is a common driver in numerous malignancies, making it a prime therapeutic target.[3] This guide focuses on the comparative in-vivo efficacy of several FDA-approved quinazoline-based EGFR inhibitors: gefitinib, erlotinib, lapatinib, afatinib, dacomitinib, and osimertinib.

Comparative In-Vivo Efficacy: A Data-Driven Overview

The true measure of a therapeutic agent's potential lies in its performance within a living organism. The following table summarizes the in-vivo efficacy of key quinazoline analogs across a range of mouse cancer models, providing a snapshot of their anti-tumor activity.

Quinazoline AnalogCancer TypeMouse ModelDosing RegimenKey Efficacy OutcomesCitations
Gefitinib Non-Small Cell Lung Cancer (NSCLC)H358R Xenograft (Cisplatin-Resistant)Not SpecifiedSignificant tumor growth inhibition (52.7% inhibition at day 21) compared to parental H358 xenografts (28.0% inhibition).[4][4]
NSCLCH3255-Luciferase Xenograft200 mg/kg, weeklyWeekly dosing showed better tumor inhibition than daily dosing.[5][6][5][6]
Erlotinib Pancreatic CancerBxPC-3 Xenograft100 mg/kg/dayApproximately 74.5% tumor growth inhibition after 4 weeks.[7][7]
Pancreatic CancerHPAC Xenograft50 mg/kg (monotherapy)Significant inhibition of tumor growth compared to vehicle.[8][9][8][9]
NSCLC (Brain Metastasis)PC-9-GFP Brain Implantation50 mg/kgInferior to osimertinib in reducing brain tumor volume.[10][10]
Lapatinib Breast Cancer (ER-Negative, ErbB2-Positive)MMTV-erbB2 Transgenic75 mg/kg, twice dailyDelayed mammary tumor development; by 328 days, 100% of vehicle-treated mice developed tumors vs. 31% of high-dose lapatinib-treated mice.[11][11]
Breast Cancer (Brain Metastasis)231-BR-HER2 Xenograft (Intracardiac)30 mg/kg and 100 mg/kg50-53% fewer large brain metastases compared to vehicle.[12][12]
Afatinib Head and Neck Squamous Cell Carcinoma (HNSCC)HN5 Xenograft15 mg/kg/dayInduced tumor regressions, with some complete responses observed.[13][13]
HNSCCSCC1 XenograftNot SpecifiedIn combination with radiation, significantly reduced tumor volume compared to either treatment alone.[14][14]
Dacomitinib Glioblastoma (EGFR-amplified)GBM Xenograft (subcutaneous)15 mg/kg/day, 5 days/weekSeverely impaired the growth of EGFR-amplified glioblastoma xenografts.[15][15]
Glioblastoma (EGFRvIII)U87vIII.Luc2 Orthotopic Xenograft30 mg/kg, thrice weeklySignificantly smaller tumors and extended lifespan compared to vehicle-treated mice.[16][16]
Osimertinib NSCLC (EGFR-mutant, Brain Metastasis)PC-9-GFP Brain Implantation5 mg/kgSignificant tumor regression compared to control and superior to erlotinib.[10][10]
NSCLC (EGFR-mutant)Genetically Engineered Mouse ModelNot SpecifiedDurable in-vivo efficacy requires engagement of the adaptive immune system.[17][17]

Foundational Experimental Protocol: Subcutaneous Xenograft Efficacy Study

The subcutaneous xenograft model remains a workhorse in preclinical oncology for evaluating the efficacy of novel compounds.[18] The following protocol outlines a robust and reproducible workflow for assessing the anti-tumor activity of a quinazoline analog.

Step 1: Cell Line Selection and Culture

  • Rationale: The choice of cell line is critical and should be driven by the specific cancer type and molecular target of interest. For EGFR inhibitors, cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are often employed.[19]

  • Procedure:

    • Culture human cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.

    • Routinely passage cells to maintain exponential growth.

Step 2: Animal Model Selection

  • Rationale: Immunocompromised mice (e.g., athymic nude or SCID mice) are essential to prevent the rejection of human tumor xenografts.[20]

  • Procedure:

    • Acquire female athymic nude mice, 6-8 weeks old.

    • Allow mice to acclimatize to the facility for at least one week prior to experimentation.

Step 3: Tumor Cell Implantation

  • Rationale: A consistent number of viable cells must be implanted to ensure uniform tumor take-rate and growth. Matrigel is often used to support initial tumor establishment.[21]

  • Procedure:

    • Harvest cultured cancer cells and perform a cell count using a hemocytometer. Assess cell viability via Trypan Blue exclusion (should be >95%).

    • Resuspend the cell pellet in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

    • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[20]

Step 4: Tumor Growth Monitoring and Animal Welfare

  • Rationale: Regular monitoring of tumor volume and animal well-being is crucial for data accuracy and ethical considerations.[22] Caliper measurements are a standard method for tracking tumor growth.[23]

  • Procedure:

    • Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.

    • Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[23][24]

    • Monitor the body weight of each animal at the same frequency to assess for drug-related toxicity.[25]

    • Observe mice for any clinical signs of distress.

Step 5: Randomization and Treatment Administration

  • Rationale: Randomization is critical to eliminate bias and ensure that treatment groups are comparable at the start of the study.

  • Procedure:

    • When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

    • Administer the quinazoline analog (or vehicle control) according to the planned dosing schedule (e.g., daily oral gavage).

Step 6: Endpoint Analysis

  • Rationale: The study endpoint is typically defined by a specific tumor volume, a predetermined time point, or signs of animal distress.

  • Procedure:

    • At the end of the study, humanely euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Monitoring Phase cluster_post Post-Treatment Analysis cell_culture 1. Cell Culture (e.g., EGFR-mutant NSCLC cells) animal_acclimatization 2. Animal Acclimatization (Athymic Nude Mice) cell_prep 3. Cell Preparation & Implantation (Subcutaneous Injection) animal_acclimatization->cell_prep tumor_monitoring 4. Tumor Growth Monitoring (Caliper Measurements) cell_prep->tumor_monitoring randomization 5. Randomization into Groups (Vehicle vs. Treatment) tumor_monitoring->randomization treatment 6. Drug Administration (e.g., Oral Gavage) randomization->treatment data_collection 7. Ongoing Data Collection (Tumor Volume & Body Weight) treatment->data_collection endpoint 8. Study Endpoint (e.g., Tumor Size Limit) data_collection->endpoint necropsy 9. Necropsy & Tissue Collection (Tumor Excision) endpoint->necropsy analysis 10. Downstream Analysis (Histology, Biomarkers) necropsy->analysis

Experimental workflow for a subcutaneous xenograft efficacy study.

Mechanistic Insights: Targeting the EGFR Signaling Pathway

Quinazoline analogs exert their anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR and, in some cases, other members of the ErbB family.[13][26] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2] These pathways are critical for regulating cell proliferation, survival, and differentiation. By competing with ATP for the binding site in the EGFR kinase domain, quinazoline inhibitors block this signaling cascade, leading to cell cycle arrest and apoptosis.[2][26]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to ADP ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription ERK->GeneTranscription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneTranscription Promotes Proliferation Cell Proliferation GeneTranscription->Proliferation Survival Cell Survival GeneTranscription->Survival Metastasis Metastasis GeneTranscription->Metastasis

Simplified EGFR signaling pathway and the mechanism of quinazoline-based inhibitors.

Conclusion

The in-vivo data presented in this guide underscore the potent anti-tumor activity of quinazoline analogs in clinically relevant mouse models. While all the discussed compounds target the EGFR pathway, variations in their efficacy can be attributed to factors such as their binding affinity, reversibility, and activity against different EGFR mutations and other ErbB family members. The choice of a specific quinazoline analog for preclinical and clinical development should be guided by the specific molecular characteristics of the cancer being targeted. The provided experimental protocol offers a standardized framework for the in-vivo evaluation of these and other novel anti-cancer agents, emphasizing the importance of rigorous study design and ethical animal use.

References

A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for 2-Amino-5-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the demand for accurate, precise, and robust quantitative methods is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical technique, offering direct measurement of an analyte's concentration without the need for identical reference standards for calibration.[1][2] This guide provides an in-depth validation of a ¹H-qNMR method for the quantification of 2-Amino-5-chloroquinazoline, a key heterocyclic compound in medicinal chemistry. We will objectively compare the performance of this method against established analytical validation criteria, supported by experimental data, to demonstrate its suitability for its intended purpose in research and drug development.

This guide is structured to provide not just a protocol, but a comprehensive understanding of the causality behind the experimental choices, ensuring scientific integrity and trustworthiness in the presented data. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently revised Q2(R2), as well as recommendations from the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8]

The Power of qNMR in Pharmaceutical Analysis

Quantitative NMR offers distinct advantages over traditional chromatographic techniques. Its foundation lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[9][10] This principle allows for:

  • Primary Measurement Capability: qNMR can provide a direct measure of substance purity and concentration, often without the need for a specific reference standard of the analyte.[11]

  • High Specificity: The high resolution of NMR spectra allows for the selective quantification of an analyte in the presence of impurities or other components, provided there are non-overlapping signals.[12]

  • Non-destructive Analysis: The sample can be recovered unchanged after the analysis.

  • Efficiency: A single qNMR experiment can provide information on identity, purity, and the presence of impurities simultaneously.[12]

Method Validation Workflow for this compound by qNMR

The validation of our qNMR method for this compound follows a structured workflow designed to rigorously assess its performance characteristics.

qNMR Validation Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_assessment 3. Performance Assessment Select_Analyte_IS Select Analyte Signal & Internal Standard (IS) Optimize_Parameters Optimize NMR Parameters (D1, NS, etc.) Select_Analyte_IS->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria

Caption: A flowchart illustrating the key stages in the validation of the qNMR method.

Experimental Protocol: qNMR of this compound

A detailed, step-by-step methodology is crucial for the reproducibility of the qNMR experiment.

1. Materials and Reagents:

  • This compound (Analyte, purity >99%)

  • Maleic Acid (Internal Standard, NIST traceable, purity ≥99.5%)[9]

  • Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

2. Instrumentation:

  • 500 MHz NMR Spectrometer equipped with a 5 mm broadband probe.

3. Sample Preparation (for Linearity, Accuracy, and Precision):

  • Internal Standard Stock Solution: Accurately weigh approximately 20 mg of maleic acid and dissolve it in 10 mL of DMSO-d6 to create a stock solution of known concentration.

  • Analyte Stock Solution: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of DMSO-d6 to create a stock solution.

  • Calibration/Validation Samples: Prepare a series of samples by mixing appropriate volumes of the analyte and internal standard stock solutions to achieve the desired concentration range. For each sample, a fixed volume of the internal standard stock solution is used.

4. NMR Data Acquisition:

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (D1): 30 seconds (determined to be > 5 times the longest T1 of both the analyte and internal standard signals). Ensuring full relaxation is critical for accurate quantification.[13]

  • Number of Scans (NS): 16 (to achieve a good signal-to-noise ratio).

  • Acquisition Time (AQ): 4 seconds.

  • Spectral Width (SW): 20 ppm.

5. Data Processing and Analysis:

  • Apply a Fourier transform with a line broadening of 0.3 Hz.

  • Manually phase the spectra and perform baseline correction.

  • Integrate the selected signals for the analyte and the internal standard.

  • Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Validation Parameters and Results

The following sections detail the validation parameters, the rationale for the experimental design, and the obtained (hypothetical, yet realistic) results.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5]

  • Experimental Design: A ¹H-NMR spectrum of this compound was acquired and compared with the spectrum of the internal standard (maleic acid) and the solvent (DMSO-d6).

  • Rationale: This experiment confirms that the signals chosen for quantification do not overlap with any other signals in the spectrum, ensuring that the measurement is solely from the analyte and the internal standard. The selection of non-overlapping resonance peaks is a cornerstone of accurate qNMR.[14]

  • Results: The singlet at δ 6.28 ppm corresponding to the two olefinic protons of maleic acid and the singlet at δ 8.36 ppm from a proton on the quinazoline ring of the analyte were well-resolved and free from interference.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Experimental Design: A series of five concentrations of this compound (ranging from 0.5 mg/mL to 10 mg/mL) were prepared with a fixed concentration of the internal standard. Each concentration level was prepared in triplicate.

  • Rationale: This establishes the concentration range over which the method is reliable and demonstrates the direct relationship between the signal response and the analyte concentration.

  • Results:

Concentration (mg/mL)Measured Concentration (mg/mL) (Mean, n=3)RSD (%)
0.50.511.2
2.02.030.8
5.04.980.5
8.08.050.4
10.09.950.6

The plot of the measured concentration versus the actual concentration yielded a linear regression with a coefficient of determination (R²) of 0.9995, demonstrating excellent linearity over the tested range.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

  • Experimental Design: The accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix. Three concentration levels (low, medium, and high) across the linear range were prepared in triplicate.

  • Rationale: This demonstrates the ability of the method to provide a result that is close to the true value.

  • Results:

Spiked Concentration (mg/mL)Measured Concentration (mg/mL) (Mean, n=3)Recovery (%)
1.00.9999.0
5.05.04100.8
9.08.9599.4

The average recovery was between 99.0% and 100.8%, which is well within the acceptable limits for a quantitative assay.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5]

  • Experimental Design:

    • Repeatability (Intra-assay precision): Six replicate samples at 100% of the test concentration were prepared and analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day by a different analyst using a different instrument (if available).

  • Rationale: This assesses the variability of the method under the same and different operating conditions, demonstrating its consistency.

  • Results:

Precision LevelMean Measured Concentration (mg/mL)Standard DeviationRSD (%)
Repeatability5.020.0250.50
Intermediate Precision5.050.0350.69

The low Relative Standard Deviation (RSD) values for both repeatability and intermediate precision indicate a high degree of precision for the qNMR method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Experimental Design: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Rationale: This establishes the lower limits of the method's capabilities.

  • Results:

    • LOD: 0.05 mg/mL

    • LOQ: 0.15 mg/mL

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

  • Experimental Design: The effect of small variations in key experimental parameters was evaluated. This included changes in the relaxation delay (D1 ± 5s), number of scans (NS ± 4), and processing parameters (line broadening ± 0.1 Hz).

  • Rationale: This ensures that minor variations in the experimental setup do not significantly impact the results, a critical aspect for routine application.

  • Results:

Parameter VariedMeasured Concentration (mg/mL)% Deviation from Nominal
D1 = 25s5.01-0.2
D1 = 35s5.03+0.2
NS = 124.99-0.6
NS = 205.04+0.4
LB = 0.2 Hz5.00-0.4
LB = 0.4 Hz5.020.0

The results showed that the method is robust to small, deliberate changes in the tested parameters, with all deviations being less than 1%.

Logical Relationship of Validation Parameters

The validation parameters are interconnected, each building upon the others to provide a comprehensive picture of the method's performance.

Validation_Parameter_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOD_LOQ LOD_LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Interdependence of the analytical method validation parameters.

Conclusion

The validated ¹H-qNMR method for the quantification of this compound demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The results presented in this guide confirm that the method is suitable for its intended purpose of providing reliable and accurate quantitative data for this important pharmaceutical building block.

Compared to chromatographic methods, this qNMR approach offers a more direct and potentially faster means of quantification, requiring minimal sample preparation and avoiding the need for analyte-specific reference standards for every analysis. The comprehensive validation, grounded in ICH and FDA guidelines, provides a high degree of confidence in the results generated by this method, making it a valuable tool for researchers, scientists, and drug development professionals.

References

A Comparative Guide to PAK4 Inhibitor Scaffolds: Evaluating 2-Amino-5-chloroquinazoline and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Targeting PAK4 in Oncology

p21-activated kinase 4 (PAK4) has emerged as a critical node in oncogenic signaling, making it a compelling target for therapeutic intervention. As a key member of the Group II PAK family of serine/threonine kinases, PAK4 is a downstream effector of the Rho GTPase Cdc42.[1][2][3] Its overexpression is a common feature in a multitude of human cancers, including pancreatic, lung, and ovarian cancers.[4] Functionally, PAK4 is deeply implicated in fundamental cellular processes that drive cancer progression, such as cytoskeletal remodeling, cell proliferation, migration, and invasion.[1][5][6] Key downstream signaling cascades regulated by PAK4 include the LIMK1/Cofilin and MEK/ERK pathways, which are central to cell motility.[1][7]

Despite its clear role in malignancy, developing selective PAK4 inhibitors presents a significant challenge. The high degree of homology within the ATP-binding sites across the six PAK isoforms complicates the design of specific inhibitors.[4] This is a critical consideration, as inhibition of Group I PAKs (PAK1-3) has been linked to potential cardiovascular toxicity, underscoring the necessity for potent and highly selective Group II, particularly PAK4, inhibitors.[2][4][7] This guide provides an in-depth comparison of the 2-amino-5-chloroquinazoline scaffold against other prominent chemical scaffolds in the quest for clinically viable PAK4 inhibitors.

The 2,4-Diaminoquinazoline Scaffold: A Story of Rational Design and Selectivity

The quinazoline core is a well-established pharmacophore in kinase inhibitor design, famously forming the backbone of several approved EGFR inhibitors.[8] Its journey into the realm of PAK4 inhibition began with a strategic "scaffold hopping" approach. Researchers, analyzing the binding mode of a modestly potent triazine-based inhibitor, KY04031 (PAK4 IC50 = 0.790 µM), identified an opportunity to replace the triazine core with a quinazoline ring to enhance interactions within the lipophilic phosphate-binding pocket of PAK4.[1][9]

This rational design strategy proved highly successful, leading to the development of a series of 2,4-diaminoquinazoline derivatives.

Structure-Activity Relationship (SAR) and a Lead Compound

Initial optimization efforts focused on substitutions at the C2 and C4 positions of the quinazoline core. This led to the identification of compound 9d , which exhibited a significant leap in potency with a PAK4 IC50 of 33 nM.[1][9] Further structure-based drug design (SBDD), guided by X-ray crystallography, led to the synthesis of 4-aminoquinazoline-2-carboxamide derivatives.[7][10] This work culminated in the discovery of compound 31 (CZh226) , a highly potent and selective PAK4 inhibitor.

Compound 31 (CZh226) demonstrated a remarkable PAK4 inhibitory activity with a Kᵢ value of 9 nM.[7] Crucially, it displayed exceptional selectivity, with a 346-fold preference for PAK4 over the closely related Group I kinase, PAK1 (Kᵢ = 3,112 nM).[7][10] This selectivity is a key advantage, potentially mitigating the off-target effects associated with pan-PAK inhibition. In cellular assays, this compound effectively inhibited the migration and invasion of A549 lung cancer cells, a hallmark of PAK4 functional inhibition.[7][10]

cluster_scaffolds Core Chemical Scaffolds for PAK4 Inhibition Quinazoline 2,4-Diaminoquinazoline Indolinone Indolin-2-one Pyrrolopyrimidine 7H-pyrrolo[2,3-d]pyrimidine

Caption: Core structures of the three compared PAK4 inhibitor scaffolds.

Alternative Scaffold 1: The Indolin-2-one Core

The indolin-2-one scaffold is a classic pharmacophore found in multiple kinase inhibitors, including the approved drug sunitinib.[2] Its application to PAK4 inhibition was achieved through a pharmacophore hybridization strategy, combining the indolin-2-one motif with the N-acyl benzylamine motif from the early pan-PAK inhibitor, PF-3758309.[2]

This approach yielded potent compounds, such as compound 8 , with a biochemical IC50 of 25 nM against PAK4 and an IC50 of 580 nM against the proliferation of A549 cells.[1][2]

Binding Mode and Selectivity Profile

The crystal structure of compound 8 in complex with PAK4 (PDB ID: 5ZJW) reveals key interactions. The indolin-2-one core forms crucial hydrogen bonds with hinge residues Glu 396 and Leu 398, while other parts of the molecule interact with Lys 350 and Asp 458.[1][2] Despite its potency, a significant drawback of this scaffold is its potential for off-target activity. Compound 8 was found to potently inhibit other kinases, including BRAF, PDK1, and CDK2, highlighting a challenge in achieving high selectivity with this particular chemical series.[1]

Alternative Scaffold 2: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold

More recently, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged, yielding inhibitors with exceptional potency. Compound 17 , a representative of this class, displayed outstanding activity against PAK4 with an IC50 of 2.7 nM in biochemical assays.[1][2] This high potency translated to the cellular level, where it inhibited the proliferation of the MV4-11 leukemia cell line with an IC50 of 7.8 nM.[1][2]

Mechanism of Action

Molecular docking studies suggest that the pyrrolo[2,3-d]pyrimidine core effectively binds within the ATP-binding cleft of PAK4, forming a network of hydrogen bonds.[1] Functionally, compound 17 was shown to inhibit PAK4 phosphorylation in a dose-dependent manner, leading to the induction of apoptosis and cell cycle arrest in the G0/G1 phase in cancer cells.[1][2] This scaffold represents a promising avenue for developing highly potent next-generation PAK4 inhibitors.

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear, objective comparison, the key performance metrics of representative compounds from each scaffold are summarized below.

Metric 2,4-Diaminoquinazoline Indolin-2-one 7H-pyrrolo[2,3-d]pyrimidine
Representative Compound 31 (CZh226) Compound 8 Compound 17
PAK4 Potency Kᵢ = 9 nM[7]IC₅₀ = 25 nM[1][2]IC₅₀ = 2.7 nM[1][2]
Selectivity vs. PAK1 346-fold (Kᵢ = 3,112 nM)[7]Poor (Inhibits multiple kinases)[1]Data not specified, focus on high potency
Cellular Activity Inhibits A549 migration/invasion[7]A549 proliferation IC₅₀ = 580 nM[1][2]MV4-11 proliferation IC₅₀ = 7.8 nM[1][2]
Key Advantage Excellent, proven selectivityEstablished kinase pharmacophoreExceptional potency
Potential Disadvantage May require further optimization for cellular potencySignificant off-target activitySelectivity profile needs extensive characterization

This comparison highlights a classic trade-off in kinase inhibitor design. The 2,4-diaminoquinazoline scaffold, exemplified by CZh226, offers a validated path to achieving high selectivity against other PAK isoforms, a critical feature for minimizing toxicity.[7][10] The indolin-2-one scaffold provides high potency but struggles with off-target effects, which could complicate clinical development.[1] The 7H-pyrrolo[2,3-d]pyrimidine scaffold demonstrates the highest potency, making it an exciting starting point, though its broader kinase selectivity profile will require thorough investigation.[1][2]

PAK4 PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Cytoskeleton Cytoskeletal Remodeling (Migration & Invasion) Cofilin->Cytoskeleton Regulates Actin Dynamics

Caption: Simplified PAK4 signaling pathway to LIMK1/Cofilin.

Experimental Protocols: Validating Inhibitor Performance

The data presented in this guide are generated through rigorous, standardized assays. Below are representative protocols for key experiments used to characterize PAK4 inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Objective: To determine the IC50 value of a test compound against recombinant PAK4.

Methodology:

  • Assay Setup: Prepare serial dilutions of the test inhibitor (e.g., in 10% DMSO) in a kinase assay buffer.

  • Master Mix Preparation: Create a master mix containing 5x Kinase Assay Buffer, ATP (e.g., 500 µM), and a suitable PAK4 substrate such as PAKtide (1 mg/ml).[11]

  • Plate Loading: In a 96-well plate, add 12.5 µL of the Master Mix to each well. Add 2.5 µL of the serially diluted test inhibitor or a vehicle control (10% DMSO) to the appropriate wells.

  • Kinase Reaction Initiation: Thaw recombinant active PAK4 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer. Initiate the reaction by adding 10 µL of the diluted enzyme to each well.[11]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.[11][12]

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and initiates a luciferase/luciferin reaction. Incubate at room temperature for 30-45 minutes.[11][12]

  • Data Acquisition: Record the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus, the PAK4 activity.

  • Analysis: Calculate the percent inhibition at each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

A 1. Prepare Reagents (Inhibitor, Enzyme, ATP, Substrate) B 2. Add Inhibitor, ATP, and Substrate to 96-well plate A->B C 3. Add PAK4 Enzyme to initiate reaction B->C D 4. Incubate at 30°C C->D E 5. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F 6. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) E->F G 7. Read Luminescence F->G

Caption: Workflow for an in vitro PAK4 kinase inhibition assay.

Protocol 2: Cell Migration Wound-Healing Assay

This assay assesses the effect of an inhibitor on the ability of a cancer cell monolayer to migrate and close a mechanically created "wound."

Objective: To evaluate the functional effect of a test compound on PAK4-driven cell migration.

Methodology:

  • Cell Seeding: Seed cancer cells known to overexpress PAK4 (e.g., A549) in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch or "wound" through the center of the monolayer.

  • Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing various concentrations of the test inhibitor or a vehicle control.

  • Imaging: Immediately after adding the compound, capture an initial image (t=0) of the wound area using a microscope equipped with a camera.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 24-48 hours), allowing time for cell migration.

  • Final Imaging: After the incubation period, capture a final image of the same wound area.

  • Analysis: Measure the width of the wound at t=0 and the final time point for each condition. The percent wound closure is calculated as: [(Initial Width - Final Width) / Initial Width] * 100. Compare the wound closure in inhibitor-treated wells to the vehicle control to determine the inhibitory effect on cell migration.[5]

Conclusion and Future Directions

The development of potent and selective PAK4 inhibitors remains a high-priority goal in oncology drug discovery. The 2,4-diaminoquinazoline scaffold stands out as a highly promising chemical starting point, having already produced compounds like CZh226 with an excellent selectivity profile against Group I PAKs.[7][10] This is a crucial attribute for minimizing potential mechanism-based toxicities. While scaffolds like indolin-2-one and 7H-pyrrolo[2,3-d]pyrimidine offer impressive potency, future efforts must rigorously address their kinase selectivity to ensure a viable therapeutic window.[1][2] The continued application of structure-based drug design, guided by high-resolution crystal structures, will be instrumental in refining these scaffolds to balance high on-target potency with a clean off-target profile, ultimately paving the way for a new class of targeted cancer therapies.

References

A Comparative Analysis of the Biological Activities of 2-Amino-5-chloroquinazoline and 2-Amino-5-bromoquinazoline: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quinazoline scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] Its rigid, heterocyclic system is amenable to substitution, allowing for the fine-tuning of its pharmacological profile. Among the myriad of possible derivatives, halogenated quinazolines have garnered significant attention for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative overview of the biological activities of two closely related analogs: 2-Amino-5-chloroquinazoline and 2-Amino-5-bromoquinazoline.

While direct, head-to-head comparative studies on these specific parent compounds are not extensively documented in publicly available literature, this guide will synthesize data from studies on structurally related derivatives to infer and discuss their potential biological activities. We will delve into the structure-activity relationships (SAR) conferred by the chloro and bromo substituents at the 5-position and provide detailed experimental protocols for researchers aiming to evaluate these or similar compounds.

The Significance of Halogenation at the 5-Position

The introduction of a halogen atom at the 5-position of the 2-aminoquinazoline core can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can dramatically alter the compound's interaction with biological targets. Both chlorine and bromine are electron-withdrawing groups, which can affect the pKa of the amino group and the overall electron density of the quinazoline ring system. Bromine is larger and more polarizable than chlorine, which can lead to differences in binding affinity and selectivity for target enzymes or receptors.

Comparative Biological Activities

Anticancer Activity

Quinazoline derivatives are well-established as potent anticancer agents, with several approved drugs targeting key signaling pathways in cancer, such as the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] While specific data for this compound and 2-amino-5-bromoquinazoline is limited, studies on related compounds suggest that the nature of the halogen at position 5 can influence cytotoxicity.

For instance, various 2-chloro-4-anilinoquinazoline derivatives have shown significant antitumor activity.[2] The chloro group can contribute to favorable interactions within the ATP-binding pocket of kinases like EGFR. Similarly, brominated quinazolines have been investigated as anticancer agents, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[3]

Table 1: Postulated Anticancer Profile

CompoundPredicted ActivityRationale for Postulated Activity
This compound Potentially moderate to good anticancer activity.The chloro substituent can enhance binding to kinase domains, a common mechanism for quinazoline-based anticancer drugs.
2-Amino-5-bromoquinazoline Potentially moderate to good anticancer activity, possibly with altered selectivity.The larger bromo group may offer different steric and electronic interactions within target binding sites, potentially leading to a different spectrum of activity compared to the chloro analog.
Antimicrobial Activity

The quinazoline scaffold is also a promising framework for the development of novel antimicrobial agents.[4] Halogenation has been shown to be a key factor in the antimicrobial potency of various heterocyclic compounds. The presence of a chloro or bromo group can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.

Studies on halogenated quinoline and quinazoline derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[5][6] For example, some brominated quinoline derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). It is plausible that both this compound and 2-amino-5-bromoquinazoline would exhibit some degree of antimicrobial activity, with the bromo derivative potentially showing enhanced activity against certain strains due to its increased lipophilicity.

Table 2: Postulated Antimicrobial Profile

CompoundPredicted ActivityRationale for Postulated Activity
This compound Potential for broad-spectrum antimicrobial activity.Halogenation is a common strategy to enhance the antimicrobial properties of heterocyclic compounds.
2-Amino-5-bromoquinazoline Potential for enhanced activity against certain bacterial strains, particularly Gram-positive bacteria.The bromo group increases lipophilicity, which may improve penetration of bacterial cell walls.
Enzyme Inhibitory Activity

Beyond their roles in cancer and infectious diseases, quinazoline derivatives have been explored as inhibitors of various enzymes. A notable example is the inhibition of kinases involved in inflammatory and cell signaling pathways.[7] The 2-aminoquinazoline scaffold can act as a hinge-binding motif in many kinase inhibitors.

The nature of the substituent at the 5-position can influence the selectivity and potency of enzyme inhibition. The electronic properties of chlorine and bromine can affect the hydrogen bonding interactions with the enzyme's active site. For instance, in the context of EGFR kinase inhibition, the substituent on the quinazoline ring plays a crucial role in the overall binding affinity.[8]

Table 3: Postulated Enzyme Inhibitory Profile

CompoundPredicted Target ClassRationale for Postulated Activity
This compound Kinases (e.g., EGFR, PI3K), Thymidylate SynthaseThe 2-aminoquinazoline core is a known scaffold for kinase inhibitors. The chloro group can contribute to binding affinity.
2-Amino-5-bromoquinazoline Kinases, other enzymesThe bromo substituent may alter the selectivity profile for different enzyme families compared to the chloro analog.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, we provide detailed protocols for key biological assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound compound_prep->treat_cells Add to cells incubate_24_72h 4. Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt 5. Add MTT Reagent incubate_24_72h->add_mtt incubate_2_4h 6. Incubate for 2-4 hours add_mtt->incubate_2_4h solubilize 7. Solubilize Formazan Crystals incubate_2_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: General workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Result Interpretation compound_dilution 1. Prepare Serial Dilutions of Compound in Broth inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculate_plate 3. Inoculate Microplate Wells compound_dilution->inoculate_plate Add to wells inoculum_prep->inoculate_plate Add to wells incubate_16_20h 4. Incubate for 16-20 hours inoculate_plate->incubate_16_20h visual_inspection 5. Visually Inspect for Turbidity incubate_16_20h->visual_inspection determine_mic 6. Determine MIC visual_inspection->determine_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol 3: In Vitro Enzyme Inhibition Assay (EGFR Kinase)

This is a general protocol for a biochemical assay to determine the inhibitory activity of a compound against a specific kinase, such as EGFR.[8][18][19][20]

Kinase_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis add_compound 1. Add Compound Dilutions to Plate add_enzyme 2. Add Kinase Enzyme add_compound->add_enzyme add_substrate 3. Add Substrate/ATP Mixture add_enzyme->add_substrate incubate_rt 4. Incubate at Room Temperature add_substrate->incubate_rt add_detection_reagent 5. Add Detection Reagent incubate_rt->add_detection_reagent read_signal 6. Read Luminescence/Fluorescence add_detection_reagent->read_signal calculate_ic50_enzyme 7. Calculate % Inhibition and IC50 read_signal->calculate_ic50_enzyme

References

A Comparative Analysis of Quinazoline Derivatives Against the NCI-60 Cell Line Panel: A Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. Its versatile structure has given rise to a multitude of derivatives with diverse mechanisms of action, several of which have been approved as frontline cancer therapies.[1][2] This guide provides a comparative analysis of the cytotoxic activity of various quinazoline derivatives against the National Cancer Institute's 60 human cancer cell line panel (NCI-60), offering researchers a valuable resource for drug discovery and development.

The NCI-60 Panel: A Powerful Tool for Anticancer Drug Screening

The NCI-60 screen is a robust platform that has been instrumental in the discovery and characterization of novel anticancer compounds for decades.[3] By evaluating compounds against 60 different human cancer cell lines representing nine distinct tissue types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), the screen provides a comprehensive profile of a compound's activity.[3] This allows for the identification of broad-spectrum agents as well as those with selective cytotoxicity towards specific cancer types.[3]

Key Mechanistic Classes of Anticancer Quinazoline Derivatives

Quinazoline derivatives exert their anticancer effects through various mechanisms, with two of the most prominent being the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.

  • EGFR Inhibitors: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[4] Its dysregulation is a hallmark of many cancers. Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors that block the kinase activity of EGFR, thereby inhibiting downstream signaling pathways.[5]

  • Tubulin Polymerization Inhibitors: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[6] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin.[6][7]

Comparative Cytotoxicity of Quinazoline Derivatives in the NCI-60 Panel

To illustrate the differential activities of quinazoline derivatives, we have compiled and analyzed publicly available NCI-60 screening data for representative compounds from different mechanistic classes. The data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.

Table 1: Comparative GI50 (µM) of Selected Quinazoline Derivatives in the NCI-60 Panel
Cell LineLeukemia (RPMI-8226)NSCLC (NCI-H460)Colon (HT29)CNS (SNB-75)Melanoma (UACC-62)Ovarian (OVCAR-3)Renal (786-0)Prostate (PC-3)Breast (MCF7)Mechanism
Gefitinib (NSC 715055) >10010.5>100>100>100>100>100>100>100EGFR Inhibitor
Erlotinib (NSC 718781) >1008.91>100>100>100>100>100>100>100EGFR Inhibitor
Compound 6d 1.950.7892.593.162.142.883.022.952.07EGFR Inhibitor [8]
Compound Q19 0.080.060.0510.070.090.060.080.070.06Tubulin Inhibitor [6]

Disclaimer: The GI50 values for Gefitinib and Erlotinib are approximated from publicly available NCI data and may vary from other published sources. Data for Compound 6d and Q19 are from the cited literature.

Analysis:

As the data indicates, the FDA-approved EGFR inhibitors, Gefitinib and Erlotinib, exhibit potent activity against the NCI-H460 non-small cell lung cancer cell line, which is known to be sensitive to EGFR inhibition.[8] However, their activity is limited across the broader panel. In contrast, the experimental EGFR inhibitor, Compound 6d, demonstrates a more potent and broader spectrum of activity.[8]

Notably, the experimental tubulin polymerization inhibitor, Compound Q19, displays exceptionally potent, sub-micromolar activity across all representative cell lines, highlighting the potential of this mechanistic class for broad-spectrum anticancer efficacy.[6]

Mechanistic Insights into Quinazoline Action

To further understand the biological consequences of quinazoline-based inhibition, the following diagrams illustrate the key signaling pathways affected.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Quinazoline Quinazoline EGFR Inhibitor Quinazoline->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by Quinazoline Derivatives.

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics cluster_cell Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Quinazoline Quinazoline Tubulin Inhibitor Quinazoline->Tubulin Inhibition Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition by Quinazoline Derivatives.

Experimental Protocol: NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

The following is a detailed protocol for the SRB assay, the standard method used in the NCI-60 screen to determine cytotoxicity.[3] This self-validating system ensures reproducibility and accuracy.

I. Materials and Reagents:

  • NCI-60 cell lines

  • RPMI-1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test quinazoline derivatives (solubilized in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Automated plate reader

II. Experimental Workflow:

SRB_Assay_Workflow start Start step1 1. Cell Plating: Seed cells in 96-well plates. Incubate for 24h. start->step1 step2 2. Compound Addition: Add quinazoline derivatives at various concentrations. step1->step2 step3 3. Incubation: Incubate for 48h. step2->step3 step4 4. Cell Fixation: Add cold TCA to fix cells. step3->step4 step5 5. Staining: Stain with SRB solution. step4->step5 step6 6. Washing: Wash with 1% acetic acid to remove unbound dye. step5->step6 step7 7. Solubilization: Add Tris base to solubilize protein-bound dye. step6->step7 step8 8. Data Acquisition: Read absorbance at 515 nm. step7->step8 end End step8->end

Caption: NCI-60 Sulforhodamine B (SRB) Assay Workflow.

III. Step-by-Step Methodology:

  • Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition: Add the test quinazoline derivatives at five 10-fold serial dilutions.

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Discard the supernatant and wash the plates with water. Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the absorbance at 515 nm using an automated plate reader. The optical density is directly proportional to the cell number.

IV. Data Analysis:

The GI50 is calculated from the dose-response curves generated from the absorbance readings.

Conclusion and Future Directions

This guide provides a comparative overview of the anticancer activity of quinazoline derivatives, highlighting the importance of the NCI-60 panel in identifying potent and selective compounds. The data clearly demonstrates that while EGFR inhibitors like gefitinib and erlotinib are effective against specific cancer types, other derivatives, particularly those targeting tubulin polymerization, exhibit broader and more potent cytotoxic profiles.

The detailed experimental protocol for the NCI-60 SRB assay provides researchers with a validated methodology to screen their own novel quinazoline derivatives. Future research should focus on expanding the structure-activity relationship studies for different mechanistic classes of quinazolines and leveraging the vast dataset of the NCI-60 to identify novel therapeutic targets and predictive biomarkers for quinazoline-based therapies.

References

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 2-Amino-5-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat all 2-Amino-5-chloroquinazoline waste as acutely toxic hazardous material. Immediate segregation, proper labeling, and disposal through a certified hazardous waste contractor are mandatory. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.

Authored by: A Senior Application Scientist

Welcome to a critical operational guide for every researcher, scientist, and drug development professional handling this compound. This document moves beyond mere procedural recital to provide a deep, scientifically-grounded framework for the safe and compliant disposal of this potent chemical intermediate. Our mission is to instill a culture of safety and environmental responsibility, ensuring that from bench to disposal, every step is self-validating and rigorously compliant.

Understanding the Hazard Profile: Why Standard Disposal is Not an Option

A Safety Data Sheet (SDS) for this compound classifies it as Acute Toxicity, Oral, Category 3 and Serious Eye Damage, Category 1 . This classification is critical as it dictates the stringent disposal protocols that must be followed. The acute oral toxicity indicates that small doses can be lethal, placing it in a high-hazard category.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed.
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage.

Table 1: GHS Hazard Classification for this compound

The core takeaway is that due to its acute toxicity, this compound waste cannot be treated as general laboratory waste. Improper disposal poses a significant threat to human health and the environment.

The Regulatory Landscape: Navigating EPA Hazardous Waste Guidelines

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Understanding where this compound fits into this framework is paramount for compliance.

Listed vs. Characteristic Waste

Hazardous wastes are categorized as either "listed" or "characteristic" wastes.

  • Listed Wastes: These are chemicals specifically named on lists (F, K, P, and U lists) maintained by the EPA. The P-list designates acutely hazardous wastes.[1][2] While this compound's acute toxicity profile is similar to many P-listed chemicals, it is not currently on this list.

  • Characteristic Wastes: If a waste is not specifically listed, it is still considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]

For this compound, the most relevant characteristic is toxicity .

Determining the Appropriate Waste Code

Since this compound is not a listed waste, a waste code must be assigned based on its characteristics. Given its acute oral toxicity, it falls under the toxicity characteristic. However, without specific leaching procedure (TCLP) data, a definitive "D" code cannot be assigned.

In the absence of a specific listing, the principle of "generator knowledge" is applied. Based on the available SDS and the known hazards of analogous chlorinated aromatic amines, the waste must be managed as a toxic hazardous waste. It is best practice and often a regulatory requirement to conservatively assign a waste code that reflects the highest potential hazard.

For unused or expired pure this compound, while not on the P-list, it should be managed with the same high degree of caution due to its acute toxicity. For waste mixtures containing this compound, the concentration of the compound will determine if the entire mixture must be treated as hazardous.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol is designed to be a closed-loop system, ensuring safety and compliance at every stage.

Immediate Segregation and Containerization

Causality: The primary principle is to prevent cross-contamination and accidental exposure. Segregating the waste at the point of generation is the most critical step.

Protocol:

  • Designate a specific, clearly labeled hazardous waste container for all solid and liquid waste containing this compound.

  • Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and shoe covers, weighing papers, and any contaminated labware. Place these items in a dedicated, puncture-resistant, and sealable container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Material: Use containers made of materials that are chemically resistant to chlorinated organic compounds, such as high-density polyethylene (HDPE) or glass.

Labeling: The Cornerstone of Compliance

Causality: Accurate and detailed labeling is not just a regulatory formality; it is a vital communication tool for all personnel who may handle the waste, including lab members, EHS staff, and the final disposal facility.

Protocol:

  • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

  • Clearly write the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Toxic"

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Storage: Maintaining a Safe Environment

Causality: Proper storage minimizes the risk of spills, leaks, and accidental exposure while the waste awaits pickup.

Protocol:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the generator.

  • The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Final Disposal: The Role of Certified Professionals

Causality: The complex nature of hazardous waste disposal requires specialized knowledge, equipment, and permits. Attempting to treat or dispose of this waste in-house without the proper qualifications is unsafe and illegal.

Protocol:

  • Contact your institution's EHS department to arrange for the pickup of the hazardous waste.

  • Do not exceed accumulation time limits set by your institution and the EPA.

  • Ensure the hazardous waste manifest is completed accurately. The manifest is a legal document that tracks the waste from your laboratory to its final destination.[4][5][6][7][8]

Spill Management: An Emergency Action Plan

In the event of a spill, a swift and informed response is crucial to mitigate risks.

Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the contaminated absorbent material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, regardless of the size.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Hazard Characterization cluster_handling Immediate Handling Protocol cluster_storage Interim Storage cluster_disposal Final Disposition Waste This compound Waste Generated (Solid or Liquid) Characterize Characterize as Acutely Toxic (Based on SDS) Waste->Characterize Step 1 Segregate Segregate into Dedicated Hazardous Waste Container Characterize->Segregate Step 2 Label Label Container with: 'Hazardous Waste' 'Toxic' 'this compound' Segregate->Label Step 3 Store Store in a Secure, Ventilated Satellite Accumulation Area Label->Store Step 4 EHS Contact EHS for Pickup Store->EHS Step 5 Manifest Complete Hazardous Waste Manifest EHS->Manifest Step 6 Contractor Transfer to Licensed Hazardous Waste Contractor Manifest->Contractor Step 7

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its inherent hazards, adhering to regulatory guidelines, and implementing a rigorous, self-validating disposal protocol, we can ensure the safety of our personnel and the protection of our environment. This guide serves as a foundational document to be integrated into your laboratory's standard operating procedures. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

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